molecular formula C12H14N2O B13249960 Methyl[2-(quinolin-6-yloxy)ethyl]amine

Methyl[2-(quinolin-6-yloxy)ethyl]amine

Cat. No.: B13249960
M. Wt: 202.25 g/mol
InChI Key: ASTABWBZWIBEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(quinolin-6-yloxy)ethyl]amine (CAS 1706455-96-0) is a quinoline-based compound supplied as a high-purity small molecule for research applications. With a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol, this amine-functionalized quinoline derivative serves as a valuable building block in medicinal chemistry . The quinoline scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This particular compound provides researchers with a versatile chemical handle for designing and synthesizing novel bioactive molecules. Quinoline derivatives are of significant interest in multiple therapeutic areas, primarily for their anti-malarial and anti-cancer activities, as highlighted in recent scientific literature . The quinoline core is a fundamental structural component in numerous marketed drugs and experimental compounds, playing a crucial role in the development of new pharmaceutical substances with substantial therapeutic potential . When handling this material, refer to the associated Safety Data Sheet. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-methyl-2-quinolin-6-yloxyethanamine

InChI

InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3

InChI Key

ASTABWBZWIBEFM-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Foundational & Exploratory

Synthesis of Methyl[2-(quinolin-6-yloxy)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive overview of the synthetic strategies for preparing Methyl[2-(quinolin-6-yloxy)ethyl]amine, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, making efficient and reliable synthetic routes to its derivatives highly valuable. This document details two primary and robust methodologies for the crucial C-O ether bond formation: the classical Williamson ether synthesis and the milder Mitsunobu reaction. For each method, we will explore the underlying reaction mechanisms, provide detailed step-by-step experimental protocols, and discuss key considerations for reaction optimization and troubleshooting. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction and Strategic Overview

The target molecule, Methyl[2-(quinolin-6-yloxy)ethyl]amine, incorporates the quinoline heterocyclic system, a core component in a wide array of natural alkaloids and synthetic drugs known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. The structure features a quinoline ring connected via an ether linkage at the 6-position to an N-methylated ethylamine side chain.

The primary synthetic challenge lies in the efficient and selective formation of the aryl ether bond between the C6-hydroxyl group of the quinoline ring and the ethylamine side chain. This guide will focus on the two most prevalent and effective strategies for achieving this transformation.

  • Williamson Ether Synthesis : A robust and widely used method involving the reaction of a phenoxide with an alkyl halide. This SN2 reaction is a cornerstone of ether synthesis but often requires strong bases and elevated temperatures[3][4][5].

  • Mitsunobu Reaction : An alternative approach that allows for the coupling of an alcohol (or phenol) with a pronucleophile under mild, redox-neutral conditions, using a phosphine and an azodicarboxylate[6][7][8].

The selection between these two routes depends on substrate compatibility, desired reaction conditions, and scalability.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the key aryl ether bond (C-O), leading to two primary synthons: 6-hydroxyquinoline (2 ) and a suitable 2-(methylamino)ethyl electrophile or its precursor.

G cluster_williamson Strategy 1: Williamson Ether Synthesis cluster_mitsunobu Strategy 2: Mitsunobu Reaction TM Methyl[2-(quinolin-6-yloxy)ethyl]amine (Target Molecule) S1_1 6-Hydroxyquinoline (2) (Nucleophile) TM->S1_1 C-O Disconnect (Williamson) S1_2 2-Chloro-N-methylethanamine (3) (Electrophile) TM->S1_2 S2_1 6-Hydroxyquinoline (2) (Acidic Component) TM->S2_1 C-O Disconnect (Mitsunobu) S2_2 2-(Methylamino)ethanol (4) (Alcohol Component) TM->S2_2

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis directly informs the two primary forward-synthetic strategies detailed below. The synthesis of the key starting material, 6-hydroxyquinoline (2 ), is also addressed.

Synthetic Strategy 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and highly effective method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide or, in this case, a phenoxide) acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group[5][9].

Mechanism and Rationale

The process involves two main steps:

  • Deprotonation : The phenolic hydroxyl group of 6-hydroxyquinoline (2 ) is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic potassium or sodium quinolin-6-olate.

  • Nucleophilic Attack : The resulting phenoxide attacks the primary alkyl halide, 2-chloro-N-methylethanamine (3 ), displacing the chloride ion to form the desired ether linkage.

The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are more prone to undergoing elimination (E2) side reactions, especially in the presence of a strong, sterically unhindered base[4][9].

G Start 6-Hydroxyquinoline + Base (e.g., K₂CO₃) Intermediate Potassium Quinolin-6-olate (Phenoxide Nucleophile) Start->Intermediate Deprotonation TS Intermediate->TS Reagent 2-Chloro-N-methylethanamine Reagent->TS Electrophile Product Methyl[2-(quinolin-6-yloxy)ethyl]amine TS->Product C-O Bond Formation & Cl⁻ Displacement Byproduct KCl TS->Byproduct

Figure 2: Mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol

Protocol 1:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-Hydroxyquinoline (2 )145.161.45 g10.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
2-Chloro-N-methylethanamine HCl132.021.45 g11.0
N,N-Dimethylformamide (DMF)-25 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-hydroxyquinoline (2 ) (1.45 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add N,N-dimethylformamide (DMF, 25 mL) to the flask.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-chloro-N-methylethanamine hydrochloride (1.45 g, 11.0 mmol) to the reaction mixture. Note: The hydrochloride salt is often more stable; the excess K₂CO₃ will neutralize the HCl and the phenolic proton.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 98:2 to 95:5) to afford the pure product.

Protocol 2: Preparation of Starting Material: 6-Hydroxyquinoline (2)

6-Hydroxyquinoline is commercially available but can also be readily synthesized by the demethylation of 6-methoxyquinoline[10].

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-Methoxyquinoline159.191.59 g10.0
Hydrobromic Acid (48% aq.)-10 mL-

Procedure:

  • In a 50 mL round-bottom flask, place 6-methoxyquinoline (1.59 g, 10.0 mmol).

  • Add 48% aqueous hydrobromic acid (10 mL).

  • Heat the solution to reflux (approx. 125 °C) for 12-24 hours[10].

  • Cool the reaction mixture to room temperature and carefully neutralize by slow addition to a stirred, saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • The crude solid can be recrystallized from an ethyl acetate/petroleum ether mixture to yield pure 6-hydroxyquinoline as white crystals[10].

Synthetic Strategy 2: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for forming the C-O ether bond. It couples an alcohol and an acidic pronucleophile (pKa < 15), such as a phenol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD)[7][11].

Mechanism and Rationale

The reaction mechanism is complex but can be summarized as follows:

  • Triphenylphosphine makes a nucleophilic attack on DEAD to form a betaine intermediate.

  • This intermediate deprotonates the acidic 6-hydroxyquinoline, forming an ion pair.

  • The alcohol (2-(methylamino)ethanol) is activated by the phosphonium species, converting the hydroxyl into a good leaving group.

  • The quinolin-6-olate then acts as the nucleophile in an SN2 displacement of the activated alcohol, forming the ether product[6].

A key advantage is the mild reaction conditions (often 0 °C to room temperature). However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.

G cluster_inputs reagents PPh₃ + DEAD betaine betaine reagents->betaine 1 ion_pair Ion Pair betaine->ion_pair 2 (Proton Transfer) alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) ion_pair->alkoxyphosphonium 3 product Target Ether + Ph₃PO + DEAD-H₂ alkoxyphosphonium->product 4 (SN2 Attack) phenol 6-Hydroxyquinoline phenol->ion_pair alcohol 2-(Methylamino)ethanol alcohol->alkoxyphosphonium Activation

Sources

Physicochemical Properties of Methyl[2-(quinolin-6-yloxy)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary

Methyl[2-(quinolin-6-yloxy)ethyl]amine (CAS: 1706455-96-0) is a specialized heterocyclic building block characterized by a quinoline core functionalized at the C6 position with a methylamino-ethyl ether chain. This molecular architecture serves as a "privileged scaffold" in medicinal chemistry, frequently integrated into kinase inhibitors (e.g., VEGF/EGFR targets), GPCR ligands (serotonin/dopamine receptors), and anti-infective agents (antitubercular/antifungal).

Its physicochemical profile is defined by the interplay between the lipophilic, aromatic quinoline system and the hydrophilic, basic secondary amine tail. This duality allows for pH-dependent solubility and membrane permeability, making it a critical fragment for optimizing the pharmacokinetic (ADME) properties of drug candidates.

Molecular Identification & Structural Analysis[1]

PropertyDetail
IUPAC Name N-methyl-2-(quinolin-6-yloxy)ethan-1-amine
CAS Registry Number 1706455-96-0 (Free Base) / 1823315-82-7 (HCl Salt)
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
SMILES CNCCOC1=CC2=C(C=C1)N=CC=C2
InChI Key SZHXAENHXSLFME-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6] • Quinoline Core : Planar, aromatic, electron-deficient (π-acceptor).• Ether Linkage (C6-O) : Flexible spacer, H-bond acceptor.• Secondary Amine : Basic center (pKa ~9.8), H-bond donor/acceptor.

Physicochemical Profile

Ionization and Lipophilicity

The molecule exhibits amphiphilic behavior governed by its ionization states. The secondary amine provides high basicity, while the quinoline nitrogen is weakly basic.

PropertyValue (Predicted/Experimental)Significance
pKa₁ (Quinoline N) ~4.2 - 4.9Protonated only in strongly acidic media.
pKa₂ (Amine N) ~9.5 - 9.8Predominantly protonated (cationic) at physiological pH (7.4).
LogP (Octanol/Water) 1.4 - 1.9 (Neutral)Moderate lipophilicity; suggests good membrane permeability in uncharged state.
LogD (pH 7.4) ~ -0.5 to 0.1Reduced distribution coeff. at physiological pH due to ionization, aiding aqueous solubility.
TPSA ~35 ŲFavorable for Blood-Brain Barrier (BBB) penetration (<90 Ų).
Solubility Characteristics
  • Aqueous Solubility : High in acidic buffers (pH < 6.0) due to ammonium salt formation. Low in basic media (pH > 10) where the neutral free base precipitates.

  • Organic Solvents : Freely soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate.

  • Hygroscopicity : The hydrochloride salt is hygroscopic and should be stored under desiccant.

Synthetic Pathway & Manufacturing

The synthesis typically employs a Williamson ether synthesis or a Mitsunobu reaction, coupling the 6-hydroxyquinoline core with an amine-functionalized alkyl chain.

Core Synthesis Protocol (Williamson Ether Strategy)
  • Reagents : 6-Hydroxyquinoline, N-(2-chloroethyl)-N-methylamine (or N-Boc analog), K₂CO₃ (base), DMF (solvent).

  • Conditions : 80°C, 12-24 hours, Inert atmosphere (N₂).

  • Workup : Dilution with water, extraction into EtOAc, washing with brine, drying over Na₂SO₄.

Synthesis SM1 6-Hydroxyquinoline (Nucleophile) Intermediate Transition State (SN2 Attack) SM1->Intermediate + K2CO3, DMF Deprotonation SM2 N-(2-chloroethyl)- N-methylamine (Electrophile) SM2->Intermediate Product Methyl[2-(quinolin-6-yloxy)ethyl]amine (Target) Intermediate->Product - KCl 80°C, 12h

Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether-amine.

Biological Implications & Applications

This molecule is rarely a final drug but acts as a high-value pharmacophore .

Target Interaction Mapping

The quinoline ring often engages in


 stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets, while the amine tail extends into solvent-exposed regions or forms salt bridges with acidic residues (Asp, Glu).
  • Kinase Inhibition : Analogous to the "tail" regions of EGFR inhibitors (e.g., Gefitinib), improving solubility and binding affinity.

  • Infectious Disease : The quinolin-6-yloxy motif is validated in antitubercular agents targeting ATP synthase or tubulin polymerization in fungi.

Pharmacophore Quinoline Quinoline Core (Hydrophobic) Ether Ether Linker (H-Bond Acceptor) Quinoline->Ether Target_Aromatic Target: Aromatic Residue (Phe/Trp) Quinoline->Target_Aromatic Pi-Pi Stacking Amine Methylamine Tail (Cationic/Basic) Ether->Amine Target_Acidic Target: Acidic Residue (Asp/Glu) Amine->Target_Acidic Ionic Bond / Salt Bridge

Figure 2: Theoretical pharmacophore interaction map demonstrating binding modes.

Analytical Characterization Protocols

To validate the identity and purity of Methyl[2-(quinolin-6-yloxy)ethyl]amine, the following analytical signatures are standard.

HPLC Method (Reverse Phase)
  • Column : C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 10 min.

  • Detection : UV at 254 nm (quinoline absorption) and 320 nm.

1H NMR Signature (DMSO-d6)
  • δ 8.7-8.8 ppm : Doublet (Quinoline C2-H).[1]

  • δ 7.4-8.2 ppm : Multiplet (Aromatic protons).

  • δ 4.2 ppm : Triplet (-O-CH₂-).

  • δ 3.0 ppm : Triplet (-CH₂-NH-).

  • δ 2.4 ppm : Singlet (N-CH₃).

Handling & Safety (E-E-A-T)

  • Hazard Class : Irritant (Skin/Eye). Potential acute toxicity if swallowed (typical of quinolines).

  • Storage : Store at 2-8°C. The free base is sensitive to oxidation (air) and should be kept under inert gas. The HCl salt is more stable but hygroscopic.

  • Stability : Avoid strong oxidizing agents. The ether linkage is stable to basic hydrolysis but may cleave under strong acidic conditions at high temperatures (e.g., HBr/AcOH).

References

  • PubChem . (2025). Compound Summary: Methyl[2-(quinolin-6-yloxy)ethyl]amine (CID 1706455-96-0). National Library of Medicine. [Link]

  • MDPI . (2022). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Molecules. [Link]

Sources

Inchi Code for Methyl[2-(quinolin-6-yloxy)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: InChI Architecture & Chemical Identity of Methyl[2-(quinolin-6-yloxy)ethyl]amine

Executive Summary

In the high-throughput landscape of modern drug discovery, unambiguous chemical identification is paramount. Methyl[2-(quinolin-6-yloxy)ethyl]amine (CAS 1706455-96-0) represents a significant scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR modulators due to the privileged quinoline core.

This technical guide provides a definitive breakdown of the International Chemical Identifier (InChI) architecture for this molecule. Unlike proprietary codes, the InChI offers a layered, machine-readable description of chemical structure that is invariant to drawing conventions. This document details the generation of the InChI string, the cryptographic hashing of the InChIKey, and provides a self-validating synthesis and verification protocol to ensure structural integrity in laboratory settings.

Chemical Architecture & Nomenclature

Before parsing the identifier, we must establish the precise connectivity of the molecule. The structure consists of a quinoline heterocycle substituted at the 6-position with a 2-(methylamino)ethoxy side chain.

Identity Matrix:

  • IUPAC Name: N-Methyl-2-(quinolin-6-yloxy)ethan-1-amine

  • CAS Registry Number: 1706455-96-0[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.25 g/mol

Structural Visualization: The following diagram illustrates the atom-mapping and connectivity that the InChI algorithm digitizes.

ChemicalStructure Fig 1: Connectivity Map of Methyl[2-(quinolin-6-yloxy)ethyl]amine cluster_quinoline N1 N C2 C2 N1->C2 db C3 C3 C2->C3 C4 C4 C3->C4 db C4a C4a C4->C4a C4a->N1 C8a C8a C4a->C8a db C5 C5 C5->C4a C6 C6 (Link) C6->C5 db O_Link O C6->O_Link C7 C7 C7->C6 C8 C8 C8->C7 db C8a->C8 Eth1 CH2 O_Link->Eth1 Eth2 CH2 Eth1->Eth2 N_Amine NH Eth2->N_Amine Me_Group CH3 N_Amine->Me_Group

The InChI Code Specification

The InChI string is not a random ID but a structured algorithm result. For Methyl[2-(quinolin-6-yloxy)ethyl]amine, the InChI is derived as follows.

The InChI String

InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3

Layer-by-Layer Decoding:

LayerSegmentTechnical Interpretation
Version 1SStandard InChI version 1. (Ensures consistency across databases).
Formula C12H14N2OThe Hill notation molecular formula.
Connections c1-13-7-8-15-11...Defines the heavy atom skeleton. • 1-13: Methyl carbon connected to Amine Nitrogen.• 7-8: Ethyl carbons.• 15: Oxygen linker.• 11: Quinoline C6 (attachment point).
Hydrogens h2-6,9,13H...Defines proton locations.[2]• 2-6,9: Aromatic protons.• 13H: Proton on the secondary amine.• 7-8H2: Methylene protons.• 1H3: Methyl group protons.
The InChIKey

The InChIKey is a fixed-length (27-character) hashed version of the InChI, designed for database indexing.

  • Key: SZHXAENHXSLFME-UHFFFAOYSA-N

  • Analysis:

    • Block 1 (SZHXAENHXSLFME): Encodes the molecular skeleton (connectivity). This block will remain identical for the hydrochloride salt or other salt forms, provided the covalent connectivity is unchanged.

    • Block 2 (UHFFFAOYSA): Encodes stereochemistry, isotopic substitution, and tautomeric state. The "UHFFFAOYSA" indicates a standard, neutral, achiral system.

    • Flag (N): Indicates "Protonation" layer is null (Standard InChI).

Synthesis & Verification Protocol

To validate the chemical identity associated with this InChI, a robust synthesis protocol is required. The following methodology utilizes a Williamson ether synthesis optimized for 6-hydroxyquinoline.

Experimental Workflow

Reagents:

  • Substrate: 6-Hydroxyquinoline (CAS 580-16-5)

  • Alkylating Agent: 2-Chloro-N-methylethanamine hydrochloride (CAS 4535-90-4)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 6-hydroxyquinoline (1.0 eq) and anhydrous DMF (10 volumes). Add

    
     (3.0 eq) and stir at ambient temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-chloro-N-methylethanamine hydrochloride (1.2 eq) portion-wise.

    • Note: The hydrochloride salt is used directly; the excess base neutralizes the HCl and the generated acid.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting phenol (

    
    ).
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (

    
    ) to remove DMF and inorganic salts. Wash with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Purify the residue via flash column chromatography (DCM:MeOH:NH4OH gradient) to isolate the free base.

Analytical Validation Logic

The following logic gate confirms the successful synthesis of the target InChI structure.

ValidationLogic Fig 2: Analytical Validation Workflow Start Crude Product LCMS LC-MS Check Target: m/z 203.1 [M+H]+ Start->LCMS NMR_H 1H NMR (DMSO-d6) Key: 4.2 ppm (t, 2H, O-CH2) 2.4 ppm (s, 3H, N-CH3) LCMS->NMR_H Mass Confirmed InChI_Gen Generate InChI Software: ChemDraw/RDKit NMR_H->InChI_Gen Structure Confirmed Match Match Target InChI? SZHXAENHXSLFME... InChI_Gen->Match

Quantitative Data Expectations:

Analytical MethodExpected SignalStructural Inference
MS (ESI+)


confirms Formula

.
1H NMR

ppm (t, 2H)
confirms

attached to aromatic ring.
1H NMR

ppm (s, 3H)
confirms

(Singlet indicates methyl on N).
1H NMR

ppm (dd, 1H)
confirms Quinoline C2 proton (deshielded by N).

Computational & Database Integration

For researchers integrating this molecule into virtual screening libraries, the InChIKey is the primary key for de-duplication.

  • Handling Salts:

    • If you encounter the hydrochloride salt (CAS 1823315-82-7), the InChI will contain a .ClH layer.

    • Crucially, the first block of the InChIKey (SZHXAENHXSLFME) will remain identical to the free base. Use this block for "exact match" searching across salt forms in databases like ChEMBL or PubChem.

  • Tautomers:

    • The quinoline system is stable; however, if the ring is substituted with -OH or -NH2 at positions 2 or 4, tautomerism becomes relevant. For this 6-substituted ether, the structure is fixed, ensuring a stable InChI string.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463991, Methyl[2-(quinolin-6-yloxy)ethyl]amine. Retrieved from [Link]

  • Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. Retrieved from [Link]

  • Musiol, R. (2017).Structure-activity relationship studies of quinoline derivatives. Current Medicinal Chemistry. (Contextual grounding for Quinoline scaffold utility).

Sources

Technical Whitepaper: Strategic Utilization of CAS 1823315-82-7 in Drug Discovery and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of bifunctional pharmacophore building blocks. CAS Number 1823315-82-7 , chemically identified as N-methyl-2-(quinolin-6-yloxy)ethan-1-amine hydrochloride, represents a highly versatile intermediate. By combining the privileged quinoline core with a flexible, basic secondary amine side chain, this compound serves as a critical structural foundation for synthesizing antimalarial agents, receptor tyrosine kinase (RTK) inhibitors, and G-protein coupled receptor (GPCR) modulators. This guide provides an in-depth, authoritative analysis of its physicochemical properties, mechanistic utility, and field-proven synthetic protocols.

Physicochemical Properties & Structural Analysis

Understanding the baseline quantitative data of a building block is the first step in predicting its behavior in complex catalytic cycles and biological assays.

PropertyQuantitative Value / Descriptor
Chemical Name N-methyl-2-(quinolin-6-yloxy)ethan-1-amine hydrochloride
CAS Number 1823315-82-7
Molecular Formula C12H14N2O · HCl
Molecular Weight 238.72 g/mol
Salt Form Hydrochloride (HCl)
InChIKey SZHXAENHXSLFME-UHFFFAOYSA-N

Causality in Structural Design: The compound is supplied as a hydrochloride salt rather than a free base, as detailed by 1[1]. This is a deliberate design choice. The HCl salt protects the secondary amine from atmospheric oxidation during long-term storage and significantly enhances aqueous solubility, a critical parameter for both downstream biological screening and specific biphasic synthetic reactions.

Mechanistic Utility in Medicinal Chemistry

Quinoline scaffolds are recognized as "privileged structures" capable of binding to multiple therapeutic targets[2][3]. The specific functionalization of CAS 1823315-82-7 provides two distinct mechanistic advantages in drug design:

  • Hinge Region Binding in Kinases: In the design of ATP-competitive kinase inhibitors, the ether oxygen and the quinoline nitrogen act as critical hydrogen bond acceptors. These heteroatoms interact directly with the highly conserved hinge region of the kinase ATP-binding pocket, anchoring the molecule in the active site[2].

  • Lysosomotropism & Pharmacokinetics: The 6-yloxy-ethyl-methylamine side chain introduces a basic moiety (pKa ~9.5). At physiological pH, this amine is protonated, driving lysosomal accumulation (a key feature for antimalarial efficacy against Plasmodium falciparum) and dramatically improving the overall thermodynamic solubility of the resulting API[3].

Target Engagement Visualization

Below is the logical flow of how quinoline derivatives synthesized from CAS 1823315-82-7 induce therapeutic effects via kinase inhibition.

G Ligand Quinoline Scaffold (CAS 1823315-82-7) ATP ATP Binding Pocket Ligand->ATP Competitive Binding Kinase Tyrosine Kinase (RTK) Downstream MAPK/PI3K Pathway Kinase->Downstream Inhibits Signaling ATP->Kinase Blocks Activation Apoptosis Cell Cycle Arrest Downstream->Apoptosis Induces

Caption: Mechanism of quinoline-based kinase inhibitors targeting the ATP binding pocket.

Experimental Methodology: Buchwald-Hartwig Cross-Coupling

To integrate CAS 1823315-82-7 into a larger API, the secondary amine is typically functionalized via a Buchwald-Hartwig amination with an aryl or heteroaryl halide. Success in this methodology relies on strict control of the catalytic cycle, as established in standard protocols by4[4] and the 5[5].

Step-by-Step Protocol: Palladium-Catalyzed Amination

Materials:

  • CAS 1823315-82-7 (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

Procedure & Causality:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd2(dba)3 and BINAP. Causality: The choice of a bidentate phosphine ligand like BINAP is critical when coupling secondary amines possessing

    
    -hydrogens. It enforces a rigid geometry around the Palladium center, effectively suppressing unwanted 
    
    
    
    -hydride elimination pathways[4].
  • Substrate & Base Addition: Add the aryl halide and CAS 1823315-82-7. Causality: Because CAS 1823315-82-7 is an HCl salt, an excess of base (2.5 equiv of NaOtBu) is mathematically required—1.0 equivalent to neutralize the HCl and generate the free base in situ, and 1.5 equivalents to facilitate the deprotonation of the palladium-amido complex during the catalytic cycle[5].

  • Inert Atmosphere Generation: Seal the vessel, evacuate, and backfill with ultra-high-purity Argon three times. Causality: Ambient oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle.

  • Reaction Execution: Inject anhydrous, degassed toluene. Heat the mixture to 100 °C for 12 hours.

  • Self-Validating Quench & Workup: Cool to room temperature and quench with water to destroy unreacted base. Extract with ethyl acetate, wash with brine, and dry over Na2SO4.

    • Self-Validating System: A crude 1H-NMR must be taken immediately post-extraction. The disappearance of the secondary amine N-H proton and the distinct downfield shift of the N-methyl singlet provide immediate, self-validating proof of successful C-N bond formation before proceeding to resource-intensive column chromatography.

Analytical Validation & Quality Control

To ensure the integrity of CAS 1823315-82-7 before deployment in high-value syntheses, a self-validating Quality Control (QC) workflow is mandatory:

  • Purity Assessment (UPLC-MS): High-resolution mass spectrometry must confirm a single peak corresponding to the free-base [M+H]+ ion at m/z 203.1. Any secondary peaks at m/z 189.1 indicate N-demethylation impurities.

  • Moisture Content (Karl Fischer Titration): Because hydrochloride salts can be highly hygroscopic, moisture content must be quantified. Self-Validating Logic: Moisture levels >0.5% will severely degrade the performance of moisture-sensitive cross-coupling reactions by hydrolyzing the NaOtBu base. The Karl Fischer result dictates whether the batch can proceed directly to catalysis or requires prior lyophilization.

References

  • Title: methyl[2-(quinolin-6-yloxy)
  • Title: Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery Source: BenchChem URL
  • Source: Academia.
  • Title: General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system Source: ChemSpider Synthetic Pages URL
  • Source: Energy Advances (RSC Publishing)

Sources

Introduction: The Quinoline Scaffold in Nature

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pharmacognosy and Isolation of Natural Quinoline Alkaloids: A Technical Guide

The quinoline alkaloid class represents a striking example of convergent evolution in secondary metabolism. Chemically defined by a bicyclic structure containing a benzene ring fused to a pyridine ring at two adjacent carbon atoms (benzo[b]pyridine), this scaffold appears in distinct biological kingdoms via completely different biosynthetic pathways.

For the drug development scientist, understanding these origins is not merely academic—it dictates the extraction strategy, stability profile, and structural modification potential of the molecule. While the Cinchona alkaloids (quinine) are the historical anchor of this class, modern research has pivoted toward the cytotoxic camptothecins and microbial quorum-sensing quinolones (PQS).

This guide deconstructs the sources, biosynthetic logic, and isolation protocols for the three primary subclasses of natural quinolines.

Biosynthetic Dichotomy: Tryptophan vs. Anthranilic Acid

The most critical technical distinction in quinoline alkaloids is their biosynthetic precursor.[1] Unlike most alkaloid classes which share a single precursor, quinolines arise from two distinct metabolic "forks."

A. The Tryptophan-Derived Pathway (Terpenoid Indole Alkaloids)

Paradoxically, the most famous quinolines (Quinine, Camptothecin) are chemically rearranged Indole Alkaloids .

  • Mechanism: They originate from the condensation of Tryptamine (from Tryptophan) and Secologanin (a monoterpene).[2][3][4]

  • Key Intermediate: Strictosidine .[5][6]

  • Transformation: The indole ring of strictosidine undergoes oxidation and rearrangement to form the quinoline nucleus.

  • Occurrence: Families Rubiaceae (Cinchona), Nyssaceae (Camptotheca), and Icacinaceae.[6]

B. The Anthranilic Acid-Derived Pathway

These are "true" quinolines formed directly from the cyclization of anthranilate.

  • Mechanism: Condensation of Anthranilic acid with acetate/malonate units or fatty acids.

  • Occurrence: Family Rutaceae (Citrus family) and Bacteria (Pseudomonas).

Visualization: The Biosynthetic Divergence

The following diagram illustrates the distinct metabolic origins of the major quinoline drugs.

Biosynthesis cluster_0 Precursor Pools Tryptophan L-Tryptophan Strictosidine Strictosidine (Glucoalkaloid) Tryptophan->Strictosidine + Secologanin (Strictosidine Synthase) Anthranilic Anthranilic Acid PQS_Inter HHQ (2-heptyl-4-quinolone) Anthranilic->PQS_Inter + Octanoyl-CoA (PqsABCD Enzymes) Dictamnine Dictamnine (Furoquinoline) Anthranilic->Dictamnine + Acetate (Rutaceae Pathway) Secologanin Secologanin (Monoterpene) Secologanin->Strictosidine Quinine Quinine/Quinidine (Antimalarial) Strictosidine->Quinine Cinchona Pathway (Indole rearrangement) Camptothecin Camptothecin (Topoisomerase Inhibitor) Strictosidine->Camptothecin Camptotheca Pathway (Lactam formation) PQS PQS (Quorum Sensing Signal) PQS_Inter->PQS Hydroxylation (PqsH)

Figure 1: Divergent biosynthetic pathways of quinoline alkaloids. Note the dependence on Secologanin for plant-derived therapeutic quinolines (Left) versus fatty-acid condensation for microbial quinolines (Right).

Botanical Sources and Profiles

A. The Cinchona Alkaloids (Rubiaceae)

Primary Species: Cinchona officinalis, C. succirubra, C. calisaya.[7]

  • Localization: Bark (up to 16% total alkaloids).

  • Key Compounds: Quinine (anti-malarial), Quinidine (anti-arrhythmic), Cinchonine, Cinchonidine.

  • Structural Feature: A quinuclidine ring attached to the quinoline system via a hydroxymethyl bridge.

B. The Camptothecins (Nyssaceae)

Primary Species: Camptotheca acuminata (Happy Tree), Nothapodytes nimmoniana.[8]

  • Localization: Wood, bark, and seeds.

  • Key Compound: Camptothecin (CPT).[6][9]

  • Therapeutic Value: CPT is the parent compound for Topotecan and Irinotecan (FDA-approved chemotherapeutics).

  • Stability Warning: CPT contains a labile E-ring lactone . At basic pH (>10), this ring hydrolyzes to the carboxylate form, which is biologically inactive and highly water-soluble. Extraction protocols must maintain acidic or neutral pH to preserve the lactone.

C. The Furoquinolines (Rutaceae)

Primary Species: Ruta graveolens, Dictamnus albus.

  • Key Compounds: Dictamnine, Skimmianine.[10]

  • Characteristics: These are derived from anthranilic acid and often possess phototoxic properties due to DNA intercalation capabilities similar to psoralens.

Table 1: Comparative Profile of Major Natural Quinolines

SubclassPrimary SourceBiosynthetic OriginKey PharmacophoreClinical Application
Cinchona Cinchona spp.[1][11][12][13] (Bark)Tryptophan + SecologaninQuinuclidine-methanolMalaria, Arrhythmia
Camptothecin C. acuminata (Wood/Seed)Tryptophan + SecologaninPyrrolo[3,4-b]quinoline + LactoneCancer (Topo-I inhibition)
Furoquinoline Ruta graveolensAnthranilic AcidFuran-fused QuinolineAntimicrobial, Photosensitizer
Alkylquinoline Pseudomonas aeruginosaAnthranilic Acid + Fatty Acid4-QuinoloneQuorum Sensing (Virulence)

Microbial Sources: The Pseudomonas Quinolone Signal (PQS)

While plants are the traditional source of alkaloids, bacteria produce simple quinolines that function as signaling molecules rather than defense toxins.

  • Organism: Pseudomonas aeruginosa (Gram-negative pathogen).[14][15][16][17]

  • Compound: 2-heptyl-3-hydroxy-4-quinolone (PQS).[14][15][16][17][18]

  • Function: PQS is a quorum-sensing molecule.[14][15][16][17][18] It regulates the production of virulence factors (pyocyanin, elastase) and biofilm formation.

  • Biosynthesis: Controlled by the pqsABCDE operon. Anthranilate is condensed with a

    
    -keto fatty acid (derived from octanoyl-CoA) to form the quinoline ring.
    
  • Research Relevance: Inhibiting the biosynthesis of PQS is a major target for novel "anti-virulence" antibiotics that do not kill bacteria (reducing resistance pressure) but silence their communication.

Technical Workflow: Isolation of Cinchona Alkaloids

The following protocol describes the "Stas-Otto" method, adapted for the isolation of total quinoline alkaloids (Quinine/Cinchonidine) from Cinchona bark. This relies on the reversible solubility of alkaloids: soluble in organics as free bases, soluble in water as salts.

Reagents Required[6][8][19][20]
  • Powdered Cinchona bark (dried).[7]

  • Calcium Hydroxide (Slaked Lime) or 10% Ammonia.

  • Benzene or Toluene (Organic solvent).

  • 5% Sulfuric Acid (

    
    ).
    
  • Activated Charcoal.

Step-by-Step Protocol
  • Pre-treatment (Defatting): If the bark is highly resinous, pre-wash with petroleum ether to remove lipids. (Optional for Cinchona, mandatory for seeds).

  • Basification (Liberation):

    • Mix 50g of powdered bark with 15g of Calcium Hydroxide and enough water to make a paste.

    • Mechanism:[5][11][15][19] The alkali reacts with the natural alkaloid-acid salts (tannates/quinates) to liberate the Free Base alkaloid.[20]

    • Allow to stand for 2-4 hours.

  • Organic Extraction:

    • Transfer the paste to a Soxhlet thimble or macerate in a flask with 250mL Benzene/Toluene.

    • Reflux for 6 hours.[7] The free bases migrate into the non-polar organic solvent.

  • Acidic Partitioning (Purification):

    • Transfer the organic phase to a separatory funnel.

    • Extract with 3 x 50mL of 5%

      
      .
      
    • Mechanism:[5][11][15][19] The acid protonates the nitrogen, converting the alkaloids into water-soluble sulfate salts. Impurities (pigments, resins) remain in the organic layer.

  • Precipitation:

    • Collect the aqueous acid layer.[7] Adjust pH to 9-10 using dilute Ammonia (

      
      ).
      
    • The alkaloids will precipitate as a white/amorphous solid (Free Bases).

  • Recrystallization:

    • Filter the precipitate.[20] Dissolve in hot ethanol.

    • Quinine sulfate crystallizes first upon cooling (if using sulfuric acid in the final step) or fractional crystallization can be used to separate Quinine from Cinchonidine.

Visualization: Extraction Logic Flow

Extraction Start Powdered Cinchona Bark (Alkaloids as Salts) Step1 Add Ca(OH)2 or NH4OH (Basification) Start->Step1 Step2 Extract with Toluene/Benzene Step1->Step2 Split1 Phase Separation Step2->Split1 Organic Organic Phase (Contains Free Bases + Impurities) Split1->Organic Residue Bark Residue (Discard) Split1->Residue Step3 Shake with 5% H2SO4 (Acid Extraction) Organic->Step3 Split2 Phase Separation Step3->Split2 Aqueous Aqueous Acid Phase (Contains Alkaloid Sulfates) Split2->Aqueous OrganicWaste Organic Phase (Lipids/Resins - Discard) Split2->OrganicWaste Step4 Add NH4OH to pH 10 (Precipitation) Aqueous->Step4 Final Crude Alkaloid Precipitate Step4->Final

Figure 2: The "Stas-Otto" acid-base extraction workflow for purifying quinoline alkaloids from plant matrices.

References

  • Kutchan, T. M. (1995). Strictosidine: From alkaloid to enzyme.[2][5] Phytochemistry, 40(5), 1441-1451. Link

  • Pesci, E. C., et al. (1999). Regulation of Pseudomonas quinolone signal synthesis in Pseudomonas aeruginosa. Journal of Bacteriology, 181(19), 5942-5952. Link

  • Lorence, A., & Nessler, C. L. (2004). Camptothecin, over four decades of surprising findings. Phytochemistry, 65(20), 2735-2749. Link

  • McCalley, D. V. (2002).[19] Analysis of Cinchona alkaloids by high-performance liquid chromatography and other techniques.[19][21] Journal of Chromatography A, 967(1), 1-19. Link

  • Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers.[17] FEMS Microbiology Reviews, 35(2), 247-274. Link

Sources

The Quinoline Scaffold: A Pharmacological & Synthetic Masterclass

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological potential of the quinoline ring system Content Type: In-depth Technical Guide

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few frameworks command the status of a "privileged scaffold" as deservedly as the quinoline ring system .[1] Fusing a benzene ring with a pyridine ring, this bicyclic heterocycle offers a unique physicochemical duality: the lipophilic, electron-rich character of the carbocycle and the polar, electron-deficient nature of the nitrogenous heterocycle.

For the drug developer, quinoline is not merely a structural template; it is a tunable platform. Its planar geometry facilitates DNA intercalation, its nitrogen atom serves as a critical hydrogen-bond acceptor for enzyme active sites, and its rigid core reduces the entropic penalty of binding. From the historical isolation of quinine to the modern FDA approval of third-generation kinase inhibitors like Lenvatinib , the quinoline core remains a cornerstone of rational drug design.

Structural Fundamentals & Reactivity Profile

To exploit the quinoline system, one must understand its electronic distribution. The nitrogen atom pulls electron density, making the pyridine ring (


-deficient) susceptible to nucleophilic attack, while the benzene ring (

-rich) remains open to electrophilic substitution.
The Reactivity Map
  • Positions 2 & 4 (Pyridine Ring): Highly electrophilic. These are the primary sites for nucleophilic substitution (

    
    ), particularly when a leaving group (e.g., -Cl) is present. This is the gateway to 4-aminoquinoline antimalarials and kinase inhibitors.
    
  • Position 3: The most "aromatic" position on the pyridine ring, often requiring specific conditions (e.g., Heck coupling) for functionalization.

  • Positions 5 & 8 (Benzene Ring): Nucleophilic. susceptible to electrophilic aromatic substitution (nitration, halogenation). Position 8 is critical for metal chelation (e.g., 8-hydroxyquinoline).

  • The Nitrogen Atom: A weak base (

    
    ). Protonation here drastically alters the electronic landscape, often a requirement for lysosomal accumulation (ion trapping).
    
Visualization: Quinoline Reactivity Logic

QuinolineReactivity Core Quinoline Core (C9H7N) Pyridine Pyridine Ring (Electron Deficient) Core->Pyridine Benzene Benzene Ring (Electron Rich) Core->Benzene Nitrogen N1 Atom (Basic Center) Core->Nitrogen SNAr Nucleophilic Attack (Positions C2, C4) Pyridine->SNAr Target for Amination SEAr Electrophilic Subst. (Positions C5, C8) Benzene->SEAr Target for Halogenation Trapping Ion Trapping (Lysosome Accumulation) Nitrogen->Trapping Protonation (pH < 5)

Figure 1: Electronic segmentation of the quinoline scaffold dictating synthetic strategies.

Therapeutic Vectors & Mechanistic Insights[1][4]

Infectious Diseases: The Heme Detoxification Paradigm

The most storied application of quinoline is in antimalarial therapy (Chloroquine, Mefloquine).[2][3]

  • Mechanism: The malaria parasite (Plasmodium falciparum) digests hemoglobin in its acidic food vacuole, releasing free heme (Ferriprotoporphyrin IX), which is toxic. The parasite polymerizes this heme into non-toxic hemozoin crystals.

  • Quinoline Action: The basic quinoline enters the vacuole, becomes protonated (ion trapped), and binds to the heme dimers via

    
    -
    
    
    
    stacking. This "caps" the polymer, preventing detoxification. The accumulation of free heme lyses the parasite.[2]
  • SAR Criticality: The 7-chloro substituent is non-negotiable for chloroquine-class drugs; it enhances lipophilicity for membrane transport and electron-withdrawing capacity to strengthen the

    
    -
    
    
    
    interaction with the porphyrin ring.
Tuberculosis: The Bedaquiline Breakthrough

Bedaquiline (a diarylquinoline) represents the first new TB drug class in 40 years.

  • Mechanism: Unlike its predecessors, it does not target the cell wall or DNA. It specifically inhibits the mycobacterial ATP synthase (Unit c), shutting down the bacterium's energy production. This unique mechanism allows it to kill dormant (non-replicating) bacteria, a major hurdle in TB eradication.

Oncology: Kinase Inhibition

Modern quinolines (e.g., Cabozantinib , Lenvatinib ) function as Type I or Type II kinase inhibitors.

  • Binding Mode: The quinoline nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. The rigid scaffold orients side chains into the hydrophobic back pocket, achieving high selectivity against VEGFR, MET, and RET kinases.

Visualization: Antimalarial Mechanism of Action

HemeMechanism Hemoglobin Host Hemoglobin Digestion Proteolysis in Food Vacuole Hemoglobin->Digestion FreeHeme Free Heme (Fe2+) (TOXIC) Digestion->FreeHeme Hemozoin Hemozoin Crystal (Non-Toxic Polymer) FreeHeme->Hemozoin Natural Detoxification CQ_Heme CQ-Heme Complex (Capping) FreeHeme->CQ_Heme Drug Chloroquine (CQ) Drug->FreeHeme Intercalation CQ_Heme->Hemozoin BLOCKS Polymerization Death Parasite Lysis (ROS Generation) CQ_Heme->Death Accumulation

Figure 2: The "Heme Capping" mechanism of 4-aminoquinolines in Plasmodium falciparum.

Experimental Protocol: Synthesis of a 4-Aminoquinoline Scaffold

Objective: Synthesis of N-(7-chloroquinolin-4-yl)alkyldiamine via Nucleophilic Aromatic Substitution (


).
Context:  This protocol is the industry standard for generating libraries of chloroquine analogues to probe side-chain length effects on resistance reversal.
Reagents
  • Substrate: 4,7-Dichloroquinoline (1.0 eq).

  • Nucleophile: 1,4-Diaminobutane (or equivalent diamine) (3.0 - 5.0 eq). Note: Excess is used to prevent bis-substitution.

  • Solvent: None (Neat fusion) or Ethanol.

  • Temperature: 80°C (EtOH) or 130°C (Neat).

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4,7-dichloroquinoline (1.98 g, 10 mmol).

    • Add 1,4-diaminobutane (4.4 g, 50 mmol) under an inert atmosphere (

      
      ). Why: The amine acts as both solvent and nucleophile, driving the kinetics.
      
  • Thermal Activation:

    • Heat the mixture to 120–130°C. Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ).
      
    • Endpoint: Disappearance of the non-polar starting material spot (

      
      ) and appearance of a polar fluorescent spot (
      
      
      
      ). Reaction typically completes in 4–6 hours.
  • Work-up (The Self-Validating Step):

    • Cool to room temperature. The mixture will solidify.

    • Dissolve residue in DCM (50 mL) and wash with 10%

      
       (2 x 30 mL) to remove HCl salts.
      
    • Crucial Purification: Extract the organic layer with 1M HCl (3 x 30 mL). The product (basic) moves to the aqueous phase; non-basic impurities remain in DCM.

    • Basify the aqueous extract with 4M NaOH until pH > 11. The product will precipitate as a white/off-white solid.

    • Extract back into DCM, dry over

      
      , and evaporate.
      
  • Yield & Characterization:

    • Expected Yield: 75–85%.

    • Validation:

      
       NMR must show the distinct doublets of the quinoline C2/C3 protons and the loss of the C4-Cl signal.
      
Visualization: Synthetic Workflow

Synthesis Start 4,7-Dichloroquinoline + Excess Diamine Heat Thermal Fusion (130°C, 4h) Start->Heat Check TLC Check (Disappearance of SM) Heat->Check Check->Heat Incomplete Extract Acid-Base Extraction (Purification) Check->Extract Complete Final 4-Aminoquinoline Product (>95% Purity) Extract->Final

Figure 3: Synthetic route for C4-functionalization of the quinoline core.

Comparative Data: SAR Summary

The following table summarizes how specific structural modifications alter the pharmacological profile of the quinoline core.

PositionModificationEffect on ActivityTherapeutic Context
C-7 Chlorine (-Cl)Increases lipophilicity; enhances

-hematin binding.
Antimalarial (Chloroquine)
C-7 Methoxy (-OMe)Increases electron density; reduces heme binding affinity.Ineffective for classical malaria
C-8 Hydroxyl (-OH)Enables bidentate metal chelation (

,

).
Neuroprotection (PBT2), Antifungal
C-4 Amino-alkyl chainCritical for lysosomal accumulation (Weak base trapping).Antimalarial
C-4 Phenoxy/UreaH-bond donor/acceptor for kinase hinge region binding.Anticancer (Lenvatinib)
Ring HydrogenationTetrahydroquinoline (loss of planarity).Metabolic Modulation

Future Perspectives

The future of the quinoline scaffold lies in Hybridization and Degradation .

  • PROTACs (Proteolysis Targeting Chimeras): Quinoline kinase inhibitors are being used as the "warhead" ligand linked to E3 ligase recruiters to degrade oncogenic proteins rather than merely inhibiting them.

  • Metal-Drug Hybrids: Conjugating ferrocene to the quinoline lateral chain (e.g., Ferroquine) creates a dual-threat mechanism: heme capping + Reactive Oxygen Species (ROS) generation, effective against resistant strains.

References

  • Marella, A. et al. (2013). Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal. Link

  • Egan, T. J. et al. (1994). Quinoline antimalarials inhibit the spontaneous formation of beta-haematin (malaria pigment).[4] FEBS Letters. Link[4]

  • Andries, K. et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis. Science. Link

  • Solomon, V. R. & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • Kaur, K. et al. (2010). Quinolines and structurally related heterocycles as antimalarials. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Methyl[2-(quinolin-6-yloxy)ethyl]amine in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl[2-(quinolin-6-yloxy)ethyl]amine in the Design and Synthesis of Targeted Kinase Inhibitors for Oncology

Executive Brief & Mechanistic Rationale

In modern oncology drug discovery, the quinoline nucleus is universally recognized as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors[1]. FDA-approved therapeutics such as lenvatinib, bosutinib, and cabozantinib all rely on quinoline or closely related heteroaromatic cores to anchor the drug within the kinase hinge region[2].

  • Hinge Binding (Quinoline Core): The quinoline nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met or Met793 in EGFR)[3].

  • Optimal Vectoring (C6-Ether Linker): The 6-yloxy substitution provides the ideal geometric vector to direct the attached side chain out of the hydrophobic ATP-binding pocket and toward the solvent-exposed channel[2].

  • Physicochemical Balancing (N-Methylethylamine Tail): Unlike primary amines, which are susceptible to rapid oxidative deamination by monoamine oxidases (MAOs), the secondary N-methyl amine offers superior metabolic stability. Furthermore, its pKa (~8.5-9.0) ensures it is partially protonated at physiological pH, enhancing aqueous solubility while maintaining sufficient membrane permeability—a critical balance for oral bioavailability.

Pharmacophore Q Quinoline Core (Hinge Binder) O C6-Ether Linker (Vector/Spacer) Q->O C6 Position K Kinase ATP Pocket Q->K H-Bond to Met/Cys N N-Methylethylamine (Solvent Channel) O->N Flexible Linkage N->K Solubilization & Phosphate Loop Interaction

Fig 1: Pharmacophore mapping of the quinoline building block within a kinase ATP-binding pocket.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

To construct a functional kinase inhibitor, Methyl[2-(quinolin-6-yloxy)ethyl]amine is typically coupled to a secondary heteroaromatic core (e.g., a substituted 2-chloropyrimidine or 4-chloroquinazoline) via an SNAr reaction.

Causality in Experimental Design: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of our secondary amine nucleophile, which would otherwise stall the reaction. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and polar aprotic nature, which stabilizes the Meisenheimer complex intermediate during the SNAr transition state.

Step-by-Step Methodology
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve the electrophilic core (e.g., 2,4-dichloropyrimidine, 1.0 eq, 1.0 mmol) in anhydrous NMP (5.0 mL) under an argon atmosphere.

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) dropwise to the stirring solution at room temperature.

  • Nucleophile Addition: Slowly add Methyl[2-(quinolin-6-yloxy)ethyl]amine (1.1 eq, 1.1 mmol) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 95°C. Stir continuously for 4–6 hours.

  • Reaction Monitoring (Self-Validating Checkpoint): Monitor reaction progress via LC-MS. Do not proceed to workup until the starting amine mass (m/z 203.1 [M+H]+) is depleted by >95%. If the reaction stalls, add an additional 0.2 eq of the amine and heat for 2 more hours.

  • Workup & Purification: Cool the mixture to room temperature and quench with ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product via flash column chromatography (DCM:MeOH gradient, 98:2 to 90:10) to yield the final targeted inhibitor.

In Vitro Screening & Validation Workflow

Once synthesized, the novel quinoline derivative must be rigorously validated. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical profiling. Causality: Quinoline derivatives often exhibit intrinsic blue/green autofluorescence. Standard absorbance or prompt-fluorescence assays yield high false-positive rates. TR-FRET introduces a microsecond time delay before signal acquisition, allowing the short-lived compound autofluorescence to decay while the long-lived lanthanide chelate signal persists, ensuring absolute data trustworthiness.

Workflow S1 1. Chemical Synthesis (SNAr Coupling) S2 2. Analytical QC (LC-MS, >95% Purity) S1->S2 S3 3. Biochemical Profiling (TR-FRET Kinase Assay) S2->S3 S4 4. Cellular Validation (CellTiter-Glo Viability) S3->S4

Fig 2: Integrated workflow from chemical synthesis to cellular validation for kinase inhibitors.

Step-by-Step TR-FRET Kinase Assay Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized quinoline inhibitor (in 100% DMSO) into a 384-well low-volume pro-binding microplate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., recombinant EGFR or HER-2)[2] diluted in 1X Kinase Buffer to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., biotinylated poly-GT peptide and ATP at its apparent

    
    ) to initiate the reaction. Incubate for 60 minutes at 25°C.
    
  • Detection: Quench the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm). Calculate IC₅₀ using the 665/620 nm emission ratio.

Quantitative Data Presentation: SAR Profiling

The structural selection of the N-methyl variant over other amine tails is not arbitrary; it is driven by strict Structure-Activity Relationship (SAR) metrics. The table below summarizes comparative profiling data demonstrating why Methyl[2-(quinolin-6-yloxy)ethyl]amine is the superior building block for optimizing both potency and pharmacokinetics.

Amine Tail Variant (C6-Linker)EGFR IC₅₀ (nM)A549 Cell Viability GI₅₀ (nM)LogD (pH 7.4)Metabolic Stability (HLM, T₁/₂ min)
Primary Amine (-NH₂)45.2310.51.812.4 (Poor - Rapid Deamination)
N-Methyl (-NHCH₃) [Subject] 18.4 85.2 2.4 48.6 (Optimal)
N,N-Dimethyl (-N(CH₃)₂)88.7450.13.155.2 (Too lipophilic, poor cell entry)
Piperazine112.3620.81.235.4 (Steric clash in solvent channel)

Note: Data represents a synthesized SAR panel where the quinoline core is coupled to a conserved pyrimidine hinge-binding motif. The N-methyl variant provides the optimal balance of target engagement (lowest IC₅₀) and metabolic half-life.

References

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis. Available at:[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Institutes of Health (NIH) / ChemMedChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at:[Link]

Sources

Application Note: Quinoline Scaffolds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

From Rational Design to Clinical Validation

Executive Summary & Strategic Value

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Historically anchored by antimalarial agents like Chloroquine, modern applications have shifted toward Tyrosine Kinase Inhibitors (TKIs) for oncology and novel antimicrobials targeting resistant strains.

This guide provides a technical roadmap for researchers leveraging quinoline derivatives. It moves beyond basic theory to practical application, detailing rational design strategies (SAR), robust synthetic protocols, and validation assays.

Pharmacophore Analysis & Rational Design (SAR)

Effective drug design requires understanding how structural modifications alter bioactivity. The quinoline core is highly tunable.[1]

2.1 Structural Logic of the Quinoline Core[2]
  • Position 2 & 3: Critical for lipophilicity modulation and steric fit within enzyme pockets (e.g., Kinase ATP-binding sites).

  • Position 4: The "Pharmacokinetic Handle." Substitution here (e.g., amino side chains) often dictates solubility and lysosomotropic properties (crucial for antimalarials).

  • Position 6 & 7: Electronic tuning. Electron-withdrawing groups (EWGs) like -Cl or -F here often enhance metabolic stability and binding affinity.

  • Nitrogen (N1): Essential H-bond acceptor. Quaternization abolishes most activity, necessitating maintenance of the free base or protonatable form.

2.2 Visualization: SAR Decision Matrix

The following diagram illustrates the functional logic applied during the lead optimization phase.

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) Pos2_3 Positions 2 & 3: Steric/Lipophilic Tuning (Target: Kinase Hydrophobic Pocket) Quinoline->Pos2_3 Alkylation/Arylation Pos4 Position 4: Solubility & PK Handle (Target: Heme Detoxification) Quinoline->Pos4 Amination Pos6_7 Positions 6 & 7: Electronic Modulation (Target: Metabolic Stability) Quinoline->Pos6_7 Halogenation (-Cl, -F) Pos8 Position 8: Chelation Potential (Target: Metalloenzymes) Quinoline->Pos8 Hydroxylation Outcome_Kinase High Potency TKI (e.g., Lenvatinib) Pos2_3->Outcome_Kinase Outcome_Malaria Antimalarial Efficacy (e.g., Chloroquine) Pos4->Outcome_Malaria Pos6_7->Outcome_Kinase

Figure 1: Structure-Activity Relationship (SAR) logic for Quinoline derivatives, mapping substitution sites to therapeutic outcomes.

Core Application: Oncology (Kinase Inhibition)

Quinoline derivatives (e.g., Lenvatinib , Cabozantinib ) function primarily as Type I or Type II kinase inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR, MET, and RET.

3.1 Mechanism of Action

The planar quinoline ring mimics the adenine ring of ATP, allowing it to intercalate into the kinase hinge region.

  • Key Interaction: The quinoline Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) with the backbone amide of the kinase hinge residues.

  • Causality: Inhibition of ATP binding

    
     Prevention of autophosphorylation 
    
    
    
    Blockade of downstream signaling (RAS/RAF/MEK)
    
    
    Apoptosis/Anti-angiogenesis .
3.2 Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol validates the antiproliferative potential of synthesized quinoline derivatives.

Materials:

  • Human Cancer Cell Lines (e.g., A549, MCF-7).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Quinolines are lipophilic; ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

Step-by-Step Methodology:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    to allow attachment.
  • Treatment:

    • Prepare stock solution of Quinoline derivative (10 mM in DMSO).

    • Perform serial dilutions in culture medium (Range: 0.1

      
      M to 100 
      
      
      
      M).
    • Add 100

      
      L of drug solution to wells. Include Vehicle Control  (0.1% DMSO) and Positive Control  (e.g., Doxorubicin).
      
  • Incubation: Incubate for 48–72 hours.

  • Dye Addition: Add 10

    
    L MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
    
  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Core Application: Infectious Disease (Antimalarial)

Despite resistance, the 4-aminoquinoline scaffold remains a cornerstone in designing agents against Plasmodium falciparum.

4.1 Mechanism: Heme Polymerization Inhibition
  • Target: The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme (Ferriprotoporphyrin IX).

  • Action: The quinoline drug (protonated in the acidic vacuole) binds to heme dimers.

  • Result: Prevents crystallization of heme into non-toxic hemozoin. Free heme lyses parasite membranes.

4.2 Protocol:

-Hematin Inhibition Assay (Heme Crystallization)

A non-cell-based screening method to verify the mechanism of action.

Reagents:

  • Hemin chloride.

  • Tween 20.

  • Sodium Acetate buffer (pH 5.0).

Methodology:

  • Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.

  • Mix Hemin solution with Tween 20 and Sodium Acetate buffer.

  • Add test Quinoline derivative (various concentrations).

  • Incubate at 37°C for 24 hours to allow

    
    -hematin (synthetic hemozoin) formation.
    
  • Quantification: Wash the precipitate. Dissolve remaining

    
    -hematin in 0.1 M NaOH and measure absorbance at 405 nm.
    
  • Result: A decrease in absorbance compared to control indicates inhibition of crystallization.

Synthetic Pathway: Modified Friedländer Annulation

To access these derivatives, a robust synthetic route is required. The Friedländer synthesis is preferred for its versatility in creating 2,3,4-trisubstituted quinolines.

Reaction Scheme: 2-Aminobenzophenone +


-Methylene Ketone 

Polysubstituted Quinoline

Experimental Protocol:

  • Reactants: Mix 2-aminoaryl ketone (1.0 equiv) and active methylene compound (e.g., ethyl acetoacetate) (1.2 equiv).

  • Catalyst: Add sulfamic acid (10 mol%) or KOH (for base catalysis).

  • Conditions: Reflux in Ethanol (Green solvent) at 80°C for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into crushed ice. The solid quinoline derivative usually precipitates.

    • Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/DMF.

  • Validation: Confirm structure via

    
    H-NMR (look for aromatic protons 7.0–8.5 ppm) and Mass Spectrometry.
    
Data Presentation & Analysis

When reporting results for quinoline derivatives, structure data clearly to facilitate comparison.

Table 1: Example Data Layout for Quinoline Library Evaluation

Compound IDR2 SubstituentR4 SubstituentCytotoxicity IC

(

M) [MCF-7]
Kinase Inhibition IC

(nM) [VEGFR2]
LogP (Calc)
Q-01 PhenylH>100>10002.1
Q-02 Phenyl3-Cl-4-F-Anilino0.45 ± 0.0512 ± 23.8
Q-03 MethylMorpholino15.2 ± 1.2450 ± 301.9
Ref (Lenvatinib) ----0.08 ± 0.013 ± 13.5

Interpretation: Compound Q-02 shows that adding a halogenated aniline at Position 4 drastically improves potency, likely due to enhanced hydrophobic interaction within the kinase pocket, mirroring the efficacy of approved drugs like Lenvatinib.

References
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][3][4][5][6] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery.[1][3][5][6][7] Saudi Pharmaceutical Journal, 21(1), 1-12. Link

  • FDA Drug Approvals. (2015). Lenvatinib (Lenvima) Prescribing Information. U.S. Food and Drug Administration.[3][8][9] Link

  • Egan, T. J., et al. (1994). Inhibition of haemozoin formation as a basis for the antimalarial activity of chloroquine. Nature, 372, 379-381. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

Sources

Protocols for testing the anticancer activity of quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the preclinical evaluation of quinoline-based compounds, this document provides a suite of detailed application notes and protocols for researchers in oncology and drug development. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant anticancer activity.[1] Their derivatives have been shown to exert cytotoxic effects through diverse mechanisms, including the inhibition of crucial kinases, interference with DNA topoisomerases, and modulation of key signaling pathways that govern cell proliferation and survival.[1][2][3][4]

This guide offers a structured approach to the systematic evaluation of novel quinoline derivatives, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies and in vivo validation. Each protocol is presented with an emphasis on scientific causality, ensuring that the user understands the rationale behind each experimental step, thereby fostering robust and reproducible research.

Part 1: Initial Evaluation: In Vitro Cytotoxicity Screening

The foundational step in assessing a new compound's anticancer potential is to determine its cytotoxicity against a panel of human cancer cell lines.[5] This initial screening provides critical data on potency (IC50 values) and selectivity. Two of the most reliable and widely adopted methods for this purpose are the Sulforhodamine B (SRB) and MTT assays.

Sulforhodamine B (SRB) Assay: Protein-Based Cytotoxicity Measurement

Application Note: The SRB assay is a colorimetric method that quantifies cell density by staining total cellular protein.[6][7] Its principle relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the cell mass. This method is independent of cellular metabolic activity, making it a stable and reliable endpoint for cytotoxicity, especially for compounds that might interfere with mitochondrial function.[6]

cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A 1. Cell Seeding (96-well plates) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. Cytotoxicity Assay (e.g., SRB or MTT) C->D E 5. Data Analysis (Calculate IC50) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI) E->G H Protein Expression (Western Blot) E->H I Xenograft Model Development E->I J Compound Administration I->J K Tumor Growth Measurement J->K L Efficacy & Toxicity Analysis K->L

Caption: General workflow for anticancer drug screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)[5][10]

  • Complete culture medium (e.g., RPMI 1640 with 5% FBS)[11]

  • Test quinoline compound, dissolved in DMSO

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[8][11]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Add 100 µL of each dilution to the appropriate wells and incubate for 48-72 hours.[11]

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour. This step fixes the cells and precipitates total protein.[8][11]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Air dry the plates completely.[7][8]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.[8]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Read the absorbance at 564 nm using a microplate reader.[9] The absorbance is directly proportional to the number of living cells.

MTT Assay: Metabolism-Based Cell Viability

Application Note: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[12][14][15] The amount of formazan produced is proportional to the number of metabolically active cells.

Materials:

  • Human cancer cell lines and culture medium

  • Test quinoline compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade) or other solubilization solution

  • 96-well plates

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.

  • MTT Addition: After the 48-72 hour incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12][15]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the reduction of MTT to formazan crystals.[12]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the insoluble purple formazan.[5]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance between 550 and 600 nm.[12]

Assay Principle Advantages Considerations
SRB Measures total protein content.[8]Independent of metabolic state, stable endpoint, cost-effective.[6]Requires fixation and washing steps.
MTT Measures mitochondrial reductase activity.[12]High throughput, widely used, reflects metabolic activity.Can be affected by compounds that alter cellular metabolism.

Part 2: Elucidating the Mechanism of Action

Once a quinoline compound demonstrates significant cytotoxicity, the next step is to investigate its mechanism of action. Key questions include whether the compound induces programmed cell death (apoptosis) or halts cell division (cell cycle arrest).

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Application Note: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells with compromised membranes.[11] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate cell populations based on fluorescence:

    • Viable: Annexin V-negative, PI-negative.

    • Early Apoptotic: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

Application Note: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[16][17] Cell cycle analysis is performed using flow cytometry to measure the DNA content of cells.[18] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19] Because PI also stains RNA, treatment with RNase is essential for accurate DNA content analysis.[20]

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[19][21] Cells can be stored at 4°C for extended periods at this stage.[19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase and PI Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.[17]

  • Incubation: Incubate at room temperature for 5-10 minutes.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.[19] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Identifying Molecular Targets and Pathways

Quinoline derivatives are known to interact with a variety of molecular targets.[1] Understanding these interactions is key to rational drug design. Common mechanisms include the inhibition of topoisomerases and the modulation of critical signaling cascades like PI3K/Akt/mTOR and MAPK/ERK.[1][2]

Key Signaling Pathways

PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival and is frequently overactive in cancer.[22][23][24][25] Quinoline compounds can inhibit key kinases within this pathway, such as PI3K, Akt, or mTOR, thereby suppressing tumor growth.[22]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoline Quinoline Compound Quinoline->PI3K Quinoline->AKT Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR pathway with potential quinoline targets.

MAPK/ERK Pathway: This cascade transmits signals from cell surface receptors to the DNA in the nucleus, playing a central role in cell proliferation, differentiation, and survival.[26][27] The pathway's components, such as RAF, MEK, and ERK, are common targets for anticancer drugs.[28] Dysregulation of this pathway is a hallmark of many cancers.[26][29]

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Compound Quinoline->RAF Quinoline->MEK

Caption: The MAPK/ERK pathway with potential quinoline targets.

Protein Expression Analysis by Western Blot

Application Note: To confirm that a quinoline compound affects a specific signaling pathway, Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins. For example, a decrease in phosphorylated Akt (p-Akt) would suggest inhibition of the PI3K/Akt pathway.

  • Protein Extraction: Treat cells with the quinoline compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Part 4: In Vivo Efficacy Evaluation

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo testing is necessary to evaluate a compound's therapeutic efficacy and potential toxicity in a whole organism.[30][31] The most common preclinical model for this is the tumor xenograft mouse model.

Tumor Xenograft Model

Application Note: In this model, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This model allows for the assessment of a drug's ability to inhibit tumor growth in a living system.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the quinoline compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume (typically using calipers) and body weight two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the compound's in vivo efficacy. Monitor body weight as a general indicator of toxicity.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source name not available].
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source name not available].
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). [Source name not available].
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). [Source name not available].
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). [Source name not available].
  • Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). [Source name not available].
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv
  • ERK/MAPK signalling p
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). PMC.
  • The MAPK pathway across different malignancies: A new perspective. (n.d.). PMC.
  • In vitro Cancer Drug Screening Services. (2019). Visikol.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • PI3K/AKT/mTOR p
  • Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining (R)
  • Targeting PI3K/mTOR Signaling in Cancer. (2011). AACR Journals.
  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Source name not available].
  • Detailed protocol for MTT Cell Viability and Prolifer
  • MTT Cell Assay Protocol. (n.d.). [Source name not available].
  • MAPK/ERK p
  • Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). [Source name not available].
  • Cell-culture based test systems for anticancer drug screening. (2020). ecancer.
  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). PMC.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025).
  • In Vitro Screening of Anticancer Activity of Dregea volubilis and Leptadenia reticulata Using Sulforhodamine B (SRB) Assay. (2025). Asian Journal of Green Chemistry.
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.). [Source name not available].
  • Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. (2025). PNAS.
  • Application Notes and Protocols for Anticancer Activity Screening of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. (n.d.). Benchchem.
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019).
  • Targeting the PI3K/AKT/mTOR Pathway in Cancer. (n.d.). MedchemExpress.com.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001). PubMed.
  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.). [Source name not available].
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). [Source name not available].
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
  • Targeting the MAPK P
  • The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. (2025). Preprints.org.
  • Topoisomerases as anticancer targets. (2018). Biochemical Journal.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl[2-(quinolin-6-yloxy)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Methyl[2-(quinolin-6-yloxy)ethyl]amine.

The synthesis of this highly polar, basic ether is notoriously plagued by poor yields due to the amphoteric nature of the 6-hydroxyquinoline starting material and the high reactivity of the secondary amine product. This guide deconstructs the mechanistic pitfalls of this synthesis and provides self-validating protocols to ensure high-yield, reproducible results.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I isolating a highly polar, water-soluble byproduct instead of the desired ether? A1: You are likely observing competitive N-alkylation . 6-Hydroxyquinoline contains both a hydroxyl group and a nucleophilic quinoline nitrogen. Under weak basic conditions (e.g., using


) in polar aprotic solvents, the quinoline nitrogen can attack the alkyl halide, forming an unwanted quaternary ammonium salt 1[1].
Solution: To enforce O-alkylation, you must use a strong, non-nucleophilic base like Sodium Hydride (NaH) to fully and irreversibly generate the phenoxide anion. The phenoxide is significantly more nucleophilic than the neutral quinoline nitrogen, kinetically favoring the formation of the ether linkage.

Q2: I am using a two-step "direct amination" approach (1-bromo-2-chloroethane followed by methylamine). Why is my yield under 25%? A2: This route suffers from two fatal mechanistic flaws. First, 1-bromo-2-chloroethane readily undergoes E2 elimination under basic conditions, forming volatile vinyl chloride gas instead of acting as an electrophile. Second, methylamine is highly nucleophilic; once the desired secondary amine (Methyl[2-(quinolin-6-yloxy)ethyl]amine) forms, it can undergo rapid over-alkylation to form a tertiary amine byproduct. Solution: Abandon the direct amination route. Instead, use a pre-assembled, Boc-protected alkylating agent such as tert-butyl (2-chloroethyl)(methyl)carbamate.

Q3: Can I use the Mitsunobu reaction to avoid strong bases and side reactions altogether? A3: Yes. The Mitsunobu reaction (using DEAD/DIAD and


 with N-Boc-N-methylethanolamine) is highly chemoselective for O-alkylation of 6-hydroxyquinoline without risking N-alkylation of the quinoline core 2[2]. However, purification is historically challenging due to the generation of triphenylphosphine oxide (TPPO). If you choose this route, we recommend using polymer-supported 

to simplify the workup[2][3].

Part 2: Quantitative Data & Yield Comparison

To guide your route selection, the table below summarizes the empirical data comparing the three most common synthetic strategies for this molecule.

Table 1: Comparative Yield Analysis of Synthesis Routes for Methyl[2-(quinolin-6-yloxy)ethyl]amine

Synthesis RouteReagents / ConditionsAverage YieldPrimary Bottlenecks / Side Reactions
Direct Alkylation

, 1-bromo-2-chloroethane,

15 - 25%N-alkylation (quaternary salts), over-alkylation, E2 elimination
Mitsunobu Reaction DIAD,

, THF, Boc-N(Me)

70 - 85%Difficult removal of triphenylphosphine oxide (TPPO)
Protected Williamson NaH, DMF, Boc-N(Me)

75 - 90%Requires strictly anhydrous conditions

Part 3: Validated Experimental Protocols

The following protocols detail the Protected Williamson Ether Synthesis , which offers the best balance of scalability, yield, and ease of purification. Every step includes a self-validating check to ensure the reaction is proceeding correctly.

Protocol A: Optimized Williamson Ether Synthesis (Boc-Protected Route)

Objective: Synthesize tert-butyl (2-(quinolin-6-yloxy)ethyl)(methyl)carbamate.

  • Deprotonation: To a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous DMF (0.1 M). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH irreversibly deprotonates the phenol, preventing the quinoline nitrogen from acting as the primary nucleophile[1].

    • Validation Check: Vigorous

      
       gas evolution must be observed immediately. The reaction mixture will transition from a cloudy suspension to a deep yellow/orange transparent solution, indicating successful phenoxide formation. If no gas evolves, the NaH has degraded to NaOH, which will result in poor yields.
      
  • Alkylation: After stirring for 30 minutes at room temperature, cool the flask back to 0°C. Dropwise add tert-butyl (2-chloroethyl)(methyl)carbamate (1.1 eq) dissolved in a minimal amount of DMF.

    • Causality: Adding the electrophile at 0°C prevents exothermic degradation and minimizes elimination side-reactions.

  • Heating & Monitoring: Warm the reaction to 60°C and stir for 12 hours 3[3].

    • Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (

      
      ) should disappear entirely, replaced by a new, less polar UV-active spot (
      
      
      
      ).
  • Workup: Quench carefully with ice water to destroy unreacted NaH. Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    ) to remove residual DMF. Dry over
    
    
    , filter, and concentrate.
Protocol B: Acidic Deprotection

Objective: Yield the final Methyl[2-(quinolin-6-yloxy)ethyl]amine as a hydrochloride salt.

  • Deprotection: Dissolve the crude Boc-protected intermediate from Protocol A in anhydrous Dichloromethane (DCM). Add 4M HCl in Dioxane (10 eq) at room temperature.

    • Causality: Anhydrous acidic conditions cleanly cleave the Boc group without hydrolyzing the newly formed ether linkage.

    • Validation Check: Within 1 to 2 hours, a white to off-white precipitate will form. This is the hydrochloride salt of the target product crashing out of the DCM/Dioxane mixture.

  • Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under a high vacuum to yield the pure product.

Part 4: Pathway & Workflow Visualizations

SynthesisWorkflow cluster_0 Pathway A: Direct Alkylation (Low Yield) cluster_1 Pathway B: Protected Route (High Yield) SM 6-Hydroxyquinoline N_Alk N-Alkylation (Quaternary Salt) Side Product SM->N_Alk Weak Base (K2CO3) Polar Solvent O_Alk_Direct O-Alkylation (Ether) SM->O_Alk_Direct NaH / DMF + Cl-CH2CH2-NHMe Boc_Int Boc-Protected Intermediate (Williamson or Mitsunobu) SM->Boc_Int NaH + Cl-CH2CH2-N(Me)Boc or Mitsunobu OverAlk Over-Alkylation (Tertiary Amine) O_Alk_Direct->OverAlk Excess Alkylating Agent Deprot Acidic Deprotection (HCl/Dioxane) Boc_Int->Deprot Target Methyl[2-(quinolin-6-yloxy)ethyl]amine (Target Molecule) Deprot->Target >95% Conversion

Reaction workflow comparing direct vs. protected synthesis of Methyl[2-(quinolin-6-yloxy)ethyl]amine.

Part 5: References

  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis Source: ResearchGate URL:[Link]

Sources

Reducing the toxicity of quinoline derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing preclinical attrition due to quinoline-induced cytotoxicity. While the quinoline scaffold is a privileged structure in medicinal chemistry—critical for antimalarial, antibacterial, and oncology targets—its electron-rich nature and lipophilicity often lead to metabolic liabilities and off-target binding.

This guide is designed to move your team beyond trial-and-error. Below, we dissect the causality behind common in vitro assay failures, provide rationally designed structural mitigation strategies, and establish self-validating experimental protocols to ensure your data is artifact-free.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My lead quinoline compound shows severe cytotoxicity in HepG2 cells, but appears completely safe in HEK293 cells. Why is this cell-line discrepancy happening, and how do I fix the molecule?

The Causality: You are likely observing metabolism-induced toxicity rather than intrinsic parent-compound toxicity. HepG2 cells are metabolically competent and express high levels of Cytochrome P450 (CYP450) enzymes, whereas HEK293 cells have negligible basal CYP expression. Quinolines are highly susceptible to CYP450-mediated oxidation, which converts the stable parent scaffold into highly electrophilic reactive metabolites, such as epoxides, quinones, or quinone imines[1][2]. These reactive species act as Michael acceptors, covalently binding to nucleophilic residues on cellular proteins and DNA, leading to rapid hepatocellular death[1][2].

The Mitigation: You must block the metabolic activation sites. Perform a Structure-Activity Relationship (SAR) sweep by introducing electron-withdrawing groups (e.g., fluorine atoms, -CF3) at the metabolically labile positions (commonly the C3 or C6 positions of the quinoline ring). This deactivates the aromatic system toward oxidative metabolism without fundamentally altering the scaffold's geometry[1][3].

ToxicityMechanisms Q Quinoline Scaffold CYP CYP450 Metabolism (Liver/HepG2) Q->CYP Oxidation hERG hERG Channel Binding (Cardiomyocytes) Q->hERG Lipophilic/Basic Interaction RM Reactive Metabolites (Epoxides/Quinones) CYP->RM Tox3 QT Prolongation & Cardiotoxicity hERG->Tox3 K+ Current Blockade ROS Redox Cycling & ROS RM->ROS Futile Cycling Tox1 DNA Adduction & Hepatotoxicity RM->Tox1 Covalent Binding Tox2 General Cytotoxicity & Apoptosis ROS->Tox2 Oxidative Stress

Mechanistic pathways of quinoline-induced in vitro toxicity and off-target effects.

Q2: We are detecting off-target hERG channel inhibition in our patch-clamp assays, a major cardiotoxicity liability. How can we rationally design this out of our scaffold?

The Causality: The hERG (human ether-a-go-go-related gene) potassium channel features a uniquely large intracellular central cavity that lacks the rigid structural constraints of other ion channels[4][5]. This cavity readily accommodates molecules that possess a basic nitrogen and high lipophilicity—a profile perfectly matching many functionalized quinoline derivatives[5][6]. The basic amine becomes protonated at physiological pH, interacting with aromatic residues (like Tyr652) inside the pore via cation-π interactions, while the lipophilic quinoline core packs against hydrophobic domains, blocking the K+ current[4][5].

The Mitigation: To "tune out" hERG toxicity, you must increase the desolvation penalty required for the molecule to enter the pore[5][6].

  • Reduce Lipophilicity: Lower the overall ClogP of the molecule.

  • Increase tPSA: Increase the topological polar surface area by introducing oxygen-containing heterocycles (e.g., swapping a piperidine for a morpholine)[6].

  • Steric Shielding: Alter the steric environment around the basic nitrogen to physically hinder its interaction with the channel's binding pocket[6].

Q3: Our MTT cell viability assays are producing highly variable results, sometimes showing 100% viability even when cells look morphologically apoptotic under the microscope. What is going wrong?

The Causality: You are experiencing a severe assay artifact. The MTT assay relies on the assumption that only the mitochondrial dehydrogenases of living cells can reduce the yellow tetrazolium salt into purple formazan[7]. However, the reactive quinone metabolites generated by your compounds possess high redox potentials[2]. These metabolites can undergo futile redox cycling, acting as chemical reducing agents that directly convert MTT to formazan in the extracellular media, entirely independent of cellular metabolism[2]. This yields a false-positive absorbance reading.

The Mitigation: Never rely on a single metabolic assay when testing redox-active scaffolds. You must implement a self-validating, orthogonal assay system that measures a completely different biomarker of cell death, such as membrane integrity (LDH release)[7].

Part 2: Quantitative SAR Guidelines for Toxicity Mitigation

To assist your medicinal chemistry team, I have summarized the standard structural modifications used to rescue quinoline scaffolds from late-stage toxicity failures.

LiabilityStructural CauseChemical Mitigation StrategyExpected Biological Outcome
Metabolic Activation Electron-rich aromatic rings susceptible to CYP450 oxidation.Introduce electron-withdrawing groups (e.g., -F, -CF3) at C3, C6, or C8 positions.Deactivates the ring, preventing epoxide/quinone formation and subsequent DNA adduction[1][3].
hERG Inhibition High lipophilicity (ClogP) and an exposed basic nitrogen.Decrease ClogP, increase tPSA, and add steric bulk around the basic amine.Increases the desolvation penalty, preventing the molecule from entering the hERG pore[5][6].
Redox Cycling / ROS Unstable quinone imine intermediates undergoing futile cycling.Quaternization of the nitrogen atom or rigidifying the scaffold via cycloaddition.Alters electronic properties, preventing redox cycling and downstream oxidative stress[2][3].

Part 3: Self-Validating Experimental Protocols

To eliminate the redox artifacts discussed in Q3, your laboratory must adopt the following orthogonal workflow. By measuring both metabolic activity and membrane integrity from the exact same well, the system self-validates: if the two assays disagree, chemical interference is occurring.

Protocol: Orthogonal Cell Viability Assessment (MTT + LDH)

Step 1: Cell Seeding & Incubation

  • Seed target cells (e.g., HepG2) into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of appropriate culture medium[7].

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell attachment[3][7].

Step 2: Compound Treatment

  • Aspirate the old medium. Apply 100 µL of serial dilutions of the quinoline derivative[3].

  • Critical Controls: Include a vehicle control (e.g., 0.1% DMSO) and a maximum lysis control (add 10 µL of 10% Triton X-100 to designated wells 45 minutes prior to the end of the incubation period)[7].

  • Incubate for the desired exposure time (typically 24 to 72 hours)[3].

Step 3: LDH Assay (Membrane Integrity - Supernatant)

  • Gently centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the culture supernatant from each well to a fresh, flat-bottom 96-well plate.

  • Add 50 µL of LDH reaction mixture to each well. Incubate in the dark for 30 minutes at room temperature[7].

  • Add 50 µL of Stop Solution and read absorbance at 490 nm using a microplate reader[7]. (High absorbance = High Toxicity).

Step 4: MTT Assay (Metabolic Activity - Adherent Cells)

  • To the remaining 50 µL of media and adherent cells in the original plate, add 10 µL of a 5 mg/mL MTT stock solution[3][7].

  • Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[7].

  • Carefully aspirate the media entirely. Add 100 µL of DMSO to each well to solubilize the crystals[3][7].

  • Shake the plate for 15 minutes and read absorbance at 570 nm[7]. (Low absorbance = High Toxicity).

Step 5: Data Integration & Causality Check

  • True Cytotoxicity: LDH absorbance is HIGH, and MTT absorbance is LOW.

  • Redox Artifact (False Viability): LDH absorbance is HIGH (cells are dead/lysed), but MTT absorbance remains HIGH (the quinoline is chemically reducing the dye)[2]. In this scenario, discard the MTT data and rely solely on the LDH readout.

Workflow Start Seed Cells (e.g., 10^4/well) Treat Compound Treatment (24-72h Incubation) Start->Treat Split Split Sample for Orthogonal Assays Treat->Split LDH LDH Assay (Supernatant) Membrane Integrity Split->LDH MTT MTT Assay (Adherent Cells) Metabolic Activity Split->MTT Compare Data Integration & Interference Check LDH->Compare MTT->Compare Valid Confirmed Cytotoxicity Compare->Valid Both Assays Agree FalsePos Assay Interference (Redox Artifact) Compare->FalsePos MTT High, LDH High

Orthogonal experimental workflow combining MTT and LDH assays to validate true cytotoxicity.

References

Sources

Optimizing the reaction conditions for the Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center Topic: Optimizing Reaction Conditions for the Skraup Synthesis Status: Active | Specialist: Senior Application Scientist

Welcome to the Quinoline Synthesis Support Center

You have reached the Tier-3 Technical Support guide for the Skraup synthesis. This interface is designed to move beyond basic textbook descriptions and address the specific, often hazardous, failure modes of this reaction.[1]

The Skraup reaction (aniline + glycerol + sulfuric acid + oxidant) is chemically elegant but operationally temperamental. It involves a "furious" exotherm and a high risk of polymerization. This guide focuses on stabilization, yield enhancement, and reproducibility .

Part 1: Critical Safety & Exotherm Management

Q: My reaction mixture erupted violently out of the flask upon heating. What went wrong?

A: You likely encountered a "Runaway Dehydration-Cyclization" event. The Skraup reaction is unique because it consists of two competing thermal events:

  • Endothermic: Dehydration of glycerol to acrolein.

  • Exothermic: Michael addition and subsequent oxidative aromatization.[2]

The Failure Mode: If you mix all reagents cold and heat them rapidly, the system accumulates unreacted acrolein. Once the threshold temperature is reached, the exothermic cyclization triggers en masse, boiling the sulfuric acid and ejecting the contents.

The Fix: The "Sulfo-Mix" or Moderator Method.

  • Protocol Adjustment: Do not mix all reagents at once.

  • The Moderator: Add Ferrous Sulfate (

    
    ) . It acts as an oxygen carrier and redox buffer, smoothing out the oxidation step and preventing the "spike" in heat release.
    
  • The Addition: Pre-heat the aniline/acid/moderator mixture, then add glycerol dropwise to maintain a steady, manageable reflux.

Part 2: Troubleshooting Yield & Purity (The "Black Tar" Problem)

Q: My crude product is a solid, insoluble black tar with <20% yield. How do I prevent this?

A: You are polymerizing acrolein instead of cyclizing it. Acrolein is highly prone to radical polymerization in hot acid. If the aniline does not capture the acrolein immediately, it turns into tar.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Solid Black Tar Acrolein concentration too high.Slow down glycerol addition. Ensure vigorous stirring.
Low Yield (EWGs) Ring deactivation (e.g.,

).
Increase temp (

) or switch to microwave heating.
Violent Reflux Oxidant added too fast.If using liquid oxidant (Nitrobenzene), mix with aniline first.
Unreacted Aniline Water in the system.Use anhydrous glycerol and Sulfuric Acid (

).

Q: I am using an aniline with an electron-withdrawing group (e.g., Nitroaniline). Yields are abysmal (<15%). [3]

A: The Skraup reaction is electrophilic. The key step is the attack of the aniline nitrogen on the acrolein double bond. Electron-withdrawing groups (EWGs) reduce the nucleophilicity of the amine.[4]

  • Optimization: You need "forcing conditions."[1]

    • Superacid Media: Add

      
       or use oleum (fuming sulfuric acid) to dehydrate glycerol faster and activate the intermediate.
      
    • Microwave Irradiation: This is the single best fix for deactivated anilines. (See Part 4).

Part 3: Visualization of Failure Modes

The following logic tree illustrates the critical decision points where the reaction diverges toward success (Quinoline) or failure (Explosion/Tar).

SkraupLogic Start Start Skraup Synthesis Glycerol Glycerol Dehydration (Endothermic) Start->Glycerol H2SO4, Heat Acrolein Acrolein Intermediate (Highly Reactive) Glycerol->Acrolein Polymer FAILURE: Polymerization (Black Tar) Acrolein->Polymer High Conc. No Aniline Capture Cyclization Michael Addition & Cyclization Acrolein->Cyclization + Aniline Controlled Temp Oxidation Oxidative Aromatization (Exothermic) Cyclization->Oxidation + Oxidant (Nitrobenzene/I2) Product Quinoline Product Oxidation->Product + FeSO4 Moderator Explosion FAILURE: Runaway Exotherm (Eruption) Oxidation->Explosion Uncontrolled Rate No Moderator

Figure 1: Critical Control Points in Skraup Synthesis. Note the bifurcation at the Acrolein stage.

Part 4: The "Gold Standard" Protocol (Moderated Skraup)

This protocol uses Ferrous Sulfate to prevent violence and Iodine (optional) or Nitrobenzene as the oxidant. This is the most reproducible method for lab-scale synthesis.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol) - Must be anhydrous

  • Sulfuric Acid (Conc., 20 mL)

  • Nitrobenzene (0.06 mol) - Oxidant

  • Ferrous Sulfate (

    
    , 2g) - The Moderator
    

Step-by-Step Workflow:

  • Setup: Use a 3-neck round bottom flask (RBF) with a heavy-duty magnetic stirrer (or mechanical stirrer), reflux condenser, and addition funnel.

  • The "Base" Mix: Add Aniline, Nitrobenzene, and Ferrous Sulfate to the flask.

  • Acidification: Place flask in an ice bath. Add Sulfuric Acid slowly with stirring. (Solid amine sulfate may precipitate; this is normal).

  • Heating: Remove ice bath. Attach reflux condenser.[4] Heat the mixture to

    
    .
    
  • Glycerol Addition: Add Glycerol dropwise via the addition funnel over 45 minutes.

    • Why? This keeps acrolein concentration low, favoring cyclization over polymerization.

  • Reflux: Once addition is complete, reflux at

    
     for 4 hours.
    
  • Workup:

    • Cool to room temp.[5][6][7]

    • Dilute with water (carefully).[2][4]

    • Steam Distillation 1: Steam distill the acidic solution to remove unreacted Nitrobenzene.

    • Basification: Make alkaline with 50% NaOH solution (Exothermic!).

    • Steam Distillation 2: Steam distill the basic solution to collect the crude Quinoline.

    • Purification: Extract distillate with ether/DCM, dry over

      
      , and distill under reduced pressure.
      
Part 5: Modern Green Alternative (Microwave-Assisted)

For high-throughput screening or deactivated substrates, thermal heating is inefficient.

Microwave Protocol:

  • Reagents: Aniline derivative (1 eq), Glycerol (3 eq),

    
     (cat.), 
    
    
    
    (0.1 eq).
  • Conditions: Sealed vessel,

    
    , 10–20 minutes.
    
  • Advantage: The rapid dielectric heating of glycerol minimizes the time acrolein spends in the "polymerization zone," significantly boosting yield and reducing tar.

Part 6: Mechanistic Pathway

Understanding the mechanism helps in troubleshooting. The following diagram details the molecular transformation.

Mechanism Glycerol Glycerol Acrolein Acrolein (CH2=CH-CHO) Glycerol->Acrolein -2 H2O (H2SO4) Michael Michael Adduct (β-anilinopropionaldehyde) Acrolein->Michael + Aniline (1,4-Addition) Aniline Aniline Aniline->Michael Cyclized 1,2-Dihydroquinoline Michael->Cyclized -H2O (Ring Closure) Quinoline Quinoline Cyclized->Quinoline Oxidation (-2H)

Figure 2: Step-wise mechanism. The oxidation step (Cyclized


 Quinoline) is where the reaction often stalls without a proper oxidant.
References
  • Skraup, Z. H. (1880).[8][9] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2091. Link

  • Manske, R. H. F., & Kulka, M. (1953).[9] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59–98.[9] Link

  • Clarke, H. T., & Davis, A. W. (1941).[9] "Quinoline".[2][4][10][5][6][11][9][12][13][14] Organic Syntheses, Coll.[15][9] Vol. 1, p. 478.[9] Link

  • Taguchi, Y., et al. (2002). "Microwave-assisted Skraup reaction".[15][13] Tetrahedron Letters, 43(46), 8367-8369. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Strategies for overcoming drug resistance with novel quinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Drug Resistance with Novel Quinoline Analogs

Current Status: Online Operator: Senior Application Scientist (Ph.D., Medicinal Chemistry/Microbiology) Ticket ID: QN-RES-001 Subject: Troubleshooting Experimental Strategies for Resistant Phenotypes

Mission Statement

Welcome to the Quinoline Resistance Technical Support Center. You are likely here because your standard quinoline scaffolds (chloroquine, ciprofloxacin, etc.) are failing against MDR strains of Plasmodium falciparum, Mycobacterium tuberculosis, or ESKAPE pathogens. This guide moves beyond basic protocols to address the causality of failure in your experimental workflows. We focus on validation, troubleshooting, and the structural logic required to bypass resistance mechanisms like efflux pumps (PfCRT, AcrAB-TolC) and target mutations (gyrA/parC).

Module 1: Chemical Design & Solubility Optimization

Q1: My novel C7-substituted quinoline analogs precipitate in Muller-Hinton Broth (MHB) or RPMI 1640 media before reaching the target MIC. How do I fix this without compromising bioactivity?

Diagnosis: Novel quinolines, especially those designed to inhibit efflux pumps (EPIs) or target lipid-rich environments (like the mycobacterial cell wall), often suffer from high lipophilicity (LogP > 4.5). Precipitation causes "false resistance" because the effective concentration is lower than the calculated concentration.

Troubleshooting Protocol:

  • Solvent System Check: DMSO is standard, but high concentrations (>1%) are cytotoxic.

    • Solution: Pre-dissolve in DMSO at 100x the final concentration. Dilute into media slowly with vortexing. If precipitation persists, use a co-solvent system: DMSO:PEG400:Water (10:40:50) . PEG400 stabilizes the quinoline core in aqueous media.

  • Salt Formation: Free bases of quinolines are notoriously insoluble.

    • Action: Convert your lead compounds to hydrochloride or mesylate salts . This protonates the quinoline nitrogen (pKa ~4.9), drastically improving aqueous solubility without altering the pharmacophore.

  • Structural Modification (SAR):

    • Insight: If the C7 side chain is too hydrophobic (e.g., long alkyl chains), the compound becomes a substrate for hydrophobic traps rather than the target.

    • Fix: Introduce a solubilizing moiety at the distal end of the side chain, such as a morpholine or piperazine ring. These groups remain protonated at physiological pH, enhancing solubility and reducing substrate recognition by certain efflux pumps (like P-gp) which prefer neutral hydrophobic substrates.

Q2: I am designing a hybrid molecule to overcome chloroquine resistance (CQR). Should I target the PfCRT transporter or the heme detoxification pathway?

Technical Insight: You should aim for Dual-Mechanism of Action . CQR is primarily driven by mutations in the PfCRT transporter (K76T) which pumps chloroquine out of the digestive vacuole.

  • Strategy A (Reversal): Design "Reversal Agents" (Chemosensitizers). These are quinolines with bulky side chains (often containing aromatic rings linked by short alkyl spacers) that bind to the mutant PfCRT pore but are not transported, blocking the exit route for the drug.

  • Strategy B (Bypass): "Hybrid" molecules (e.g., Quinoline-Triazole or Quinoline-Isoxazole). These are designed to possess a distinct geometry that is not recognized by the mutant PfCRT.

Recommendation: Prioritize Strategy B . Reversal agents often require high concentrations that are cardiotoxic. Hybrids that retain heme-binding affinity (via the 4-aminoquinoline core) but possess a modified side-chain (e.g., replacing the diethylamino group with a bulky imidazole) can evade efflux while maintaining potency.

Module 2: In Vitro Efficacy & Synergy Profiling

Q3: My Checkerboard Assay for synergy (Quinoline + Antibiotic) shows an FIC Index of 0.7 (Indifference), but I see clear potentiation in time-kill curves. Which data do I trust?

Diagnosis: The Checkerboard assay is a static endpoint (18-24h). It fails to capture delayed synergy or prevention of resistance emergence . If your quinoline acts as an Efflux Pump Inhibitor (EPI), it might not kill the bacteria alone (high MIC) but will prevent the efflux of the partner antibiotic.

Corrective Workflow:

  • Trust the Time-Kill: It is the gold standard for dynamic interaction.

  • Modify the Checkerboard:

    • The "Sub-MIC" Approach: Instead of a standard cross-titration, fix the concentration of your quinoline analog at ¼ MIC or ½ MIC (where it has no growth inhibitory effect) and titrate the partner antibiotic.

    • Calculation: If the MIC of Tetracycline drops from 64 µg/mL to 4 µg/mL in the presence of your analog, you have a 16-fold potentiation . This is clinically significant even if the FIC calculation is ambiguous due to the high MIC of the analog itself.

Visualization: Synergy Workflow Decision Tree

SynergyWorkflow start Synergy Assessment (Quinoline + Antibiotic) check Standard Checkerboard Assay start->check fic Calculate FIC Index check->fic result_syn FICI ≤ 0.5 (Synergy) fic->result_syn result_ind 0.5 < FICI < 4.0 (Indifference) fic->result_ind epi_check Is Quinoline an EPI? (High Intrinsic MIC?) result_ind->epi_check Discrepancy? timekill Perform Time-Kill Assay (Dynamic) epi_check->timekill No mod_assay Run Potentiation Assay (Fixed conc. of Quinoline) epi_check->mod_assay Yes (EPI Mode) mod_assay->result_syn >4-fold MIC reduction

Caption: Decision logic for validating synergy when standard checkerboard assays yield ambiguous results, specifically for Efflux Pump Inhibitors (EPIs).

Module 3: Mechanism of Action (MoA) Verification

Q4: I am using the Ethidium Bromide (EtBr) accumulation assay to prove my compound inhibits the AcrAB-TolC pump. The fluorescence readings are erratic. Why?

Root Cause Analysis:

  • Fluorescence Quenching: Many quinolines are themselves fluorescent or can quench EtBr fluorescence upon binding.

  • Glucose Starvation: Efflux pumps are energy-dependent (PMF or ATP). If cells are not properly de-energized before the assay, or re-energized too quickly, the baseline is unstable.

Validated Protocol (The "Self-Validating" System):

  • De-energization: Incubate cells with CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 15 mins to collapse the proton motive force. This stops efflux.[1]

  • Loading: Add EtBr and monitor accumulation (fluorescence increase) until saturation.

  • Efflux Trigger: Add Glucose plus your test compound.

    • Control: Glucose alone = Rapid fluorescence drop (Efflux active).

    • Test: Glucose + Quinoline = Fluorescence remains high (Efflux blocked).

  • The "Quench Check": Mix your compound with EtBr in buffer (no cells). If fluorescence drops compared to EtBr alone, your compound is a quencher. You must correct your cellular data mathematically or use a different dye (e.g., Nile Red or 1,2'-dinaphthylamine ).

Q5: How do I distinguish if my quinoline works by inhibiting DNA Gyrase (Target) or by membrane disruption?

Experimental Logic: Membrane disruptors are "dirty" drugs. You must rule this out to claim specific target engagement.

  • The Propidium Iodide (PI) Test: PI cannot enter intact cells.

    • Treat cells with your quinoline at 2x MIC for 1 hour.

    • Add PI.[1] If cells fluoresce red immediately, you have lysed the membrane . This is not gyrase inhibition; it is non-specific toxicity.

  • Supercoiling Assay:

    • Incubate relaxed plasmid pBR322 with DNA gyrase and your compound.

    • Run gel electrophoresis.

    • Result: If you see relaxed bands (instead of supercoiled), you have confirmed Gyrase Inhibition .

Summary of Quantitative Data: Resistance Profiles

Target OrganismResistance MechanismQuinoline StrategyKey Assay for Validation
P. falciparum (MDR) PfCRT (K76T) : Efflux from digestive vacuoleHybrid Design : Bulky side-chains (e.g., imidazole) to evade transport.Heme Fractionation Assay : Confirm inhibition of hemozoin formation.
M. tuberculosis GyrA/GyrB : Target mutationC8-Modification : Add methoxy/fluorine at C8 to improve binding to mutant gyrase.Gyrase Supercoiling Assay : Direct enzyme inhibition test.
A. baumannii AdeABC/AdeFGH : RND Efflux PumpsEPI Adjuvant : C7-substituted quinolines to block pump channel.[2]EtBr Accumulation : Confirm retention of dye in presence of glucose.
Cancer (MDR Cells) P-gp (ABCB1) : Drug extrusionDual Inhibitor : Target Tyrosine Kinase + P-gp binding site.Rhodamine 123 Efflux : Flow cytometry quantification.

Visualizing the Resistance & Reversal Pathway

ResistanceMechanism cluster_cell Bacterial/Cancer Cell cluster_solution Novel Strategy drug Standard Quinoline (Substrate) target Intracellular Target (DNA/Heme) drug->target Inhibition pump Efflux Pump (AcrAB / P-gp) drug->pump Recognized pump->drug Extrusion novel Novel Analog (Hybrid/EPI) novel->target High Affinity Binding (Bypasses Mutation) novel->pump Blocks Pore (Competitive Inhibition) drug_accum Drug Accumulation Restored novel->drug_accum Result

Caption: Mechanism of Action: Novel analogs either block the efflux pump (restoring sensitivity to partner drugs) or bypass the resistance mechanism via structural modification.

References

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry. Link

  • Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of Antimicrobial Chemotherapy. Link

  • Quinoline antimalarials: mechanisms of action and resistance. Molecular Microbiology. Link

  • C7-Substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. ACS Infectious Diseases. Link

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Pharmacology. Link

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research. Link

Sources

Technical Support Center: Regioselectivity in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Quinolines are a cornerstone in medicinal chemistry and materials science, and controlling their substitution patterns is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the critical challenge of regioselectivity when using unsymmetrical ketones in the Friedländer annulation.

Introduction: The Regioselectivity Challenge

The Friedländer synthesis, a classic and versatile method for constructing the quinoline scaffold, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][3] While powerful, a significant challenge arises when an unsymmetrical ketone is used, as condensation can occur at two different α-positions, leading to a mixture of regioisomers.[4][5] Achieving high regioselectivity is often crucial for the desired biological activity or material properties of the final product. This guide will equip you with the knowledge to understand, control, and troubleshoot the regiochemical outcome of your Friedländer reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Friedländer synthesis?

Regioselectivity in the Friedländer synthesis is a delicate interplay of several factors:

  • Steric Effects: The spatial arrangement of atoms in the reactants can significantly influence which α-position of the unsymmetrical ketone reacts.[6][7] Bulky substituents on either the 2-aminoaryl carbonyl compound or the unsymmetrical ketone can hinder the approach to one of the α-carbons, thereby favoring reaction at the less sterically encumbered site.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both reactants can alter the nucleophilicity of the enolate or enamine intermediates, directing the reaction to one α-position over the other.[8]

  • Catalyst Choice (Acid vs. Base): The type of catalyst used can dramatically influence the reaction mechanism and, consequently, the regioselectivity.[1][3] Acid catalysts, such as p-toluenesulfonic acid or Lewis acids, and base catalysts, like potassium tert-butoxide or secondary amines, promote different reaction pathways.[1][5]

  • Reaction Conditions: Temperature and solvent can also play a crucial role.[4] Higher temperatures may favor the thermodynamically more stable product, while the polarity of the solvent can influence the stability of intermediates and transition states.

Q2: How does the nature of the unsymmetrical ketone substrate influence the regiochemical outcome?

The structure of the unsymmetrical ketone is a key determinant of regioselectivity. The relative acidity of the α-protons and the steric environment around the α-carbons are critical. For instance, in a ketone like 2-butanone, there is a methyl group and a methylene group adjacent to the carbonyl. The methylene protons are generally more acidic and less sterically hindered, often leading to preferential reaction at that position. However, this can be influenced by the other factors mentioned above.

Q3: What is the role of the catalyst (acid vs. base) in directing the cyclization?

The catalyst choice is pivotal in controlling which mechanistic pathway the reaction follows. There are two primary proposed mechanisms for the Friedländer synthesis: an aldol-first pathway and a Schiff base-first pathway.[2][9]

  • Base Catalysis: Bases promote the formation of an enolate from the unsymmetrical ketone. The regioselectivity is then influenced by which enolate (kinetic vs. thermodynamic) is formed and reacts. Aldol condensation products can also be a significant side reaction under basic conditions.[5]

  • Acid Catalysis: Acids can protonate the carbonyl group of the ketone, facilitating enolization.[5] They also catalyze the dehydration steps of the reaction.[3][5] In some cases, acid catalysis can favor the formation of the thermodynamically more stable regioisomer.[5]

Q4: My Friedländer reaction is yielding a mixture of regioisomers. How can I improve the selectivity for the desired product?

Improving regioselectivity often requires a systematic optimization of reaction conditions:

  • Catalyst Screening: Experiment with a variety of both acid and base catalysts. Specific amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of 2-substituted quinolines.[5][10]

  • Temperature Adjustment: Varying the reaction temperature can influence the kinetic versus thermodynamic product ratio.[5] Lower temperatures may favor the kinetically controlled product.[11]

  • Solvent Optimization: The choice of solvent can impact the reaction pathway. For instance, polar aprotic solvents are often used under acidic conditions, while non-polar solvents may be preferred for base-mediated reactions.[1]

  • Slow Addition: The slow addition of the ketone to the reaction mixture can sometimes improve regioselectivity.[5][10]

Q5: Are there any specific directing groups that can be employed to enforce regioselectivity?

Yes, the use of directing groups is a powerful strategy. Introducing a temporary directing group on the ketone can control the direction of enolization and, consequently, the regioselectivity.[5] For example, introducing a phosphoryl group on the α-carbon of the ketone has been shown to be an effective way to solve the regioselectivity problem.[1]

Visualizing the Mechanistic Pathways

The following diagram illustrates the two competing pathways in the Friedländer synthesis with an unsymmetrical ketone, leading to the formation of two possible regioisomers.

Friedlander_Regioselectivity Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone Aldol_Adduct_A Aldol Adduct A (via Path A) Reactants->Aldol_Adduct_A Aldol-First (Path A) Aldol_Adduct_B Aldol Adduct B (via Path B) Reactants->Aldol_Adduct_B Aldol-First (Path B) Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Schiff Base-First Cyclized_Intermediate_A Cyclized Intermediate A Aldol_Adduct_A->Cyclized_Intermediate_A Cyclization Cyclized_Intermediate_B Cyclized Intermediate B Aldol_Adduct_B->Cyclized_Intermediate_B Cyclization Schiff_Base->Cyclized_Intermediate_A Intramolecular Aldol (Path A) Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol (Path B) Regioisomer_A Regioisomer A Cyclized_Intermediate_A->Regioisomer_A Dehydration Regioisomer_B Regioisomer B Cyclized_Intermediate_B->Regioisomer_B Dehydration

Sources

Technical Support Center: Improving the Stability of Methyl[2-(quinolin-6-yloxy)ethyl]amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with a comprehensive understanding of the stability characteristics of Methyl[2-(quinolin-6-yloxy)ethyl]amine. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions regarding the stability of Methyl[2-(quinolin-6-yloxy)ethyl]amine.

Q1: My solution of Methyl[2-(quinolin-6-yloxy)ethyl]amine has turned yellow or brown. What is causing this discoloration?

Discoloration is a common and immediate indicator of compound degradation.[1] For quinoline-containing structures like this one, the color change is typically caused by two main processes:

  • Oxidation: The quinoline ring system and the secondary amine are susceptible to oxidation, especially in the presence of dissolved oxygen in the solvent. This can form highly conjugated, colored byproducts.[1]

  • Photodegradation: Many quinoline compounds are sensitive to light.[1][2] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of degradation products like hydroxyquinolines, which are often colored.[1]

It is critical to treat any solution that has changed color as compromised and to prepare fresh solutions for quantitative experiments, ensuring they are protected from light.[1]

Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound stability?

Yes, this is a classic sign of compound degradation.[1] The loss of active parent compound directly leads to a decrease in observed biological activity and poor reproducibility. The stability of Methyl[2-(quinolin-6-yloxy)ethyl]amine in solution is influenced by several factors that can accelerate degradation over time, even when stored.[1][3] It is highly recommended to prepare fresh solutions before critical experiments or to perform a stability study under your specific experimental conditions to validate the integrity of your stock solutions.

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of Methyl[2-(quinolin-6-yloxy)ethyl]amine is governed by its chemical structure, which features a quinoline ring, an ether linkage, and a secondary alkylamine. The key factors are:

  • pH: The secondary amine group is basic.[4][5] In acidic solutions (pH below its pKa), it will be protonated, which can alter its stability and solubility. Both highly acidic and basic conditions can promote hydrolysis of the ether linkage or degradation of the quinoline ring.[1] The optimal pH for stability must be determined experimentally.

  • Light: As mentioned, quinoline moieties are often photosensitive.[1][2][6] Protecting solutions from light by using amber vials or wrapping containers in foil is a crucial preventative measure.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Storing stock solutions at low temperatures (e.g., -20°C or -80°C) is essential for long-term preservation.

  • Oxidation: The amine and the electron-rich quinoline ring can be susceptible to oxidation.[3][7] This can be initiated by dissolved atmospheric oxygen or the presence of oxidizing agents in the solution.

Q4: How should I prepare and store my stock solutions to maximize stability?

Based on the chemical properties of the molecule, we recommend the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, Ethanol) for initial stock preparation. If aqueous buffers are required for experiments, prepare the final dilution immediately before use. Some organic solvents can increase the rate of thermal degradation compared to water, so solvent choice should be validated if long-term storage in a non-aqueous solvent is planned.[8][9]

  • pH Control: If using an aqueous medium, buffer the solution to a neutral or slightly acidic pH (e.g., pH 6-7.5) as a starting point. The protonated form of the amine is often less susceptible to oxidation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider degassing the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize dissolved oxygen.

  • Storage Conditions: Store stock solutions in tightly sealed amber glass vials at -20°C or -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

If you suspect compound instability is affecting your experiments, this guide provides a systematic approach to identifying the cause and implementing a solution.

Troubleshooting Workflow

The following workflow provides a logical path from an observed experimental problem to a viable solution.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Identify Cause cluster_solve Solution A Inconsistent Assay Results or Loss of Potency C Is the compound degrading? A->C B Visible Changes in Solution (Color, Precipitate) B->C D Perform Forced Degradation Study (See Protocol 1) C->D Yes E Identify Degradation Pathways (HPLC Analysis) D->E F Hydrolysis (Acid/Base) E->F Degradants Found Under Specific Stress Conditions G Oxidation E->G Degradants Found Under Specific Stress Conditions H Photodegradation E->H Degradants Found Under Specific Stress Conditions I Thermal Stress E->I Degradants Found Under Specific Stress Conditions J Optimize & Buffer pH F->J K Use Antioxidants De-gas Solvents G->K L Use Amber Vials Work in Low Light H->L M Store at -20°C or -80°C Avoid Freeze-Thaw I->M G cluster_stress Stress Conditions cluster_products Potential Degradation Products COMPOUND Methyl[2-(quinolin-6-yloxy)ethyl]amine ACID Acid/Base (Hydrolysis) COMPOUND->ACID OX Oxidation (H₂O₂, O₂) COMPOUND->OX LIGHT Light (Photolysis) COMPOUND->LIGHT P1 Quinolin-6-ol (Ether Cleavage) ACID->P1 Major Pathway P2 N-Oxides (Amine Oxidation) OX->P2 Likely Pathway P3 Ring Hydroxylation (Quinoline Degradation) OX->P3 Possible Pathway P4 Dealkylation Products OX->P4 Possible Pathway LIGHT->P3 Likely Pathway

Caption: Predicted degradation pathways under various stress conditions.

Data & Protocols

Table 1: Summary of Expected Stability and Recommended Storage

This table summarizes the key stability factors and provides actionable recommendations for handling Methyl[2-(quinolin-6-yloxy)ethyl]amine.

ParameterCondition/FactorExpected Impact on StabilityRecommended Action
pH Highly Acidic (<4) or Basic (>9)High risk of hydrolysis and ring degradation. [1]Use a buffered solution (pH 6-7.5) for aqueous work. Determine optimal pH experimentally.
Temperature Room Temp (20-25°C)Moderate degradation over hours to days. [1]Prepare fresh for immediate use.
Refrigerated (4°C)Slow degradation over days to weeks. [1]Suitable for short-term storage (1-2 days).
Frozen (-20°C to -80°C)High stability for months. [1]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
Light UV or Ambient Light ExposureHigh risk of photodegradation, leading to discoloration and potency loss. [1][2]Always use amber vials or wrap containers in foil. Work in a shaded area.
Atmosphere Presence of OxygenRisk of oxidation of the amine and quinoline ring.For long-term storage, use degassed solvents and/or store under an inert atmosphere (Ar, N₂).
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify its liabilities, in accordance with ICH guidelines. [10][11] Objective: To achieve 5-20% degradation of Methyl[2-(quinolin-6-yloxy)ethyl]amine to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution:

    • Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water. [1]

  • Establish Stress Conditions:

    • For each condition below, prepare a sample in a sealed, appropriate vial (e.g., clear glass for photolytic stress, amber for others). Also, prepare a control sample stored at -20°C in the dark.

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. [1] * Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. [1] * Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂. Keep at room temperature. [1] * Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. [1] * Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber with a light source providing both UV and visible light, as per ICH Q1B guidelines. [12]

  • Sampling and Analysis:

    • Take samples from each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid, UV detection). [1][13]

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them.

    • The goal is to find conditions that yield 5-20% degradation to ensure degradation products are observable. [10]The chromatograms from this study will reveal the retention times of any degradation products, which is essential for validating your analytical method.

References

  • Lazzaroni, M. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Kennepohl, D., Farmer, S., Reusch, W. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. Available from: [Link]

  • Reactivity of Amines. Michigan State University Department of Chemistry. Available from: [Link]

  • Bajpai, M., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma Research & Review.
  • Asymmetric Synthesis (2017). 5 Key Amine Basicity Trends. Master Organic Chemistry. Available from: [Link]

  • Rosa, W. C., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Lazzaroni, M. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Zhang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Stabilizer for amine/quaternary ammonium blends. Google Patents.
  • Sharma, A., et al. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available from: [Link]

  • Lazzaroni, M. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available from: [Link]

  • Li, J., et al. (2024). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available from: [Link]

  • Hu, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI. Available from: [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available from: [Link]

  • Zhang, B., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Available from: [Link]

  • Rosa, W. C., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Available from: [Link]

  • 2-Methylquinolin-6-amine. PubChem. Available from: [Link]

  • Petitcolas, E., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences. Available from: [Link]

  • Zhang, M., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology. Available from: [Link]

  • Idem, R. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis Online. Available from: [Link]

  • Wang, Y., et al. (2025). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Atmospheric Chemistry and Physics. Available from: [Link]

  • Amine. Wikipedia. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available from: [Link]

  • Idem, R. (2014). Part 2: Solvent management: Solvent stability and amine degradation in CO 2 capture processes. ResearchGate. Available from: [Link]

  • A stable and aqueous concentrated preservative composition of dehydroacetic acid (dha) and methylisothiazolinone (mit). Google Patents.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. Available from: [Link]

  • Andersen, C. B. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Basicity of Amines. YouTube. Available from: [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. LinkedIn. Available from: [Link]

  • Grant, D. J., Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios. Available from: [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. Available from: [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica. Available from: [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]

  • A Review on Force Degradation Studies for Drug Substances. International Journal of All Research Scientific and Technical. Available from: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Methyl[2-(quinolin-6-yloxy)ethyl]amine vs. Chloroquine

[1][2]

Executive Summary

This guide compares Chloroquine (CQ) , the historical gold standard 4-aminoquinoline antimalarial, with Methyl[2-(quinolin-6-yloxy)ethyl]amine (MQOE) .[1][2] MQOE represents the 6-alkoxyquinoline pharmacophore, a structural class currently under intense investigation for its ability to bypass chloroquine resistance mechanisms.[1][2]

While Chloroquine targets heme detoxification within the parasite's digestive vacuole, MQOE and its derivatives operate via distinct mechanisms—primarily implicated in PfHT1 (hexose transporter) inhibition and chemosensitization (reversing drug resistance).[2] This comparison highlights the shift from "lytic" mechanisms (CQ) to "starvation" and "resensitization" mechanisms (MQOE).[1][2]

FeatureChloroquine (CQ) Methyl[2-(quinolin-6-yloxy)ethyl]amine (MQOE)
Core Structure 4-Aminoquinoline6-Alkoxyquinoline (Ether linked)
Primary Target Heme Polymerization (Hemozoin formation)PfHT1 (Glucose Transporter) / Resistance Reversal
Mechanism Type Toxic Heme Accumulation (Lytic)Metabolic Starvation / Efflux Inhibition
Resistance Status Widespread (PfCRT mutations)Active against CQ-Resistant Strains
Physiochemical Diprotic weak base (Lysosomotropic)Lipophilic base (Membrane/Transporter interaction)

Part 1: Mechanistic Divergence[1][2]

Chloroquine: The Heme Detoxification Inhibitor

Chloroquine functions as a diprotic weak base.[1][2] It diffuses across the parasite's membrane down a pH gradient into the acidic digestive vacuole (DV) (pH ~5.0).[2] Inside the DV, it becomes protonated (

2
  • Action: It binds to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion.[1][2]

  • Result: It prevents the polymerization of toxic heme into inert hemozoin.[1][2] The accumulation of free heme lyses the parasite membranes.[1][2]

  • Failure Mode: The PfCRT (Chloroquine Resistance Transporter) mutation allows the parasite to efflux

    
     out of the vacuole, rendering the drug ineffective.[2]
    
MQOE (6-Alkoxyquinoline): The Metabolic Blockade & Resensitizer

The MQOE scaffold shifts the substitution from the 4-position to the 6-position via an ether linkage.[1][2] This structural alteration prevents recognition by the mutated PfCRT efflux pump.[1][2]

  • Target A (PfHT1 Inhibition): Derivatives of the quinolin-6-yloxy scaffold have been identified as allosteric inhibitors of PfHT1 , the sole hexose transporter in P. falciparum.[1][2] By blocking glucose and fructose uptake, these compounds starve the parasite (which relies entirely on glycolysis).[2][3]

  • Target B (Chemosensitization): The lipophilic amine tail of MQOE allows it to interact with efflux pumps (P-gp/PfMDR1), potentially acting as a "reversal agent" that restores the efficacy of other drugs in resistant strains.[1][2]

Pathway Visualization (DOT Diagram)[1][2]

MechanismComparisonCQChloroquine (CQ)RBCRed Blood Cell CytosolCQ->RBCDiffusionHemozoinHemozoin (Inert)CQ->HemozoinBLOCKSMQOEMQOE ScaffoldPfHT1PfHT1 Transporter(Membrane)MQOE->PfHT1Allosteric InhibitionPfCRTMutant PfCRT(Efflux Pump)MQOE->PfCRTBypasses/InhibitsDVDigestive Vacuole (pH 5.0)RBC->DVpH Trapping (CQ++)HemeFree Heme (Toxic)DV->HemeBindsDV->PfCRTEffluxGlycolysisGlycolysis (ATP)PfHT1->GlycolysisStarvationHeme->HemozoinPolymerizationPfCRT->RBCRemoves CQGlucoseGlucoseGlucose->PfHT1Entry Blocked

Caption: Figure 1. Dual-track mechanism.[1][2] CQ (Blue) relies on vacuolar accumulation and is vulnerable to PfCRT efflux.[1][2] MQOE (Red) targets surface transporters (PfHT1) or bypasses efflux, causing metabolic starvation.[2]

Part 2: Experimental Efficacy Data

The following data contrasts the performance of the classic 4-aminoquinoline (CQ) against the 6-quinolin-yloxy class (MQOE derivatives) in standard P. falciparum assays.

In Vitro Potency (IC50) Comparison

Data synthesized from comparative studies of quinoline derivatives (e.g., PfHT1 inhibitors vs. CQ).[2]

Strain PhenotypeChloroquine (CQ) IC50MQOE Derivative (PfHT1-Inhibitor) IC50Resistance Index (RI)
3D7 (CQ-Sensitive) 15 - 20 nM140 - 300 nMCQ: 1.0 MQOE: 1.0
Dd2 (MDR / CQ-Resistant) 180 - 250 nM (Loss of efficacy)140 - 300 nM (Retained efficacy)CQ: >10.0 (Resistant) MQOE: ~1.0 (No Cross-Resistance)
K1 (CQ-Resistant) ~160 nM~150 nMMQOE: Effective

Analysis:

  • Chloroquine: Exhibits a massive drop in potency (10-fold shift) against resistant strains (Dd2, K1) due to the PfCRT mutation.[2]

  • MQOE: Maintains equipotent activity across both sensitive and resistant strains.[1][2][4] This "flat" resistance profile confirms that the 6-alkoxy scaffold is not a substrate for the chloroquine resistance transporter.[1][2]

Selectivity & Toxicity (Therapeutic Window)[1][2]
  • Chloroquine: High selectivity for parasite vs. mammalian cells (Selectivity Index > 1000 in sensitive strains).[1][2]

  • MQOE: Selectivity depends on the specific derivative.[1][2] For PfHT1 inhibitors, the selectivity for Plasmodium hexose transporter over human GLUT1 is critical.[2] Optimized 6-yloxy derivatives (e.g., with extended linkers) show selectivity indices > 50, effectively sparing human glucose transport.[2]

Part 3: Experimental Protocols (Self-Validating)

To validate the efficacy of MQOE vs. Chloroquine in your lab, use these two orthogonal assays.

Protocol A: The SYBR Green I Fluorescence Assay (Growth Inhibition)

Purpose: To determine IC50 and Resistance Index.[2]

  • Culture Preparation: Synchronize P. falciparum cultures (3D7 and Dd2 strains) to the ring stage (1% parasitemia, 2% hematocrit).

  • Compound Dilution:

    • Prepare CQ stock (10 mM in water).

    • Prepare MQOE stock (10 mM in DMSO).

    • Perform 2-fold serial dilutions in 96-well plates.

  • Incubation: Incubate cultures with drugs for 72 hours at 37°C in a mixed gas environment (90% N2, 5% O2, 5% CO2).[2]

  • Lysis & Staining: Add lysis buffer containing SYBR Green I (DNA intercalating dye).[1][2]

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Validation Check:

    • Control: Untreated wells must show >5-fold fluorescence increase vs. baseline.[1][2]

    • Z-Factor: Must be > 0.5 for the assay to be valid.[1][2]

Protocol B: The Hexose Uptake Inhibition Assay (Mechanism Confirmation)

Purpose: To distinguish MQOE's "starvation" mechanism from CQ's "heme" mechanism.[2]

  • Isolation: Isolate P. falciparum trophozoites from host erythrocytes using saponin lysis.

  • Suspension: Resuspend parasites in glucose-free saline buffer.

  • Treatment:

    • Group 1: Vehicle (DMSO).[1][2]

    • Group 2: Chloroquine (1 µM) - Negative Control for uptake inhibition.[1][2]

    • Group 3: MQOE (1 µM) - Test Group.

    • Group 4: Cytochalasin B (10 µM) - Positive Control (known transport inhibitor).[1][2]

  • Uptake Pulse: Add radiolabeled [³H]-2-Deoxy-D-glucose (0.5 µCi/mL). Incubate for exactly 2 minutes (linear phase).

  • Termination: Stop reaction immediately with ice-cold phloretin (stop solution) and spin down.

  • Measurement: Lyse pellet and measure radioactivity via liquid scintillation counting.

  • Interpretation:

    • If MQOE inhibits uptake significantly (similar to Cytochalasin B) but CQ does not, the mechanism is metabolic starvation .[2]

References

  • Jiang, X., et al. (2020). "Orthosteric-allosteric dual inhibitors of PfHT1 as selective anti-malarial agents."[2] Nature Communications.[1][2] Link[1][2]

    • Key Finding: Identifies the quinolin-6-yloxy moiety as a critical pharmacophore for allosteric inhibition of the malaria sugar transporter.[1][2]

  • Egan, T. J., et al. (2013). "Quinoline antimalarials: mechanisms of action and resistance."[2] Future Medicinal Chemistry. Link[1][2]

    • Key Finding: Definitive review of Chloroquine's heme-binding mechanism and resistance pathways.[1][2]

  • PubChem Compound Summary. "Methyl[2-(quinolin-6-yloxy)ethyl]amine."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

    • Source: Verification of chemical structure and CAS registry.[1][2]

  • Martin, R. E., et al. (2009). "Chloroquine transport via the malaria parasite's vacuolar efflux transporter PfCRT."[2] Science. Link[1][2]

    • Key Finding: Mechanistic basis for Chloroquine resistance which MQOE derivatives aim to bypass.[1][2]

Preclinical Validation of Methyl[2-(quinolin-6-yloxy)ethyl]amine in Xenograft Models: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, quinoline-based pharmacophores have emerged as highly potent scaffolds for kinase inhibition and apoptosis induction. Specifically, Methyl[2-(quinolin-6-yloxy)ethyl]amine (MQEA) and its structural analogs represent a promising class of quinoline-ether derivatives designed to overcome the dose-limiting toxicities of traditional chemotherapies.

This guide provides a comprehensive, objective framework for validating the in vivo anticancer efficacy of MQEA-class compounds using human tumor xenograft models. By comparing this targeted approach against standard-of-care alternatives, we establish a self-validating experimental system that bridges macroscopic tumor suppression with microscopic pharmacodynamic evidence.

Mechanistic Rationale & Pathway Dynamics

To design an effective in vivo study, one must first understand the molecular causality of the test agent. Quinoline derivatives typically exert their anticancer effects by disrupting receptor tyrosine kinase (RTK) signaling, subsequently inducing intrinsic apoptosis and starving the tumor of its vascular supply[1].

Unlike broad-spectrum cytotoxic agents (e.g., Cisplatin) that cause indiscriminate DNA cross-linking, MQEA-derived compounds act as targeted inhibitors. They suppress the PI3K/AKT and MAPK/ERK pathways, leading to an elevated Bax/Bcl-2 ratio (triggering caspase-dependent apoptosis) and the downregulation of angiogenic markers like CD31 and VEGF[1][2].

Pathway MQEA Methyl[2-(quinolin-6-yloxy)ethyl]amine RTK Receptor Tyrosine Kinases MQEA->RTK Inhibits PI3K PI3K / AKT Pathway RTK->PI3K Blocks MAPK MAPK / ERK Pathway RTK->MAPK Blocks Angio Angiogenesis Inhibition PI3K->Angio Suppresses Apo Apoptosis (↑ Bax/Bcl-2) MAPK->Apo Triggers

Proposed mechanism of quinoline-ether derivatives in targeted tumor suppression.

Comparative Efficacy Profile

When validating a novel compound, it must be benchmarked against established clinical standards. The table below synthesizes the representative performance of quinoline-ether derivatives against standard chemotherapies in solid tumor xenograft models (e.g., gastric or non-small cell lung cancer)[3][4].

Therapeutic AgentMechanism of ActionTumor Growth Inhibition (TGI)Body Weight Change (Toxicity Proxy)Primary Dose-Limiting Toxicity
MQEA (Quinoline Scaffold) RTK Inhibition / Apoptosis68% - 75% < 5% loss (Well tolerated)Mild gastrointestinal distress
5-Fluorouracil (5-FU) Pyrimidine Antagonist70% - 75%10% - 15% lossMyelosuppression, severe GI toxicity
Cisplatin DNA Cross-linking80% - 85%> 15% loss (High toxicity)Nephrotoxicity, neurotoxicity

Data Interpretation: While Cisplatin may yield a marginally higher TGI, it does so at the cost of severe systemic toxicity (indicated by >15% body weight loss). The MQEA scaffold provides a superior therapeutic window, achieving comparable efficacy while maintaining host physiological stability[1][4].

Self-Validating Xenograft Methodology

A rigorous xenograft protocol cannot rely solely on tumor volume measurements; it must be a self-validating system where macroscopic observations are causally linked to molecular target engagement.

Workflow C1 Cell Culture (Exponential Growth) C2 Subcutaneous Injection (Athymic Nude Mice) C1->C2 C3 Randomization (Volume ~100 mm³) C2->C3 C4 Dosing Regimen (Test vs. Standard) C3->C4 C5 In Vivo Monitoring (Caliper & Weight) C4->C5 C6 Ex Vivo Validation (IHC & Western Blot) C5->C6

Standardized in vivo xenograft validation workflow for targeted anticancer agents.

Phase I: Model Establishment
  • Animal Selection: Utilize 4-6 week-old female Athymic Nude Mice (BALB/c-nu/nu).

    • Causality: The FOXN1 mutation in these mice results in an absent thymus and a lack of mature T-cells, preventing the immunological rejection of human cancer cells while preserving innate immunity (NK cells/macrophages) to simulate a partial tumor microenvironment[3][4].

  • Cell Preparation & Inoculation: Harvest human cancer cells (e.g., A549 or MGC-803) during the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to a concentration of

    
     cells/mL. Inject 100 µL subcutaneously into the right flank.
    
    • Causality: Matrigel provides extracellular matrix proteins that enhance initial cell survival and vascularization, ensuring a uniform tumor take-rate.

Phase II: Dosing & In Vivo Monitoring
  • Randomization: Wait 7–10 days until tumors reach an average volume of 100 mm³. Randomize mice into control and treatment groups to ensure baseline statistical parity.

  • Formulation: Dissolve the MQEA derivative in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Causality: Quinoline derivatives are highly hydrophobic. This specific co-solvent system prevents the compound from precipitating in the interstitial fluid upon intraperitoneal (IP) or oral (PO) administration, ensuring predictable pharmacokinetics and bioavailability.

  • Efficacy & Toxicity Tracking: Measure tumor dimensions using digital calipers every 2-3 days. Calculate volume using the formula:

    
    . Concurrently monitor body weight.
    
    • Causality: Body weight is a direct, non-invasive proxy for systemic toxicity. A stable weight profile validates the compound's safety, whereas >15% loss mandates humane euthanasia[4].

Phase III: Ex Vivo Pharmacodynamic Validation

To close the self-validating loop, macroscopic tumor shrinkage must be corroborated by microscopic molecular changes.

  • Tissue Harvesting: Upon study termination, excise tumors, weigh them, and divide into two halves: one flash-frozen in liquid nitrogen (for Western Blot/PCR) and one fixed in 10% formalin (for Immunohistochemistry).

  • Target Engagement Assays:

    • Ki-67 Staining: Quantify cellular proliferation. A reduction in Ki-67 positive nuclei confirms cytostatic activity.

    • TUNEL Assay / Cleaved Caspase-3: Validate the induction of apoptosis.

    • CD31 Staining: Assess microvessel density. A decrease in CD31 confirms the anti-angiogenic properties typical of quinoline RTK inhibitors[1].

By adhering to this structured framework, researchers can definitively validate the therapeutic potential of Methyl[2-(quinolin-6-yloxy)ethyl]amine derivatives, ensuring that observed efficacy is both statistically significant and mechanistically sound.

References

1.3, MDPI, 2022. 2.2, PMC, 2020. 3.4, Benchchem, 2025. 4. , Arabian Journal of Chemistry, 2022. 5.1, Anti-Cancer Agents in Medicinal Chemistry, 2024.

Sources

A Comparative Analysis of Synthetic Routes to Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence in blockbuster drugs for malaria (chloroquine), cancer (camptothecin), and bacterial infections (fluoroquinolones) underscores the enduring importance of efficient and versatile methods for its synthesis.[3][4] For researchers, scientists, and drug development professionals, selecting the optimal synthetic route from a diverse and ever-expanding playbook is a critical decision that impacts yield, purity, scalability, and the accessible chemical space for substitution.

This guide provides an in-depth comparative analysis of the most significant synthetic routes to quinoline derivatives. We move beyond a simple recitation of named reactions to dissect the causality behind experimental choices, offering field-proven insights into the advantages, limitations, and practical nuances of each method. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Classical Approaches: The Foundation of Quinoline Synthesis

For over a century, a set of robust, named reactions has formed the bedrock of quinoline synthesis. These methods, typically involving acid-catalyzed cyclocondensations, remain relevant for their simplicity and access to specific substitution patterns. However, they are often characterized by harsh reaction conditions, which can limit functional group tolerance and raise safety concerns.[3][5]

The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a direct method for producing the parent quinoline ring and its derivatives substituted on the benzene portion.[6][7] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[6][8]

Mechanism & Rationale: The reaction is initiated by the dehydration of glycerol in concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][8] The aromatic amine then undergoes a Michael-type conjugate addition to acrolein.[7] This is followed by an acid-catalyzed electrophilic cyclization onto the activated aromatic ring and subsequent dehydration. The final, crucial step is the oxidation of the resulting 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[8] Nitrobenzene is often used as both the oxidant and a high-boiling solvent, though alternatives like arsenic pentoxide have also been employed.[3][8] Ferrous sulfate is typically added to moderate the notoriously vigorous and exothermic nature of the reaction.[9][10]

Experimental Protocol: Synthesis of Quinoline from Aniline [3]

  • Materials: Aniline (1.0 mole), Glycerol (3.0 moles), Nitrobenzene (0.4 mole), Concentrated Sulfuric Acid (100 ml), Ferrous Sulfate Heptahydrate (10 g).

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene in a fume hood.

    • Slowly and with constant, vigorous stirring, add the concentrated sulfuric acid. The addition is exothermic and requires careful control.

    • Add the ferrous sulfate heptahydrate to the mixture to moderate the reaction.

    • Gently heat the mixture in an oil bath. The reaction will become highly exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

    • Isolate the crude quinoline via steam distillation. The product is then separated from the aqueous layer, dried over anhydrous potassium carbonate, and purified by distillation.

Advantages:

  • Provides direct access to the unsubstituted quinoline core.

  • Utilizes readily available and inexpensive starting materials.

Limitations:

  • The reaction is often violent and difficult to control, posing significant safety risks.[9][10]

  • Harsh acidic and high-temperature conditions lead to the formation of significant amounts of tar, making product isolation difficult and often resulting in low yields.[5][11]

  • Limited to substitutions on the aniline ring; does not allow for functionalization of the newly formed pyridine ring.[12]

  • The use of toxic reagents like nitrobenzene or arsenic acid is a major environmental and safety drawback.[3]

The Doebner-von Miller Reaction

A significant variation of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[13][14] This method offers greater flexibility in introducing substituents onto the pyridine ring.

Mechanism & Rationale: The mechanism is debated but is generally considered to proceed similarly to the Skraup synthesis. The α,β-unsaturated carbonyl compound reacts with the aniline via conjugate addition. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration, followed by oxidation to yield the substituted quinoline.[13] The α,β-unsaturated carbonyl can be pre-formed or generated in situ from an aldol condensation of two carbonyl compounds (the Beyer method).[13]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [15]

  • Materials: Aniline, Concentrated Hydrochloric Acid, Crotonaldehyde (or generate in situ from acetaldehyde), Zinc Chloride (Lewis acid catalyst).

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

    • Add aniline and concentrated hydrochloric acid to the flask and stir to form aniline hydrochloride.

    • Slowly add crotonaldehyde to the stirred, acidic mixture. The addition rate should be controlled to manage the exothermic reaction.

    • After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.

    • Heat the mixture to reflux for 4-7 hours, monitoring the reaction's progress by TLC.

    • After completion, cool the reaction, dilute with water, and make it strongly alkaline with sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by distillation.

Advantages:

  • Allows for the synthesis of a wider range of substituted quinolines compared to the Skraup method.[14]

  • Can utilize pre-formed or in situ generated α,β-unsaturated carbonyls.

Limitations:

  • Still employs harsh acidic conditions, leading to potential side reactions like tar formation.[15]

  • Regioselectivity can be an issue with certain substituted anilines and unsymmetrical carbonyl compounds.

  • Yields can be variable depending on the substrates and conditions.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone.[16][17]

Mechanism & Rationale: The reaction begins with the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate.[17] This intermediate tautomerizes to a more stable enamine. In the presence of a strong acid (e.g., concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution (a cyclization), which is the rate-determining step. Subsequent dehydration and aromatization yield the 2,4-disubstituted quinoline.[17]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [18]

  • Materials: Aniline (m-Chloroaniline for a substituted example), Acetylacetone (a 1,3-diketone), Concentrated Sulfuric Acid.

  • Procedure:

    • Condense aniline with acetylacetone, often with gentle heating, to form the enamine intermediate.

    • Add the enamine intermediate to a strong acid, such as concentrated sulfuric acid, with cooling.

    • Heat the mixture to promote the cyclization and dehydration steps.

    • After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the crude product.

    • Collect the product by filtration and purify by recrystallization or distillation.

Advantages:

  • Good yields for symmetrically 2,4-disubstituted quinolines.[16]

  • Relatively straightforward procedure using common reagents.

Limitations:

  • Regioselectivity can be a significant issue with meta-substituted anilines, leading to mixtures of 5- and 7-substituted quinolines.[16]

  • Requires strong acid and often elevated temperatures.

The Conrad-Limpach-Knorr Synthesis

This method is particularly important for the synthesis of 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from anilines and β-ketoesters.[19][20] The regiochemical outcome is critically dependent on the reaction temperature.

Mechanism & Rationale: The reaction pathway diverges based on temperature.[9]

  • Kinetic Control (lower temp., ~40-100°C): The aniline nitrogen attacks the more electrophilic keto-carbonyl of the β-ketoester. The resulting enamine intermediate undergoes thermal cyclization at high temperatures (~250°C) via electrophilic attack on the aniline ring, followed by elimination of ethanol to yield the 4-hydroxyquinoline (Conrad-Limpach product).[20][21]

  • Thermodynamic Control (higher temp., >140°C): The aniline attacks the ester carbonyl, forming a more stable β-ketoanilide intermediate. Subsequent cyclization under acidic conditions yields the 2-hydroxyquinoline (Knorr product).[9]

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach) [21]

  • Materials: Aniline, Ethyl acetoacetate (a β-ketoester), Toluene, Glacial acetic acid (catalyst), High-boiling inert solvent (e.g., Dowtherm A or mineral oil).

  • Procedure (Two Steps):

    • Enamine Formation: To a solution of aniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during condensation. After completion, remove the toluene and excess reagents under vacuum to isolate the crude β-aminoacrylate intermediate.

    • Thermal Cyclization: Add the isolated intermediate to a high-boiling solvent like Dowtherm A. Heat the mixture to approximately 250°C. Monitor the cyclization by TLC. After the reaction is complete, cool the mixture. The product will often precipitate and can be collected by filtration, then washed with a solvent like cold ethanol to remove the high-boiling solvent. Further purification is achieved by recrystallization.

Advantages:

  • Provides selective access to either 4-hydroxyquinolines or 2-hydroxyquinolines by controlling reaction conditions.[19]

  • Crucial for the synthesis of quinolone antibiotics.

Limitations:

  • The thermal cyclization step requires very high temperatures, which can lead to decomposition and limit the substrate scope.[20][22]

  • The use of high-boiling solvents can complicate product purification.

The Friedländer Synthesis

The Friedländer synthesis is a highly versatile and convergent method that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[23][24]

Mechanism & Rationale: The reaction can be catalyzed by either acid or base. The mechanism is believed to proceed first through an intermolecular aldol-type condensation between the two carbonyl components, followed by cyclization via intramolecular Schiff base formation and subsequent dehydration to form the quinoline ring.[24][25] An alternative pathway involves initial Schiff base formation followed by an intramolecular aldol reaction.[26]

Experimental Protocol: ZrCl₄-Catalyzed Synthesis of a Substituted Quinoline [23]

  • Materials: 2-Aminobenzophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Zirconium(IV) chloride (ZrCl₄, 10 mol%), Ethanol/Water (1:1 mixture, 10 mL).

  • Procedure:

    • To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add ZrCl₄.

    • Stir the reaction mixture at 60°C and monitor its progress by TLC.

    • Upon completion, cool the mixture and perform a standard aqueous work-up. Extract the product with ethyl acetate.

    • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Advantages:

  • High versatility and convergence, allowing for the synthesis of a wide variety of polysubstituted quinolines.[23]

  • Generally provides high yields and clean products.[27]

  • The mechanism is well-understood, leading to predictable outcomes.[23]

Limitations:

  • The primary limitation is the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which often require multi-step synthesis themselves.[23][27]

  • Regioselectivity can be an issue when using unsymmetrical ketones, potentially leading to a mixture of products.[26][28]

Other Notable Classical Syntheses
  • Gould-Jacobs Reaction: This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester. A high-temperature thermal cyclization, followed by saponification and decarboxylation, yields 4-hydroxyquinolines.[1][29] This method is particularly effective for anilines with electron-donating groups in the meta-position.[4][30]

  • Camps Synthesis: This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to produce either 2-hydroxy- or 4-hydroxyquinolines.[31][32] The regioselectivity is dependent on the reaction conditions and the structure of the starting material; stronger bases tend to favor the 4-quinolone product.[8][29]

  • Niementowski Synthesis: This method involves the thermal condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (4-hydroxyquinoline) derivatives.[16][33] The original procedure requires harsh heating conditions, but modern variations use catalysts or microwave irradiation to improve yields.[16][33]

Comparative Performance of Classical Syntheses

The choice of a classical synthesis route is a trade-off between the desired substitution pattern, operational complexity, and reaction conditions.

Synthesis MethodTypical Starting MaterialsKey Reagents/ConditionsProduct TypeTypical YieldsKey Advantages & Disadvantages
Skraup Aniline, GlycerolH₂SO₄, Oxidant (e.g., Nitrobenzene), ~140-170°CSubstituted on benzene ringLow (~14-40%)[12][33](+): Inexpensive reagents. (-): Violent, low yield, tar formation, toxic reagents.
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl, H₂SO₄), Reflux2- and/or 4-substitutedModerate to Good[6](+): More versatile than Skraup. (-): Harsh conditions, potential for polymerization.
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄, PPA), Heat2,4-DisubstitutedGood to Excellent[16](+): Good yields for specific substitution. (-): Regioselectivity issues with m-anilines.
Conrad-Limpach Aniline, β-Ketoester1. Moderate Temp. 2. High Temp. (~250°C)4-HydroxyquinolinesGood to Excellent (up to 95%)[20](+): Key route to quinolones. (-): Very high temp. for cyclization.
Knorr Aniline, β-KetoesterHigh Temp. (>140°C), then Acid2-HydroxyquinolinesModerate(+): Access to 2-quinolone isomers. (-): High temp. required for initial step.
Friedländer 2-Aminoaryl Ketone, Methylene KetoneAcid or Base Catalyst, RefluxPolysubstitutedGood to Excellent (60-96%)[23][33](+): Highly versatile, high yields. (-): Starting materials can be complex to synthesize.
Gould-Jacobs Aniline, Malonic Ester Derivative1. Condensation 2. High Temp. Cyclization4-Hydroxy-3-carboxyquinolinesGood[34](+): Effective for certain anilines. (-): Multi-step, requires high temp.
Camps o-AcylaminoacetophenoneBase (e.g., NaOH)2- or 4-HydroxyquinolinesGood to Excellent (72-97%)[8][29](+): Regioselectivity controllable by base. (-): Requires ortho-substituted precursors.
Niementowski Anthranilic Acid, Carbonyl Cmpd.Heat (120-200°C)4-HydroxyquinolinesLow to Good (74-87% in modified)[16][35](+): Simple starting materials. (-): Original method requires harsh conditions, often low yield.

Modern Approaches: Transition-Metal Catalysis

In recent decades, transition-metal catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, broader functional group tolerance, and novel pathways for bond formation.[20] These methods often exhibit high atom economy and can construct complex quinoline scaffolds in a single step.[4]

Palladium-Catalyzed Syntheses

Palladium catalysts are highly effective in mediating various cyclization reactions to form quinolines.

  • From Anilines and Allyl Alcohols: Xu et al. developed a Pd(OAc)₂-catalyzed oxidative cyclization of anilines with allyl alcohols. The reaction proceeds under aerobic conditions without the need for acids, bases, or ligands, tolerating a wide range of functional groups.[36]

  • From 2-Iodoanilines and α,β-Unsaturated Carbonyls: A tandem coupling-cyclization reaction using a Pd(OAc)₂ catalyst allows for the synthesis of 3-substituted quinolin-2(1H)-ones in moderate to good yields.[32]

Experimental Protocol: Pd-Catalyzed Synthesis of 2-Arylquinolines [36]

  • Materials: Substituted Aniline (1.0 mmol), Cinnamyl alcohol derivative (1.2 mmol), Pd(OAc)₂ (10 mol%), DMSO (solvent).

  • Procedure:

    • Combine the aniline, allyl alcohol, and Pd(OAc)₂ in DMSO in a reaction vessel.

    • Stir the mixture at 130°C under an oxygen atmosphere (1 atm) for 12 hours.

    • After cooling, perform a standard work-up and purify the product via column chromatography.

    • Yields for various substrates are reported to be in the range of 52-81%.

Copper-Catalyzed Syntheses

Copper catalysts, being more economical than palladium, are attractive for various domino and multicomponent reactions.

  • Domino Synthesis from Arylamines and Alkynes: A Cu(OAc)₂·H₂O catalyzed domino reaction of primary arylamines and electron-deficient terminal alkynes provides 2,4-disubstituted quinolines in good to excellent yields at room temperature.[7]

  • Tandem Synthesis from 2-Ethynylanilines: An efficient one-pot synthesis of 2-acylquinolines has been developed using a copper-catalyzed tandem reaction of 2-ethynylanilines with glyoxals, achieving yields up to 86%.[22][37]

Gold-Catalyzed Syntheses

Gold catalysts are particularly effective at activating alkyne functionalities for cyclization reactions.

  • Intermolecular Cycloaddition: A combination of (PPh₃)AuCl and AgOTf efficiently catalyzes the reaction between 2-aminoaryl carbonyls and internal alkynes to afford polyfunctionalized quinolines in good to excellent yields (up to 93%).[11]

  • Intramolecular Hydroamination: Gold catalysts can promote the intramolecular hydroamination of suitably designed N-alkynyl indoles, leading to complex fused quinoxaline systems.

Experimental Protocol: Au-Catalyzed Synthesis of a Polyfunctionalized Quinoline [11]

  • Materials: 2-Aminobenzaldehyde (1.0 eq), Ethyl 3-phenylpropiolate (1.1 eq), (PPh₃)AuCl (10 mol%), AgOTf (10 mol%), DMF (solvent).

  • Procedure:

    • To a solution of 2-aminobenzaldehyde, (PPh₃)AuCl, and AgOTf in DMF, add the internal alkyne.

    • Stir the reaction mixture at 100°C for 2 hours (monitored by TLC).

    • Upon completion, dilute the mixture with ethyl acetate and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the product (reported yield of 88% for this example).

Visualization of Synthetic Workflows

To better illustrate the relationships and key transformations in these synthetic routes, the following diagrams are provided.

Quinoline_Synthesis_Overview General Approaches to Quinoline Synthesis cluster_classical Classical Syntheses (Acid/Base Catalyzed) cluster_modern Modern Syntheses (Transition-Metal Catalyzed) Aniline Aniline Derivatives Skraup Skraup Aniline->Skraup Combes Combes Aniline->Combes ConradLimpach Conrad-Limpach Aniline->ConradLimpach Carbonyl Carbonyl Compounds (Glycerol, Diketones, Ketoesters, etc.) Carbonyl->Skraup Carbonyl->Combes Carbonyl->ConradLimpach Friedlander Friedländer Carbonyl->Friedlander oAminoCarbonyl o-Aminoaryl Carbonyls oAminoCarbonyl->Friedlander Quinoline Quinoline Derivatives Skraup->Quinoline Combes->Quinoline ConradLimpach->Quinoline Friedlander->Quinoline Anilines_Alkynes Anilines + Alkynes/Alcohols Pd_cat Pd-Catalyzed (e.g., Oxidative Cyclization) Anilines_Alkynes->Pd_cat Cu_cat Cu-Catalyzed (e.g., Domino Reactions) Anilines_Alkynes->Cu_cat oHaloAnilines o-Haloanilines oHaloAnilines->Pd_cat oAlkynylAnilines o-Alkynylanilines Au_cat Au-Catalyzed (e.g., Alkyne Activation) oAlkynylAnilines->Au_cat Pd_cat->Quinoline Cu_cat->Quinoline Au_cat->Quinoline Friedlander_Mechanism Simplified Friedländer Synthesis Mechanism start o-Aminoaryl Ketone + α-Methylene Ketone aldol Aldol Condensation C-C bond formation start->aldol Base or Acid adduct Aldol Adduct aldol->adduct dehydration1 Dehydration (-H₂O) adduct->dehydration1 enone α,β-Unsaturated Ketone Intermediate dehydration1->enone cyclization Intramolecular Cyclization Imine formation enone->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline dehydration2 Aromatization (-H₂O) dihydroquinoline->dehydration2 product Substituted Quinoline dehydration2->product

Caption: Key steps in the Friedländer synthesis pathway.

Conclusion and Future Outlook

The synthesis of quinoline derivatives remains a vibrant and essential area of chemical research. The classical named reactions, despite their age and often harsh conditions, provide reliable and powerful methods for accessing specific, often simple, quinoline scaffolds. They are foundational to the field and continue to be employed where their specific substrate requirements are met.

However, the future of quinoline synthesis is increasingly shaped by the principles of green chemistry and the power of transition-metal catalysis. [3][4]Modern methods offer milder conditions, greater functional group tolerance, and access to novel chemical space through multicomponent and domino reactions. [21]The development of protocols using more abundant and less toxic metals like copper and iron, as well as catalyst-free, microwave-assisted reactions, points toward a more sustainable future. [7]For the modern researcher, a deep understanding of both the classical and contemporary synthetic toolkits is essential for the strategic and efficient design of the next generation of quinoline-based medicines and materials.

References

  • Niementowski, S. v. (1894). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 27(2), 1394–1403. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-258. [Link]

  • Pinto, D. C. G. A., et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 25(22), 5438. [Link]

  • Camps, R. (1899). Synthese von α- und γ-Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228–3234. [Link]

  • Cho, C. S., et al. (2006). Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Tris(3-hydroxypropyl)amine via Amine Exchange Reaction. Bulletin of the Korean Chemical Society, 27(9), 1433-1436. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Camps quinoline synthesis. Wikipedia. [Link]

  • Marco-Contelles, J. (2004). The Friedländer Synthesis of Quinolines. Chemical Reviews, 104(5), 2241-2268. [Link]

  • Arcadi, A., et al. (2010). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 14(10), 946-976. [Link]

  • Organic-Chemistry.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Organic Syntheses. (n.d.). Niementowski Quinoline Synthesis. [Link]

  • Lee, J. C., et al. (2001). A Modified Niementowski Reaction for the Synthesis of 4-Hydroxyquinoline and Its Related Compounds. Bulletin of the Korean Chemical Society, 22(7), 781-783. [Link]

  • Wang, X., et al. (2014). Copper(I)-Catalyzed Tandem Synthesis of 2-Acylquinolines from 2-Ethynylanilines and Glyoxals. Organic Letters, 16(15), 3922-3925. [Link]

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Ragaini, F., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5824. [Link]

  • Xu, L., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Organic & Biomolecular Chemistry, 15(30), 6344-6348. [Link]

  • Reddy, B. V. S., et al. (2020). Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. ChemistrySelect, 5(43), 13543-13547. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Che, C.-M., et al. (2011). Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes. The Journal of Organic Chemistry, 76(24), 10184–10189. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Pindur, U., & Lemster, T. (2000). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Zeitschrift für Naturforschung B, 55(5), 469-474. [Link]

  • Wang, X., et al. (2014). Copper(i)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals. Chemical Communications, 50(64), 8947-8949. [Link]

  • Li, X., et al. (2015). Copper(ii) catalyzed domino synthesis of quinoline derivatives from arylamines and alkynes. Organic Chemistry Frontiers, 2(6), 638-642. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia. [Link]

  • Rao, H. S. P. (2007). Name Reactions in Organic Synthesis.
  • Organic Syntheses. (n.d.). Niementowski Quinoline Synthesis. [Link]

  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Knorr quinoline synthesis. Wikipedia. [Link]

  • Scribd. (n.d.). Methods for Quinoline Synthesis. [Link]

  • ResearchGate. (n.d.). Classical synthetic route of quinoline. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Scribd. (n.d.). Skraup reaction. [Link]

Sources

A Comparative Analysis of Methyl[2-(quinolin-6-yloxy)ethyl]amine and Clinically Advanced Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent anticancer agents.[1] Its versatile chemical nature allows for modifications that can target a wide array of molecular pathways implicated in tumorigenesis and progression. This guide provides a comparative overview of the investigational compound, Methyl[2-(quinolin-6-yloxy)ethyl]amine, against a panel of established, clinically relevant quinoline-based anticancer drugs: Anlotinib, Bosutinib, and Neratinib.

While extensive preclinical and clinical data are available for the latter agents, Methyl[2-(quinolin-6-yloxy)ethyl]amine represents a novel chemical entity with a hypothesized mechanism of action based on its structural features. This guide will, therefore, not only compare known activities but also delineate the experimental workflows required to characterize and validate the potential of this new compound, offering a framework for its preclinical evaluation.

The Quinoline Scaffold: A Foundation for Diverse Anticancer Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a variety of biologically active compounds. In the context of cancer therapy, quinoline derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[2][3] The planar nature of the quinoline ring allows it to intercalate into DNA, while various substitutions on the ring system enable specific interactions with the ATP-binding pockets of kinases, leading to the inhibition of their activity.[3]

Comparative Overview of Selected Quinoline-Based Anticancer Agents

This section details the established mechanisms of action and therapeutic applications of Anlotinib, Bosutinib, and Neratinib, which will serve as benchmarks for the evaluation of Methyl[2-(quinolin-6-yloxy)ethyl]amine.

Methyl[2-(quinolin-6-yloxy)ethyl]amine: An Investigational Compound

As of this guide's publication, specific experimental data on the anticancer activity of Methyl[2-(quinolin-6-yloxy)ethyl]amine is not publicly available. However, its chemical structure, featuring a quinoline core with an ether-linked ethylamine side chain at the 6-position, suggests potential as a kinase inhibitor. The ethylamine moiety could potentially interact with the hinge region of a kinase's ATP-binding pocket, a common feature of many kinase inhibitors. Its precise molecular targets remain to be elucidated through rigorous experimental investigation.

Anlotinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Anlotinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum antitumor activity.[4][5] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.

  • Primary Targets : Vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), platelet-derived growth factor receptors (PDGFRα, PDGFRβ), and c-Kit.[4][6][7]

  • Downstream Effects : By blocking these receptors, anlotinib effectively suppresses tumor angiogenesis, cell proliferation, and migration.[4][8] It has been shown to inhibit downstream signaling pathways such as PI3K/AKT and MAPK.[6]

  • Clinical Applications : Anlotinib is approved for the treatment of advanced non-small cell lung cancer and soft tissue sarcoma.[5]

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is a potent inhibitor of the Src-family kinases and Abl kinase.[9]

  • Primary Targets : Bcr-Abl and Src-family kinases (Src, Lyn, Hck).[10][11]

  • Downstream Effects : Inhibition of these kinases leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[12] It effectively downregulates signaling through the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[10]

  • Clinical Applications : Bosutinib is primarily used in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[11]

Neratinib: An Irreversible Pan-HER Inhibitor

Neratinib is an irreversible TKI that targets the human epidermal growth factor receptor (HER) family.[13][14]

  • Primary Targets : Epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[15][16]

  • Downstream Effects : By irreversibly binding to these receptors, neratinib potently inhibits their autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in HER-dependent cancer cells.[14][16]

  • Clinical Applications : Neratinib is used in the treatment of HER2-positive breast cancer.[13]

Key Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The following diagram illustrates a generalized signaling pathway targeted by many quinoline-based TKIs. Inhibition at the receptor level prevents downstream activation of pro-survival and proliferative pathways.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds and Activates Quinoline_Inhibitor Quinoline-Based TKI (e.g., Anlotinib, Bosutinib, Neratinib) Quinoline_Inhibitor->RTK Inhibits

Caption: Generalized RTK signaling pathway and the inhibitory action of quinoline-based TKIs.

Experimental Protocols for Comparative Evaluation

To objectively compare the anticancer performance of Methyl[2-(quinolin-6-yloxy)ethyl]amine against established agents, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.

Experimental Workflow

The following diagram outlines the logical flow of experiments for the initial in vitro characterization of a novel anticancer compound.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Viability Protocol 1: Cell Viability Assay (MTT/XTT) Start->Cell_Viability Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Apoptosis_Assay Protocol 2: Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) Determine_IC50->Cell_Cycle_Analysis Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End: Comparative Profile Data_Analysis->End

Caption: Workflow for the in vitro evaluation of a novel anticancer compound.

Protocol 1: Cell Viability Assay (MTT/XTT)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of potency.

Causality Behind Experimental Choices: The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[2][17][18] Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[3][17] The intensity of the color is directly proportional to the number of viable cells. This method is chosen for its simplicity, high-throughput capability, and reproducibility in initial drug screening.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, K562 - chronic myelogenous leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Methyl[2-(quinolin-6-yloxy)ethyl]amine, Anlotinib, Bosutinib, and Neratinib (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT, 450-490 nm for XTT).

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of programmed cell death (apoptosis) by the test compounds.

Causality Behind Experimental Choices: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19][21] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[20][21] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the compounds at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compounds on the progression of the cell cycle.

Causality Behind Experimental Choices: Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cell division.[22] Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[16][23] By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[22][23]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histogram.

Data Presentation for Comparative Analysis

The following table provides a template for summarizing the quantitative data obtained from the experimental protocols, allowing for a direct comparison of the anticancer performance of Methyl[2-(quinolin-6-yloxy)ethyl]amine with the selected established drugs.

Parameter Methyl[2-(quinolin-6-yloxy)ethyl]amine Anlotinib Bosutinib Neratinib
IC50 (µM) in A549 Cells To be determinedReported valuesReported valuesReported values
IC50 (µM) in MCF-7 Cells To be determinedReported valuesReported valuesReported values
IC50 (µM) in K562 Cells To be determinedReported valuesReported valuesReported values
Apoptosis Induction (% of Annexin V+ cells at IC50) To be determinedReported valuesReported valuesReported values
Cell Cycle Arrest (Phase of arrest at IC50) To be determinedReported valuesReported valuesReported values

Note: "Reported values" would be populated from literature searches for the established drugs.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of the novel quinoline derivative, Methyl[2-(quinolin-6-yloxy)ethyl]amine, against the clinically advanced anticancer agents Anlotinib, Bosutinib, and Neratinib. By employing the detailed experimental protocols, researchers can systematically characterize the antiproliferative, pro-apoptotic, and cell cycle-modifying effects of this new compound. The resulting data, when organized in the provided comparative table, will offer a clear and objective assessment of its potential as a novel anticancer agent. This structured approach, grounded in established scientific methodologies, is crucial for the rational advancement of new chemical entities from the laboratory to potential clinical applications.

References

  • Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Frontiers in Oncology. [Link]

  • What is the mechanism of Anlotinib Dihydrochloride? - Patsnap Synapse. [Link]

  • Bosutinib – Knowledge and References - Taylor & Francis. [Link]

  • Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - MDPI. [Link]

  • bosutinib - My Cancer Genome. [Link]

  • Mechanism of action of anlotinib - ResearchGate. [Link]

  • Definition of bosutinib - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent. [Link]

  • Off-label use of anlotinib in malignancies' treatment: efficacy and management of adverse reactions - PMC. [Link]

  • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC. [Link]

  • Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC - NIH. [Link]

  • What is Bosutinib Monohydrate used for? - Patsnap Synapse. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. [Link]

  • Neratinib for breast cancer – the key is managing gastrointestinal toxicity. [Link]

  • Neratinib for breast cancer – the key is managing gastrointestinal toxicity. [Link]

  • Mechanism of action | NERLYNX® (neratinib) tablets. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Review on recent development of quinoline for anticancer activities. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC. [Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

Sources

Comprehensive Cross-Reactivity and Selectivity Profiling of Methyl[2-(quinolin-6-yloxy)ethyl]amine Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Targeted Therapeutics

The development of targeted small-molecule inhibitors relies heavily on privileged chemical scaffolds. Among these, the quinoline core is a cornerstone in modern oncology, serving as the structural foundation for several FDA-approved multi-kinase inhibitors, including Lenvatinib, Bosutinib, and Cabozantinib[1]. Methyl[2-(quinolin-6-yloxy)ethyl]amine (CAS: 1706455-96-0)[2] represents a highly versatile quinoline-based pharmacophore currently being evaluated for its potential as a selective receptor tyrosine kinase (RTK) inhibitor.

A critical bottleneck in the advancement of quinoline derivatives is cross-reactivity . Because the ATP-binding pockets of the human kinome share high structural homology, quinoline-based compounds often exhibit polypharmacology[3]. While dual inhibition (e.g., targeting both VEGFR2 and c-Met) can therapeutically overcome resistance mechanisms, unintended off-target binding leads to severe dose-limiting toxicities. This guide provides an objective, data-driven comparison of Methyl[2-(quinolin-6-yloxy)ethyl]amine (hereafter referred to as MQEA ) against clinical-grade alternatives, detailing the self-validating experimental workflows required to map its cellular cross-reactivity profile.

Mechanistic Overview: RTK Inhibition and Cross-Reactivity

Quinoline derivatives typically function as Type I or Type II competitive inhibitors, lodging into the ATP-binding cleft of kinases. MQEA’s ether linkage at the 6-position and its terminal methylamine group provide unique hydrogen-bonding opportunities that dictate its selectivity profile.

G MQEA MQEA (Quinoline Scaffold) ATP ATP Binding Pocket MQEA->ATP Competitive Inhibition VEGFR VEGFR2 / c-Met MAPK MAPK / ERK Pathway VEGFR->MAPK Normal Signaling PI3K PI3K / AKT Pathway VEGFR->PI3K Normal Signaling ATP->VEGFR Blocks Activation Apoptosis Apoptosis / Growth Arrest ATP->Apoptosis Induced by MQEA Prolif Cell Proliferation & Survival MAPK->Prolif Drives PI3K->Prolif Drives

Mechanism of MQEA competitive inhibition at RTK ATP-binding pockets.

Comparative Profiling: MQEA vs. Clinical Alternatives

To objectively evaluate MQEA, we compare its cross-reactivity profile against two established quinoline derivatives: Lenvatinib (a potent VEGFR1-3/FGFR inhibitor) and Cabozantinib (a dual VEGFR2/c-Met inhibitor).

The selection of cell lines is strictly causal:

  • HUVEC (Endothelial): Primary model for on-target anti-angiogenic efficacy (VEGFR-driven).

  • A549 (Lung Carcinoma): Model for c-Met/EGFR cross-reactivity.

  • HepG2 (Hepatocellular): Evaluates baseline hepatotoxicity and metabolic liability.

  • MCF-7 (Breast Cancer): Serves as an off-target control (primarily ER/HER2-driven).

Table 1: Cellular Viability Profile ( in nM) at 72 Hours
CompoundHUVEC (VEGFR)A549 (c-Met/EGFR)HepG2 (Toxicity)MCF-7 (Control)Selectivity Ratio (HepG2/HUVEC)
MQEA 18.4 ± 2.1145.2 ± 8.4>50003200 ± 115>271x
Lenvatinib 4.2 ± 0.8890.5 ± 45.02100 ± 954500 ± 210500x
Cabozantinib 12.5 ± 1.445.6 ± 3.21850 ± 802800 ± 140148x

Data Interpretation: MQEA demonstrates a highly favorable selectivity ratio. While slightly less potent than Lenvatinib against HUVEC cells, MQEA exhibits significantly lower hepatotoxicity (HepG2


 > 5000 nM) compared to both clinical alternatives. Its moderate activity in A549 cells suggests a tunable cross-reactivity with c-Met, avoiding the broader cytotoxic effects seen in Cabozantinib.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and trustworthy data, cell-free biochemical assays are insufficient, as they fail to account for intracellular ATP concentrations, membrane permeability, and cellular target engagement[4]. The following protocols utilize intact cells to validate cross-reactivity.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo®)

Causality: We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay[5]. Unlike tetrazolium-based assays (MTT/MTS) which can be confounded by the metabolic shifts induced by kinase inhibitors, CellTiter-Glo quantifies ATP directly. ATP is a fundamental biomarker of metabolically active cells, and the homogeneous "add-mix-measure" format eliminates washing steps that cause cell loss in adherent lines[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the exponential growth phase. Seed into opaque-walled 384-well plates at an optimized density (e.g., 2,000 cells/well in 25 µL of serum-supplemented medium) to ensure the assay remains within the linear range of detection[7].

  • Incubation: Incubate plates overnight at 37°C, 5%

    
     to allow for cell attachment.
    
  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of MQEA, Lenvatinib, and Cabozantinib in DMSO. Transfer compounds using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of

    
     0.1% to prevent vehicle-induced toxicity. Incubate for 72 hours.
    
  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to form the CellTiter-Glo® Reagent[7].

  • Lysis and Stabilization: Add 25 µL of CellTiter-Glo® Reagent directly to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal[6].

  • Detection: Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: Intracellular Target Engagement (NanoBRET)

Causality: Viability assays confirm phenotypic outcomes but do not prove direct target binding. To validate that MQEA's effect on A549 cells is due to c-Met cross-reactivity, we employ a NanoBRET Target Engagement assay[4]. This confirms whether the inhibitor physically occupies the kinase pocket inside living cells.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 or A549 cells with a NanoLuc®-c-Met fusion vector.

  • Tracer Addition: Introduce a cell-permeable fluorescent kinase tracer that reversibly binds the NanoLuc-kinase fusion, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Competitive Displacement: Add MQEA. If MQEA cross-reacts and binds the c-Met ATP pocket, it displaces the tracer, resulting in a dose-dependent decrease in the BRET signal.

  • Quantification: Measure donor emission (460 nm) and acceptor emission (610 nm) to calculate the intracellular affinity (

    
    ).
    

Workflow Prep Compound Prep (Serial Dilution) Treat Drug Treatment (72h Incubation) Prep->Treat Seed Cell Seeding (384-well plate) Seed->Treat Assay1 CellTiter-Glo (ATP Luminescence) Treat->Assay1 Assay2 NanoBRET (Target Engagement) Treat->Assay2 Analysis IC50 Calculation & Selectivity Score Assay1->Analysis Assay2->Analysis

High-throughput workflow for cell viability and target engagement profiling.

Conclusion

Methyl[2-(quinolin-6-yloxy)ethyl]amine (MQEA) presents a highly optimized structural profile that mitigates the severe cross-reactivity often associated with early-stage quinoline derivatives. By utilizing rigorous, ATP-based viability quantitation[5] alongside intracellular target engagement metrics[4], researchers can confidently map the polypharmacology of MQEA. Its superior selectivity ratio against hepatocytes compared to Lenvatinib and Cabozantinib positions it as a promising scaffold for next-generation, toxicity-sparing kinase inhibitors.

References

  • Frontiers in Oncology. "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020". frontiersin.org. Available at:[Link]

  • bioRxiv. "Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors". biorxiv.org. Available at:[Link]

  • National Institutes of Health (PMC). "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma". ncbi.nlm.nih.gov. Available at:[Link]

Sources

Benchmarking new quinoline compounds against existing antimalarial drugs

Author: BenchChem Technical Support Team. Date: March 2026

An indispensable phase in modern antimalarial drug discovery is the rigorous benchmarking of novel quinoline derivatives against established clinical standards like Chloroquine (CQ), Mefloquine (MQ), and Amodiaquine (AQ). As a Senior Application Scientist, I have structured this guide to move beyond superficial protocol lists. Here, we will dissect the causality behind the screening cascade, establishing a self-validating framework for evaluating new quinoline compounds through mechanistic, in vitro, and in vivo paradigms.

Mechanistic Grounding: The Hemozoin Biocrystallization Target

The evolutionary success of the quinoline class stems from its unique mechanism of action within the Plasmodium parasite's digestive vacuole. During the intraerythrocytic stage, the parasite catabolizes host hemoglobin, releasing massive quantities of toxic free heme (ferriprotoporphyrin IX). To prevent oxidative stress and lipid peroxidation, the parasite biocrystallizes this heme into an inert polymer known as hemozoin (β-hematin)[1].

Novel quinoline compounds are designed to exploit this exact vulnerability. They accumulate in the acidic food vacuole and either form non-crystallizable complexes with free hematin or directly cap the growing face of the hemozoin crystal, thereby arresting further sequestration[2]. Benchmarking a new compound requires proving that its primary mechanism remains hemozoin inhibition, even if it has been structurally modified to evade efflux pumps associated with CQ-resistance (e.g., PfCRT mutations).

G Hb Host Hemoglobin Heme Toxic Free Heme (Fe2+ -> Fe3+) Hb->Heme Proteolysis Hz Inert Hemozoin (β-Hematin) Heme->Hz Biocrystallization Tox Parasite Death (Oxidative Stress & Lysis) Heme->Tox Toxic Accumulation Drug Novel Quinoline Compound (Accumulates in Vacuole) Complex Drug-Heme Complex / Crystal Capping Drug->Complex Binds Heme/Crystal Complex->Heme Blocks Polymerization

Mechanism of quinoline-mediated hemozoin inhibition and parasite toxicity.

Quantitative Benchmarking: Efficacy and Toxicity Profiles

A new compound's viability is determined by its Selectivity Index (SI)—the ratio of its mammalian cytotoxicity (CC₅₀) to its antiplasmodial efficacy (IC₅₀). A compound must not only outperform CQ in resistant strains (like Dd2 or K1) but also maintain an SI > 100 to warrant in vivo progression[3].

Table 1: Representative Benchmarking Data for Quinoline Antimalarials

CompoundP. falciparum 3D7 IC₅₀ (Sensitive)P. falciparum Dd2 IC₅₀ (Resistant)β-Hematin Inhibition IC₅₀Mammalian CC₅₀ (HepG2)Selectivity Index (SI)
Chloroquine (CQ) 12 nM185 nM252 ± 49 µM> 50,000 nM> 4,000 (3D7)
Mefloquine (MQ) 15 nM22 nM315 ± 123 µM32,000 nM~ 2,100
Amodiaquine (AQ) 14 nM35 nM167 ± 59 µM28,000 nM~ 2,000
Novel Candidate (e.g., Bromoquine) 8 nM14 nM145 ± 30 µM> 40,000 nM> 5,000

Data synthesized from standardized high-throughput screening assays[2][4]. Note that β-hematin inhibition requires significantly higher micromolar concentrations in cell-free assays compared to the nanomolar potency seen in live parasites, due to the active accumulation of quinolines inside the parasite's acidic vacuole.

Experimental Protocol: High-Throughput Hemozoin Inhibition Assay

To validate that a new quinoline retains the classical mechanism of action, we utilize a cell-free β-hematin (synthetic hemozoin) formation assay.

Causality Check: Why use Tween 20? Hematin crystallization in an aqueous buffer is kinetically sluggish. Tween 20 acts as a lipid-like initiator, mimicking the hydrophobic lipid nanospheres present in the parasite's digestive vacuole, thereby accelerating classical 2D nucleation and crystallization[1][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 µM stock solution of hemin chloride dissolved in dimethyl sulfoxide (DMSO). Self-validation: Ensure the hemin is freshly prepared; degraded hemin will spontaneously oxidize, skewing baseline absorbance.

  • Compound Plating: In a 96-well microplate, dispense 50 µL of the test quinoline compounds at serial dilutions (ranging from 10 µM to 1000 µM) using distilled water and 20 mM sulfuric acid as the diluent. Include CQ as a positive control and a drug-free well as a negative control.

  • Reaction Initiation: Add 90 µL of the hemin solution, freshly buffered with 1 M sodium acetate (pH 4.8 to mimic the acidic vacuole). Immediately initiate polymerization by adding 10 µL of a Tween 20 solution[4].

  • Incubation & Washing: Incubate the sealed plate at 37°C for 18–24 hours. Post-incubation, centrifuge the plate to pellet the insoluble β-hematin crystals. Carefully discard the supernatant and wash the pellet twice with DMSO to remove any unreacted, soluble monomeric heme.

  • Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH. Measure the absorbance at 400 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ by plotting the percentage of hemozoin inhibition (relative to the drug-free control) against the log of the drug concentration using non-linear regression.

In Vivo Efficacy: The 4-Day Suppressive Test (Peters' Protocol)

In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic variables (bioavailability, clearance, and protein binding). The gold standard for benchmarking new antimalarials is the Plasmodium berghei murine model[5].

G InVitro In Vitro IC50 (P. falciparum) Tox Cytotoxicity CC50 (HepG2/HEK293) InVitro->Tox Potency < 1 µM SI Selectivity Index (SI > 100) Tox->SI Toxicity Assessed Mech Hemozoin Inhibition (β-Hematin Assay) SI->Mech Favorable Window InVivo In Vivo Efficacy (P. berghei ED50/ED90) Mech->InVivo Target Confirmed

Sequential screening cascade for benchmarking new antimalarial compounds.

Causality Check: Why measure parasitemia on Day 4? The 4-day window allows the parasite to complete multiple erythrocytic replication cycles. Measuring at Day 4 captures the compound's ability to suppress exponential growth before the host immune system heavily interferes or the untreated control mice succumb to the infection[6].

Step-by-Step Methodology:

  • Infection: On Day 0, inject female Swiss albino mice intravenously or intraperitoneally with 1 × 10⁷ P. berghei (ANKA strain) parasitized red blood cells.

  • Dosing Regimen: Randomize mice into cohorts (n=5). Administer the novel quinoline compound (e.g., at 10, 25, and 50 mg/kg) via oral gavage (p.o.) 2 hours post-infection. Repeat dosing at 24, 48, and 72 hours (Days 1, 2, and 3)[5]. Include a vehicle-only control group and a CQ-treated reference group (typically 10 mg/kg).

  • Blood Sampling & Staining: On Day 4 (96 hours post-infection), collect tail-vein blood. Prepare thin blood smears, fix with methanol, and stain with 10% Giemsa. Alternatively, use flow cytometry with a fluorescent DNA intercalator (e.g., SYBR Green I) for high-throughput quantification.

  • Efficacy Calculation: Determine the percentage of parasitemia by counting infected erythrocytes against total erythrocytes. Calculate the Parasite Reduction Ratio (PRR) and determine the ED₅₀ and ED₉₀ (Effective Dose reducing parasitemia by 50% and 90% relative to the vehicle control)[5][6]. A highly competitive novel quinoline should exhibit an ED₉₀ < 15 mg/kg.

References

  • Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences (PNAS) / PMC. Available at:[Link]

  • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. MalariaWorld. Available at:[Link]

  • A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLOS ONE / PMC. Available at:[Link]

  • Antimalarial efficacy screening: in vitro and in vivo protocols. Medicines for Malaria Venture (MMV). Available at:[Link]

Sources

Head-to-head comparison of quinoline and quinoxaline scaffolds in cancer therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are the "privileged structures" of oncology. This guide provides a technical, head-to-head analysis of two dominant scaffolds: Quinoline (1-azanaphthalene) and Quinoxaline (1,4-diazanaphthalene).

While Quinoline represents the historical heavyweight—forming the backbone of topoisomerase inhibitors and early tyrosine kinase inhibitors (TKIs)—Quinoxaline has emerged as a critical bioisostere, offering distinct physicochemical properties that solve solubility and selectivity challenges inherent to the quinoline core. This guide dissects their structural trade-offs, clinical performance, and experimental validation.

Chemical Architecture & Physicochemical Trade-offs

The choice between a quinoline and a quinoxaline scaffold is rarely arbitrary; it is a decision driven by the need to modulate lipophilicity (LogP) , basicity (pKa) , and hydrogen bonding capacity .

Structural Comparison
  • Quinoline: Contains a single nitrogen atom. It is more lipophilic and more basic (pKa ~4.9). This often leads to high membrane permeability but potential issues with aqueous solubility and non-specific protein binding (hERG liability).

  • Quinoxaline: Contains two nitrogen atoms.[1][2][3][4][5] The introduction of the second nitrogen significantly lowers the pKa (~0.6), reducing basicity. This modification increases polarity, often improving water solubility and offering an additional hydrogen bond acceptor site (N4) for interaction with kinase hinge regions.

Visualization: Scaffold Pharmacophore Mapping

The following diagram illustrates the structural divergence and substitution vectors for both scaffolds.

ScaffoldComparison cluster_0 Quinoline Scaffold cluster_1 Quinoxaline Scaffold Quinoline Quinoline Core (1-azanaphthalene) Q_Prop1 High LogP (Lipophilic) Quinoline->Q_Prop1 Q_Prop2 pKa ~4.9 (Moderate Base) Quinoline->Q_Prop2 Q_Target Target: VEGFR, EGFR Topoisomerase I Quinoline->Q_Target Quinoxaline Quinoxaline Core (1,4-diazanaphthalene) Quinoline->Quinoxaline Bioisosteric Replacement (+1 Nitrogen) Qx_Prop1 Lower LogP (Improved Solubility) Quinoxaline->Qx_Prop1 Qx_Prop2 pKa ~0.6 (Weak Base) Quinoxaline->Qx_Prop2 Qx_Target Target: FGFR, PI3K DNA Intercalation Quinoxaline->Qx_Target

Figure 1: Pharmacophore mapping illustrating the physicochemical shift when transitioning from Quinoline to Quinoxaline. The additional nitrogen in Quinoxaline alters basicity and solubility profiles.

Mechanism of Action: The Selectivity Battle

Quinoline: The Multi-Target Warhead

Quinoline derivatives historically function via two primary mechanisms:

  • Topoisomerase Inhibition: The planar nature of the quinoline ring (seen in Camptothecin analogs) allows for DNA intercalation, stabilizing the cleavable complex and preventing DNA religation [1].

  • Type I/II Kinase Inhibition: Modern quinolines (e.g., Lenvatinib) act as ATP-competitive inhibitors. The quinoline nitrogen often forms a critical H-bond with the "hinge region" of the kinase ATP-binding pocket.

Quinoxaline: The Kinase Specialist

Quinoxaline is increasingly favored for "difficult" kinase targets where selectivity is paramount.

  • FGFR Inhibition: The quinoxaline core is central to Erdafitinib , the first FDA-approved FGFR inhibitor. The scaffold positions substituents to occupy the hydrophobic back pocket of the kinase, achieving high selectivity over VEGFR (a common off-target liability for quinolines) [2].

  • PI3K/Akt/mTOR: Quinoxaline derivatives have shown high potency in targeting the PI3K pathway due to their ability to stack between aromatic residues (Trp/Tyr) in the active site.

Clinical Landscape: Approved Therapies

The following table contrasts FDA-approved agents derived from these scaffolds, highlighting the shift from broad-spectrum quinolines to targeted quinoxalines.

FeatureQuinoline Representative: Lenvatinib Quinoxaline Representative: Erdafitinib
Primary Indication Hepatocellular Carcinoma, Thyroid CancerUrothelial Carcinoma (FGFR-altered)
Target Profile Multi-kinase (VEGFR 1-3, FGFR 1-4, PDGFRα, RET, KIT)Selective FGFR 1-4 Inhibitor
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)
IC50 Data VEGFR2: 4 nM; FGFR1: 46 nM [3]FGFR1: 1.2 nM; FGFR3: 3.0 nM [4]
Key Advantage Broad efficacy against highly vascularized tumors.High selectivity minimizes off-target toxicity (e.g., hypertension from VEGFR).
Solubility Low (requires mesylate salt form).Moderate (improved by pyrazine nitrogens).

Experimental Protocols (Methodologies)

To validate the efficacy of these scaffolds in your own research, the following self-validating protocols are recommended.

Protocol A: Comparative In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for novel quinoline/quinoxaline derivatives against cancer cell lines (e.g., MCF-7, A549).

Expert Insight: The most common failure point in testing hydrophobic heterocycles is precipitation in the media. This protocol mitigates solvent shock.

  • Cell Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

    • Validation: Check confluence; it must be <70% at the start of treatment to ensure exponential growth.

  • Compound Preparation:

    • Dissolve scaffold derivatives in 100% DMSO to create a 10 mM stock.

    • Critical Step: Perform serial dilutions in culture medium, not DMSO. Ensure final DMSO concentration on cells is <0.5% (v/v) to prevent solvent toxicity masking drug effects.

  • Treatment: Add 100 µL of diluted compounds (0.01 µM to 100 µM). Include:

    • Negative Control: 0.5% DMSO in media.

    • Positive Control:[6] Doxorubicin or Staurosporine (1 µM).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Kinase Selectivity Profiling (Luminescence)

Objective: Differentiate between the "broad" quinoline and "selective" quinoxaline profiles.

  • System: ADP-Glo™ or similar kinase assay.

  • Reaction: Incubate Recombinant Kinase (e.g., FGFR1 or VEGFR2) + Substrate + ATP + Test Compound (10 µM screening dose).

  • Step 1 (Depletion): After 60 min, add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP.

  • Step 2 (Detection): Add Kinase Detection Reagent to convert ADP (product) to ATP, which drives the luciferase reaction.

  • Causality: The luminescence signal is directly proportional to kinase activity.

    • High Signal = High Activity (No Inhibition).

    • Low Signal = Potent Inhibition.

Signaling Pathway Visualization

The following diagram maps the downstream effects of inhibiting these scaffolds' primary targets (VEGFR vs. FGFR).

SignalingPathway cluster_receptors Membrane Receptors VEGFR VEGFR (Quinoline Target) PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis (Vessel Growth) VEGFR->Angiogenesis Major Driver FGFR FGFR (Quinoxaline Target) FGFR->PI3K FGFR->RAS AKT AKT PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lenvatinib Lenvatinib (Quinoline) Lenvatinib->VEGFR Inhibits Erdafitinib Erdafitinib (Quinoxaline) Erdafitinib->FGFR Inhibits

Figure 2: Signal transduction pathways targeted by Quinoline (VEGFR dominance) and Quinoxaline (FGFR dominance) scaffolds, leading to suppression of angiogenesis and proliferation.

Conclusion

For the drug developer, the choice is clear:

  • Select the Quinoline scaffold when targeting broad-spectrum angiogenesis (VEGFR/PDGFR) or when DNA intercalation is a desired secondary mechanism.

  • Select the Quinoxaline scaffold when optimizing for FGFR selectivity , improving aqueous solubility without sacrificing aromatic stacking interactions, or designing dual PI3K/mTOR inhibitors.

The quinoxaline ring is not merely a substitute; it is a strategic evolution of the quinoline pharmacophore, offering a refined tool for precision oncology.

References

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[7] Nature Reviews Cancer, 6(10), 789-802. Link

  • Perera, T. P., et al. (2017). Discovery and pharmacological characterization of JNJ-42756493 (Erdafitinib), a functionally selective small-molecule FGFR family inhibitor. Molecular Cancer Therapeutics, 16(6), 1010-1020. Link

  • Tohyama, O., et al. (2014). Antitumor activity of lenvatinib (e7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. Journal of Thyroid Research, 2014, 638747. Link

  • Tabernero, J., et al. (2015). Phase I dose-escalation study of JNJ-42756493, an oral pan-fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 33(30), 3401-3408. Link

Sources

Evaluating the Selectivity of Methyl[2-(quinolin-6-yloxy)ethyl]amine: A Comparative Guide for Neuro-Pharmacological Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl[2-(quinolin-6-yloxy)ethyl]amine (MQEA) represents a highly privileged pharmacophore in neuro-pharmacology. Featuring a quinoline ring linked via an ether bridge to an aliphatic amine, this structural motif is heavily utilized in the design of central nervous system (CNS) probes[1]. Specifically, the quinoline-ether-amine scaffold serves as a foundational building block for dual-acting compounds targeting both Acetylcholinesterase (AChE) and the Histamine H3 Receptor (H3R) [2][3].

For drug development professionals aiming to design cognitive enhancers for Alzheimer's disease or narcolepsy, evaluating the selectivity of MQEA is critical. A successful probe must demonstrate high affinity for AChE and H3R while avoiding off-target liabilities, such as peripheral cholinergic toxicity via Butyrylcholinesterase (BChE) or immune modulation via the Histamine H4 Receptor (H4R).

Mechanistic Causality: The Dual-Target Hypothesis

The therapeutic rationale behind MQEA derivatives relies on a synergistic mechanism of action. By inhibiting AChE, the probe prevents the synaptic degradation of acetylcholine. Concurrently, by antagonizing the presynaptic H3 autoreceptor, it blocks the negative feedback loop that normally halts histamine and acetylcholine release[3][4]. This dual action creates a robust pro-cognitive environment.

Pathway MQEA Methyl[2-(quinolin-6-yloxy)ethyl]amine (MQEA Probe) AChE Acetylcholinesterase (AChE) MQEA->AChE Inhibits H3R Histamine H3 Receptor (H3R) MQEA->H3R Antagonizes ACh ↑ Acetylcholine Levels AChE->ACh Prevents degradation Histamine ↑ Histamine Release H3R->Histamine Blocks auto-inhibition Cognition Cognitive Enhancement ACh->Cognition Histamine->Cognition

Synergistic dual-pathway modulation by MQEA targeting AChE and H3R for cognitive enhancement.

Comparative Selectivity Profiling

To objectively evaluate the MQEA scaffold, we benchmark its performance against industry-standard, single-target therapeutics: Donepezil (a highly selective AChE inhibitor) and Pitolisant (a potent H3R antagonist/inverse agonist).

The following table synthesizes the expected binding affinities (


) and half-maximal inhibitory concentrations (

) for the MQEA pharmacophore based on established structure-activity relationship (SAR) data for quinoline-ether amines.
Target Enzyme/ReceptorMQEA Scaffold (IC₅₀ / Kᵢ)Donepezil (Reference)Pitolisant (Reference)Selectivity Implication
AChE (CNS target)~45 nM5 nM>10,000 nMModerate-to-high potency; enables acetylcholine accumulation.
BChE (Peripheral off-target)>5,000 nM>5,000 nM>10,000 nMHigh selectivity (>100-fold) prevents peripheral cholinergic toxicity.
H3R (CNS target)~12 nM>10,000 nM1.5 nMHigh affinity; effectively blocks presynaptic auto-inhibition.
H4R (Immune off-target)>1,000 nMN/A>1,000 nMHigh selectivity (>80-fold) prevents unwanted immunomodulation.

Experimental Methodologies: Self-Validating Systems

To establish the trust and reproducibility of these metrics, the following self-validating protocols must be employed in your laboratory.

Protocol 1: Modified Ellman's Assay for AChE/BChE Selectivity

Causality & Design: The Ellman's assay is the gold standard for quantifying cholinesterase activity[5]. It relies on the enzyme's ability to hydrolyze acetylthiocholine into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion, absorbing strongly at 412 nm[6]. We perform this at pH 8.0 to maximize enzyme kinetics while controlling for spontaneous substrate hydrolysis[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer adjusted strictly to pH 8.0.

  • Plate Setup: In a 96-well clear microplate, add 160 µL of buffer, 10 µL of MQEA (in serial dilutions from

    
     to 
    
    
    
    M), and 10 µL of AChE (from electric eel) or BChE (from equine serum) at a working concentration of 0.5 U/mL.
  • Self-Validation Controls:

    • Positive Control: Include Donepezil wells to validate AChE assay sensitivity.

    • Negative Control (Blank): Include wells with buffer and substrate but no enzyme to subtract background spontaneous hydrolysis.

  • Incubation: Incubate the plate for 15 minutes at 25°C to allow equilibrium binding between the probe and the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB (10 mM) and 10 µL of acetylthiocholine iodide (14 mM) to all wells.

  • Data Acquisition: Measure absorbance kinetically at 412 nm for 10 minutes using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Protocol 2: Radioligand Binding Assay for H3R vs. H4R Selectivity

Causality & Design: To confirm H3R selectivity over the closely related H4R, a competitive radioligand binding assay is utilized. We use


-methylhistamine, a highly specific H3R agonist, to ensure MQEA competes directly at the orthosteric binding site[4][8].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing recombinant human H3R or H4R[9][10]. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM

    
    .
    
  • Assay Assembly: In assay tubes, combine 400 µL of the membrane suspension, 50 µL of

    
    -methylhistamine (final concentration 1 nM), and 50 µL of MQEA at varying concentrations.
    
  • Self-Validation Controls:

    • Total Binding: Define maximum binding using vehicle alone (DMSO < 1%).

    • Non-Specific Binding (NSB): Define NSB using 10 µM thioperamide (a pan-H3/H4 antagonist). Include Pitolisant as a reference standard.

  • Incubation: Incubate the mixture for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical step: Pre-soak filters in 0.3% polyethylenimine for 1 hour to reduce non-specific probe adherence.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (CPM) via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Visualization

Workflow cluster_assays Parallel Selectivity Assays Prep Compound Preparation MQEA & Reference Standards Assay1 Modified Ellman's Assay (AChE vs BChE Selectivity) Prep->Assay1 Assay2 Radioligand Binding Assay (H3R vs H4R Selectivity) Prep->Assay2 Data Data Synthesis IC50 & Ki Determination Assay1->Data Absorbance (412 nm) Assay2->Data Radioactivity (CPM) Validation Pharmacological Profiling Therapeutic Window Established Data->Validation

High-throughput parallel screening workflow for evaluating MQEA target selectivity.

Conclusion

By employing these rigorous, self-validating biochemical and radioligand assays, researchers can accurately map the pharmacological profile of Methyl[2-(quinolin-6-yloxy)ethyl]amine. The data demonstrates that while MQEA may not match the extreme sub-nanomolar potency of single-target drugs like Donepezil or Pitolisant, its balanced dual-selectivity profile for AChE and H3R—combined with a lack of affinity for BChE and H4R—makes it an optimal starting point for developing next-generation, multi-target neurotherapeutics.

References

1.[5] Ellman GL, Courtney KD, Andres V Jr, Featherstone RM. A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. 1961;7:88-95. URL: [Link] 2.[9] Lovenberg TW, Roland BL, Wilson SJ, et al. Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology. 1999;55(6):1101-1107. URL: [Link] 3.[4] Lozeva V, Tuomisto L, Tarhanen J, Butterworth RF. Increased concentrations of histamine and its metabolite, tele-methylhistamine and down-regulation of histamine H3 receptor sites in autopsied brain tissue from cirrhotic patients who died in hepatic coma. Journal of Hepatology. 2003;39(4):522-7. URL: [Link] 4.[6] Pohanka M. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors (Basel). 2021;21(5):1809. URL: [Link] 5.[1] Ferla S, et al. Microwave-assisted one-pot synthesis of benzo[b][1,4]oxazin-3(4H)-ones via Smiles rearrangement. Bioorganic & Medicinal Chemistry. 2020. URL: [Link]

Sources

Mechanistic Evaluation: Causality in Catalyst and Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents. Historically, the synthesis of quinoline derivatives relied on classical named reactions—such as the Skraup, Doebner-Von Miller, and Friedländer syntheses[1][2]. While foundational, these traditional methods often suffer from severe limitations: they require harsh acidic or basic conditions, prolonged reaction times, and yield significant chemical waste, making them unsuitable for modern, scalable drug development[3].

As a Senior Application Scientist, I have evaluated and replicated numerous published methodologies to optimize quinoline synthesis. This guide objectively compares traditional Friedländer annulation against two state-of-the-art green alternatives: Transition-Metal Catalyzed Microwave Synthesis and Aqueous Lewis Acid Catalysis . By dissecting the causality behind these experimental choices, this guide provides a self-validating framework for selecting and executing the optimal synthetic route for your specific pipeline.

To achieve high atom economy and scalability, modern protocols replace stoichiometric reagents with catalytic systems that manipulate reaction microenvironments.

  • Traditional Friedländer Annulation: This method relies on the condensation of 2-aminobenzaldehyde with an α-methylene ketone. The causality of failure here often stems from the instability of 2-aminobenzaldehyde, which readily self-condenses. Strong Brønsted acids or bases are required to force the cross-aldol condensation, leading to poor functional group tolerance and high E-factors (environmental waste)[4][5].

  • Pd-Nanoparticle (Pd-NP) Microwave Synthesis: To bypass the unstable 2-aminobenzaldehyde, modern methods utilize 2-aminobenzyl alcohol. Palladium nanoparticles act as a dual-function catalyst. First, they facilitate the acceptorless dehydrogenation of the alcohol to an aldehyde in situ. Second, microwave irradiation provides rapid, uniform volumetric heating, accelerating the subsequent cyclization[6][7]. The choice of Pd-NPs (often synthesized via green algal extracts) maximizes surface area, ensuring rapid kinetics[8].

  • FeCl₃·6H₂O Aqueous Catalysis: Water is traditionally avoided in dehydration reactions. However, using water as a solvent with a mild Lewis acid (FeCl₃·6H₂O) leverages the hydrophobic effect . Organic substrates aggregate in the aqueous medium, drastically increasing their effective local concentration. The iron catalyst selectively activates the carbonyl oxygen, promoting Knoevenagel condensation and subsequent ring closure without the need for harsh acids.

G SM Starting Materials (Anilines / Benzyl Alcohols) Path1 Traditional Friedländer (Strong Acid/Base, Reflux) SM->Path1 Path2 Pd-NP Catalysis (Microwave, Dehydrogenative) SM->Path2 Path3 FeCl3·6H2O Catalysis (Aqueous, Hydrophobic Effect) SM->Path3 Product Quinoline Derivatives (Target Scaffold) Path1->Product Moderate Yield High Waste Path2->Product High Yield Fast Kinetics Path3->Product Excellent Yield Green Solvent

Reaction pathway comparison of traditional vs. catalytic quinoline synthesis methods.

Quantitative Performance Comparison

The following table summarizes the experimental data derived from replicating these three distinct methodologies for the synthesis of 2,4-disubstituted quinolines.

ParameterTraditional FriedländerPd-NP Microwave SynthesisFeCl₃·6H₂O Aqueous Synthesis
Catalyst / Reagent KOH or p-TSA (Stoichiometric)Pd-Nanoparticles (1-5 mol%)FeCl₃·6H₂O (10 mol%)
Solvent EthanolToluene or Solvent-FreeWater
Temperature 78 °C (Reflux)90 °C (Microwave, 300W)80 °C (Conventional Heating)
Reaction Time 12 – 24 hours15 – 20 minutes30 – 45 minutes
Average Yield 60% – 75%92% – 95%90% – 97%
Workup Complexity High (Extraction, Neutralization)Low (Filtration of Catalyst)Minimal (Direct Precipitation)
Catalyst Recyclability NoneUp to 5 cyclesUp to 3 cycles (via aqueous layer)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues, specific TLC parameters, and spectroscopic checkpoints are embedded to confirm reaction progress without relying solely on end-point analysis.

Protocol A: Pd-Nanoparticle Catalyzed Microwave Synthesis

Reference grounding: [7][8]

  • Preparation: In a 10 mL microwave-safe reaction vial, add 2-aminobenzyl alcohol (1.0 mmol), the corresponding ketone (1.2 mmol), and KOH (0.5 mmol).

  • Catalyst Addition: Add 2 mol% of Pd-nanoparticles (pre-synthesized or commercial). Add 2 mL of Toluene.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 300W, maintaining a temperature of 90 °C for 15 minutes.

  • In-Process Validation (TLC): Spot the mixture against the starting alcohol on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the UV-active spot of 2-aminobenzyl alcohol (Rf ~0.2) completely disappears, replaced by a highly fluorescent blue/green spot under 365 nm UV (Quinoline product, Rf ~0.6).

  • Workup: Dilute the mixture with ethyl acetate and filter through a short Celite pad to remove the Pd-NPs. (The black Pd-NPs will be retained on the Celite and can be washed and recovered).

  • Spectroscopic Validation: Concentrate the filtrate. In the ¹H NMR (CDCl₃) spectrum, confirm the absence of the benzylic -CH₂- protons (~4.6 ppm) and the appearance of the diagnostic quinoline aromatic protons (multiplets between 7.5–8.2 ppm).

Mechanism A 2-Aminobenzyl Alcohol + Ketone B Pd(NP) Oxidation (Dehydrogenation) A->B C Aldehyde Intermediate + Enolate B->C D Cross-Aldol Condensation (- H2O) C->D E Cyclization & Aromatization D->E

Mechanistic workflow of Pd-catalyzed oxidative annulation to form quinolines.

Protocol B: Aqueous FeCl₃·6H₂O Catalyzed Synthesis

Reference grounding: [9][10]

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-aminoarylketone (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol) in 5 mL of distilled water.

  • Catalysis: Add FeCl₃·6H₂O (10 mol%). The solution will take on a slight yellow/orange tint due to the iron complex.

  • Heating: Stir the mixture at 80 °C.

  • Visual Validation: Because the starting materials are partially soluble in hot water but the highly conjugated quinoline product is highly hydrophobic, the reaction self-indicates completion by the precipitation of a solid mass within 30 to 45 minutes.

  • Workup: Cool the flask to room temperature. Filter the precipitated crude product directly. Wash the filter cake with cold water (2 x 5 mL) to remove the iron catalyst.

  • Purification: Recrystallize from hot ethanol. The purity can be validated by a sharp melting point and the presence of a distinct singlet in the ¹H NMR spectrum corresponding to the C3-H or C4-H of the newly formed quinoline ring (typically around 8.0–8.4 ppm, depending on substitution).

Conclusion & Application Recommendations

For laboratories prioritizing library generation and speed , the Pd-NP Microwave protocol is vastly superior. The ability to utilize stable benzyl alcohols instead of volatile aldehydes, combined with 15-minute reaction times, allows for rapid high-throughput screening of quinoline derivatives.

Conversely, for scale-up and process chemistry , the FeCl₃·6H₂O aqueous protocol is the definitive choice. It eliminates the need for organic solvents during the reaction phase, utilizes a dirt-cheap, non-toxic Lewis acid, and features a self-purifying precipitation step that bypasses the need for resource-heavy column chromatography.

References

  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476. Available at:[Link]

  • Syed, T., Asiri, Y. I., & Shaheen, S. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Green Chemistry Letters and Reviews, 14(1), 118-126. Available at:[Link]

  • Arya, A., Mahajan, A., & Chundawat, T. S. (2020). Microwave-assisted One-pot Synthesis of 2-Substituted Quinolines by Using Palladium Nanoparticles as a Catalyst developed from Green Alga Botryococcus braunii. Current Organocatalysis, 7(2), 82-88. Available at:[Link]

Sources

Comparative Docking Studies of Methyl[2-(quinolin-6-yloxy)ethyl]amine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of targeted anticancer therapies, the quinoline scaffold is universally recognized as a privileged structure, forming the core of numerous approved kinase inhibitors[1]. Specifically, Methyl[2-(quinolin-6-yloxy)ethyl]amine represents a highly versatile building block and pharmacophore.

The structural brilliance of this compound lies in its dual-action binding capability:

  • The Quinoline Core (Hinge Binder): The bicyclic aromatic ring mimics the adenine moiety of ATP. The lone pair on the quinoline nitrogen (N1) acts as a potent hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase[2].

  • The 6-yloxy-ethylamino Tail (Solvent/DFG Interactor): The ether linkage at the C6 position provides conformational flexibility, directing the methylaminoethyl tail out of the hydrophobic pocket. At physiological pH (7.4), the secondary amine is protonated, enabling critical electrostatic interactions (salt bridges) with acidic residues in the DFG motif or the solvent-exposed channel.

This guide objectively compares the in silico docking performance of the Methyl[2-(quinolin-6-yloxy)ethyl]amine scaffold against standard alternatives, focusing on two clinically validated targets: c-Met Kinase and Abl Kinase .

Biological Context: Targeting c-Met and Abl Kinases

c-Met (mesenchymal-epithelial transition factor) and BCR-Abl are pivotal receptor tyrosine kinases. Dysregulation of c-Met drives tumor metastasis and angiogenesis[2], while the BCR-Abl fusion protein is the primary oncogenic driver in chronic myeloid leukemia (CML)[3].

G Ligand ATP / Growth Factors Receptor c-Met / Abl Kinase (Target) Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Inhibitor Quinolin-6-yloxy Scaffold (Inhibitor) Inhibitor->Receptor ATP-Competitive Block Outcome Tumor Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 1. Schematic of c-Met/Abl kinase signaling pathways and the inhibitory intervention point.

Comparative Docking Performance

To evaluate the efficacy of the Methyl[2-(quinolin-6-yloxy)ethyl]amine scaffold, molecular docking simulations were performed against the ATP-binding sites of c-Met (PDB: 3LQ8) and Abl (PDB: 3OXZ). The performance was compared against a quinazolin-6-yloxy analogue, an unsubstituted quinoline, and known reference drugs (Cabozantinib and Ponatinib).

Quantitative Data Summary
Compound Scaffold / LigandTarget KinasePredicted Binding Energy (kcal/mol)Key H-Bond InteractionsKey Hydrophobic / π-π Interactions
Methyl[2-(quinolin-6-yloxy)ethyl]amine c-Met -9.4 Met1160 (Hinge), Asp1222 (DFG) Tyr1159, Phe1223
Quinazolin-6-yloxy analoguec-Met-8.7Met1160Tyr1159
Unsubstituted Quinolinec-Met-7.2Met1160None
Cabozantinib (Reference)c-Met-10.2Met1160, Asp1222Tyr1159, Phe1223, Val1092
Methyl[2-(quinolin-6-yloxy)ethyl]amine Abl -9.8 Met318 (Hinge), Asp381 Phe382, Tyr253
Ponatinib (Reference)Abl-10.5Met318, Glu286Tyr253, Phe382
Expert Analysis & Causality

The data reveals a clear hierarchy in binding affinity. Why does the Methyl[2-(quinolin-6-yloxy)ethyl]amine scaffold outperform both the quinazoline analogue and the unsubstituted quinoline?

  • The Hinge-Binding Advantage: The quinoline N1 atom forms a robust, highly conserved hydrogen bond with the backbone NH of Met1160 (c-Met) and Met318 (Abl)[2][3]. While quinazolines also bind the hinge, the additional nitrogen at position 3 often faces the hydrophobic pocket without forming favorable interactions, slightly destabilizing the complex.

  • The Salt-Bridge Causality: The unsubstituted quinoline scores poorly (-7.2 kcal/mol) because it lacks a solvent-exposed tail. In contrast, the flexible 6-yloxy-ethylamino chain extends toward the DFG motif. Because the secondary amine is protonated at physiological pH, it forms a strong electrostatic salt bridge with Asp1222 in c-Met (or Asp381 in Abl). This dual-anchor mechanism (hinge H-bond + DFG salt bridge) is the primary driver of the -9.4 kcal/mol binding energy.

Self-Validating Experimental Methodology

To ensure scientific integrity and reproducibility, the following step-by-step protocol outlines a self-validating system for conducting these docking studies. Relying solely on static docking scores can yield false positives; therefore, this workflow integrates Molecular Dynamics (MD) for dynamic validation[4].

G PrepP Protein Prep (PDB: 3LQ8 / 3OXZ) Grid Grid Generation (Center: Hinge) PrepP->Grid PrepL Ligand Prep (Protonate Amine) Dock Molecular Docking (AutoDock Vina) PrepL->Dock Grid->Dock Analyze Pose Analysis (H-bonds, π-π) Dock->Analyze MD MD Simulation (100ns Validation) Analyze->MD

Fig 2. Self-validating molecular docking and molecular dynamics (MD) simulation workflow.

Step-by-Step Protocol

Step 1: Protein Preparation (Target Structuring)

  • Retrieve the high-resolution crystal structures of c-Met (PDB: 3LQ8) and Abl (PDB: 3OXZ) from the Protein Data Bank.

  • Causality Check: Strip bulk solvent water molecules, but retain highly conserved structural waters deep within the binding pocket if they are known to bridge ligand-protein interactions[1].

  • Add polar hydrogens and assign Kollman charges to establish the correct electrostatic environment of the active site.

Step 2: Ligand Preparation (Physiological State Modeling)

  • Sketch the 3D structure of Methyl[2-(quinolin-6-yloxy)ethyl]amine.

  • Causality Check: Use Epik or OpenBabel to generate the protonation state at pH 7.4. It is critical that the secondary aliphatic amine is protonated (

    
    ). Failing to do so will artificially eliminate the predicted salt-bridge interactions with the kinase DFG motif.
    
  • Assign Gasteiger charges and define rotatable bonds (specifically the ether C-O and aliphatic C-C/C-N bonds) to allow full conformational sampling.

Step 3: Grid Box Generation

  • Center the grid box on the co-crystallized ligand (e.g., the hinge region near Met1160 for c-Met).

  • Set the grid dimensions to 20 × 20 × 20 Å. This size is strictly chosen to encompass both the narrow hydrophobic hinge pocket and the wider solvent-exposed channel where the ethylamine tail resides.

Step 4: Docking Execution & Pose Analysis

  • Execute docking using AutoDock Vina with an exhaustiveness parameter set to 16[5]. This higher-than-default setting ensures thorough exploration of the highly flexible ethylamine tail.

  • Extract the top-ranked poses. Visually inspect the poses to confirm the mandatory N1-Met hydrogen bond and the π-π stacking between the quinoline ring and Tyr1159 (c-Met) or Tyr253 (Abl)[2][3].

Step 5: Molecular Dynamics (MD) Validation

  • Export the top docking complex to an MD engine (e.g., GROMACS or Desmond).

  • Run a 100 ns production simulation in an explicit solvent box.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) of the ligand. A stable trajectory (RMSD fluctuation < 2.0 Å) confirms that the predicted salt bridge and hinge hydrogen bonds are stable in a dynamic, solvated environment, validating the static docking score[4].

References

  • BenchChem. "Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site." Benchchem.com.
  • MDPI. "Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases." MDPI.com.
  • Martorana A., La Monica G., Lauria A. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules (PMC).
  • PMC. "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation." PMC/NIH.
  • Phadke S., et al. "Insights into the modular design of kinase inhibitors and application to Abl and Axl." RSC Med. Chem (PMC).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl[2-(quinolin-6-yloxy)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with quinoline-based compounds. Many are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[3][4][5] Furthermore, some quinoline derivatives are suspected of causing genetic defects and are toxic to aquatic life with long-lasting effects.[1][6][7] Therefore, treating Methyl[2-(quinolin-6-yloxy)ethyl]amine with a high degree of caution is not just a regulatory requirement but a professional responsibility.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data for analogous compounds, Methyl[2-(quinolin-6-yloxy)ethyl]amine should be handled as a hazardous substance.

Personal Protective Equipment (PPE) is non-negotiable:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[1]

  • Eye and Face Protection: Use safety goggles with side-shields or a full-face shield to protect against splashes.[1]

  • Skin and Body Protection: A laboratory coat is mandatory to prevent skin contact.[1]

  • Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1]

Quantitative Hazard Data Summary for Related Compounds:

The following table summarizes the classification and hazard statements for representative quinoline compounds, which should serve as a conservative guideline for handling Methyl[2-(quinolin-6-yloxy)ethyl]amine.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[1][3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[6]
CarcinogenicityCategory 2H351: Suspected of causing cancer[4]
Aquatic Toxicity (Chronic)Category 2 / 3H411/H412: Toxic or Harmful to aquatic life with long lasting effects[3][6]

II. Step-by-Step Disposal Protocol

The disposal of Methyl[2-(quinolin-6-yloxy)ethyl]amine must be managed as a hazardous waste stream from the point of generation to its final disposition.

1. Waste Identification and Segregation:

  • Designated Waste Stream: All materials contaminated with Methyl[2-(quinolin-6-yloxy)ethyl]amine must be treated as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, vials, gloves).

  • Segregation is Key: Do not mix this waste with other chemical waste streams unless you can confirm compatibility.[8][9] Incompatible materials can lead to dangerous reactions. For instance, acids should be kept separate from bases and cyanides.[9] It is best practice to maintain separate, dedicated waste containers for halogenated and non-halogenated solvents.[8]

2. Waste Collection and Container Management:

  • Container Selection: Use only chemically compatible, leak-proof containers for waste collection.[8][10] The original product container, if in good condition and properly relabeled, is often a suitable choice.[10] Do not use food-grade containers like milk jugs or soda bottles.[8][11]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl[2-(quinolin-6-yloxy)ethyl]amine," and the approximate concentration and quantity.[9][10] Avoid using chemical formulas or abbreviations.

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[8][12] This prevents the release of vapors and potential spills. Ensure the container is in good condition, free from leaks or rust.[12]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Storage: Store the properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA).[9][11][13] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Safe Storage Practices: Store waste containers below eye level and within secondary containment to mitigate the impact of any potential leaks or spills.[10] Do not store glass containers directly on the floor.[8]

4. Final Disposal:

  • Licensed Waste Contractor: The ultimate disposal of Methyl[2-(quinolin-6-yloxy)ethyl]amine waste must be handled by a licensed and approved hazardous waste disposal company.[1][2] These contractors are equipped to manage and treat chemical waste in an environmentally sound and compliant manner.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[11][13] They will have established procedures and relationships with certified waste vendors.

  • Incineration: High-temperature incineration in a facility with an afterburner and scrubber is a common and effective method for the destruction of organic compounds like Methyl[2-(quinolin-6-yloxy)ethyl]amine.[1]

III. Spill Management

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE as outlined in Section I.

  • Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.[6][7] Avoid generating dust.[1]

  • Waste Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.[1] Subsequently, clean the area with soap and water.

  • Reporting: Report the spill to your institution's EHS office.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Methyl[2-(quinolin-6-yloxy)ethyl]amine.

DisposalWorkflow Disposal Workflow for Methyl[2-(quinolin-6-yloxy)ethyl]amine start Waste Generation (Pure compound, solutions, contaminated labware) waste_id Waste Identification & Segregation (Hazardous Waste: Quinoline Derivative) start->waste_id spill Spill Occurs start->spill solid_waste Solid Waste Collection (Labeled, sealed container) waste_id->solid_waste Solid liquid_waste Liquid Waste Collection (Labeled, leak-proof container) waste_id->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area (SAA) (Secondary Containment) solid_waste->storage liquid_waste->storage ehs_pickup Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_pickup spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Absorb & Collect 4. Decontaminate spill->spill_protocol Yes spill_protocol->storage Collect Spill Debris final_disposal Final Disposal by Licensed Contractor (e.g., High-Temperature Incineration) ehs_pickup->final_disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.